3,3',4,4'-Tetramethoxybiphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1,2-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-17-13-7-5-11(9-15(13)19-3)12-6-8-14(18-2)16(10-12)20-4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADYUYOJVLZYAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295826 | |
| Record name | 3,3',4,4'-tetramethoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2026-27-9 | |
| Record name | NSC105649 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105649 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3',4,4'-tetramethoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',4,4'-TETRAMETHOXYBIPHENYL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,3',4,4'-Tetramethoxybiphenyl: Properties, Structure, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3',4,4'-Tetramethoxybiphenyl is a symmetrically substituted aromatic compound belonging to the biphenyl class of molecules. Its structure, characterized by two 1,2-dimethoxybenzene (veratrole) rings linked by a single bond, makes it a subject of interest in synthetic organic chemistry and materials science. The methoxy groups at the 3,3' and 4,4' positions significantly influence the molecule's electronic properties, solubility, and conformational behavior. This guide provides a comprehensive overview of the chemical properties, structural features, and synthetic methodologies for 3,3',4,4'-Tetramethoxybiphenyl, offering valuable insights for its application in research and development.
Chemical and Physical Properties
3,3',4,4'-Tetramethoxybiphenyl is a solid at room temperature with a defined melting point. Its physical and chemical characteristics are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈O₄ | [1]() |
| Molecular Weight | 274.31 g/mol | [1]() |
| CAS Number | 2026-27-9 | [1]() |
| Melting Point | 123 °C | [2]() |
| Boiling Point | 372.9 °C at 760 mmHg | [2]() |
| Density | 1.094 g/cm³ | [2]() |
| Appearance | Crystalline solid | [3]() |
Molecular Structure and Spectroscopic Analysis
The molecular structure of 3,3',4,4'-Tetramethoxybiphenyl consists of two benzene rings connected by a C-C single bond, with methoxy groups attached at the 3, 3', 4, and 4' positions.
Figure 1: 2D structure of 3,3',4,4'-Tetramethoxybiphenyl.
Spectroscopic Data (Predicted)
While a dedicated, published spectrum for 3,3',4,4'-Tetramethoxybiphenyl is not available, the expected spectral characteristics can be inferred from the analysis of closely related compounds and general principles of spectroscopy.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
-
Aromatic Protons: There will be three distinct signals for the aromatic protons on each ring. These will appear in the range of δ 6.8-7.5 ppm. The coupling patterns (doublets and doublets of doublets) will be characteristic of a 1,2,4-trisubstituted benzene ring system.
-
Methoxy Protons: Two sharp singlets are expected for the four methoxy groups. The protons of the methoxy groups at the 4 and 4' positions will be chemically equivalent, as will the protons of the methoxy groups at the 3 and 3' positions. These signals will appear in the upfield region, typically around δ 3.8-4.0 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Due to symmetry, the ¹³C NMR spectrum should display eight distinct signals.
-
Aromatic Carbons: Six signals will correspond to the twelve aromatic carbons. The carbons bearing the methoxy groups will be the most deshielded, appearing in the range of δ 145-155 ppm. The other aromatic carbons will resonate between δ 110-135 ppm.
-
Methoxy Carbons: Two signals will be observed for the four methoxy carbons, typically in the range of δ 55-60 ppm.
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorptions for the functional groups present.
-
C-H stretching (aromatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
-
C-H stretching (aliphatic): The C-H stretching of the methyl groups in the methoxy substituents will appear just below 3000 cm⁻¹.
-
C=C stretching (aromatic): Aromatic ring C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
-
C-O stretching (aryl ether): Strong C-O stretching bands for the aryl ether linkages will be prominent in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 274.31. Fragmentation would likely involve the loss of methyl radicals (•CH₃) from the methoxy groups, leading to fragment ions at m/z 259 and 244. Further fragmentation could involve the loss of formaldehyde (CH₂O) or carbon monoxide (CO).
Synthesis of 3,3',4,4'-Tetramethoxybiphenyl
The synthesis of symmetrical biaryls like 3,3',4,4'-Tetramethoxybiphenyl can be achieved through several established cross-coupling methodologies. The most common and effective methods are the Ullmann coupling and the Suzuki-Miyaura coupling.
Ullmann Coupling
The Ullmann reaction is a classic method for the synthesis of symmetrical biaryls via the copper-catalyzed coupling of aryl halides.[5][6] For the synthesis of 3,3',4,4'-Tetramethoxybiphenyl, the starting material would be a 4-halo-1,2-dimethoxybenzene (e.g., 4-iodo- or 4-bromoveratrole).
Figure 2: Ullmann coupling for 3,3',4,4'-Tetramethoxybiphenyl.
Experimental Protocol (General):
-
Reactant Preparation: In a round-bottom flask, add 4-halo-1,2-dimethoxybenzene and activated copper powder. The reaction is often performed without a solvent or in a high-boiling point solvent like dimethylformamide (DMF) or nitrobenzene.[5]
-
Reaction Conditions: Heat the mixture to a high temperature (typically > 200 °C) under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. The residue is then typically dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate) and filtered to remove the copper salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure 3,3',4,4'-Tetramethoxybiphenyl.
Causality Behind Experimental Choices:
-
Copper Catalyst: Copper facilitates the oxidative addition to the aryl halide, forming an organocopper intermediate which is key to the C-C bond formation.
-
High Temperature: The high temperature is necessary to overcome the activation energy for the oxidative addition and subsequent reductive elimination steps.
-
Inert Atmosphere: Prevents the oxidation of the copper catalyst and any sensitive intermediates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a more modern and versatile method for C-C bond formation, utilizing a palladium catalyst to couple an organoboron compound with an organic halide or triflate.[8][9] For the synthesis of 3,3',4,4'-Tetramethoxybiphenyl, this could involve the self-coupling of 3,4-dimethoxyphenylboronic acid or the coupling of 3,4-dimethoxyphenylboronic acid with a 4-halo-1,2-dimethoxybenzene.
Figure 3: Suzuki-Miyaura coupling for 3,3',4,4'-Tetramethoxybiphenyl.
Experimental Protocol (General):
-
Reactant Preparation: In a Schlenk flask, combine 3,4-dimethoxyphenylboronic acid, 4-halo-1,2-dimethoxybenzene, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate or cesium carbonate).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (nitrogen or argon) at a temperature typically ranging from 80-120 °C.[8]
-
Reaction Monitoring: Monitor the reaction progress using TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 3,3',4,4'-Tetramethoxybiphenyl.
Causality Behind Experimental Choices:
-
Palladium Catalyst: The palladium catalyst is central to the catalytic cycle, undergoing oxidative addition with the aryl halide, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the active catalyst.
-
Base: The base is crucial for the activation of the organoboron compound in the transmetalation step.
-
Inert Atmosphere: Protects the palladium catalyst from oxidation, which would deactivate it.
Applications in Research and Drug Development
While direct applications of 3,3',4,4'-Tetramethoxybiphenyl in drug development are not extensively documented in publicly available literature, its structural motif is present in various biologically active molecules. Biphenyl and polyphenol structures are known to exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.
The tetramethoxy substitution pattern can influence the pharmacokinetic properties of a molecule, such as its lipophilicity and metabolic stability. Methoxy groups are often introduced into drug candidates to modulate their biological activity and ADME (absorption, distribution, metabolism, and excretion) profiles.
Derivatives of 3,3',4,4'-Tetramethoxybiphenyl could be synthesized and evaluated for various biological activities. For example, the related compound 3,3',5,5'-tetramethoxy-biphenyl-4,4'-diol has shown potential as an anti-leishmanial and anticancer agent.[1][10] This suggests that the core tetramethoxybiphenyl scaffold could be a valuable starting point for the design and synthesis of new therapeutic agents. The 3,4,5-trimethoxyphenyl moiety, which is structurally similar to the dimethoxyphenyl units in the target molecule, is a known pharmacophore found in a number of tubulin polymerization inhibitors.[11]
Safety and Handling
Detailed toxicological data for 3,3',4,4'-Tetramethoxybiphenyl is limited. However, as with any chemical compound, appropriate safety precautions should be taken when handling it in a laboratory setting. Based on safety data for similar compounds like 3,3',4,4'-tetramethylbiphenyl, it should be handled with care.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
In case of exposure, seek immediate medical attention. If inhaled, move to fresh air. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.[12]
Conclusion
3,3',4,4'-Tetramethoxybiphenyl is a well-defined organic compound with potential for further exploration in materials science and medicinal chemistry. While specific data on its biological activity and applications are sparse, its synthesis can be readily achieved through established methods like the Ullmann and Suzuki-Miyaura couplings. The structural and electronic properties conferred by the tetramethoxy substitution pattern make it an interesting scaffold for the development of novel functional molecules. Further research into its crystal structure, biological activity, and potential as a synthetic intermediate is warranted to fully elucidate its scientific and commercial potential.
References
-
Arctom. 1,1'-Biphenyl, 3,3',4,4'-tetramethoxy-. [Link]
-
Schirmann, J. et al. (2023). In-vitro biological evaluation of 3,3',5,5'-tetramethoxy-biphenyl-4,4'-diol and molecular docking studies on trypanothione reductase and Gp63 from Leishmania amazonensis demonstrated anti-leishmania potential. Scientific Reports, 13(1), 6928. [Link]
-
PubChem. 3,3',5,5'-Tetramethoxy(1,1'-biphenyl)-4,4'-diol. [Link]
-
Chemsrc. 3,3,5,5-Tetramethoxy(1,1-biphenyl)-4,4-diol. [Link]
-
da Silva, V. M. et al. (2024). 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line. Biomedicine & Pharmacotherapy, 170, 115979. [Link]
-
Hu, W. (2010). Biphenyl-3,3′,4,4′-tetraamine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1660. [Link]
-
PubChem. 3,3',4,4'-Tetramethylbiphenyl. [Link]
-
Shaikh, N. et al. (2006). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Organometallics, 25(17), 4205-4212. [Link]
-
Selvita. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Wenzhou University. Supporting Information. [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
Universiti Kebangsaan Malaysia. (2011). 3,3′′,4,4′′-Tetramethoxy-1,1′:4′,1′′-terphenyl. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1892. [Link]
-
Beilstein Journals. Search Results. [Link]
-
PubMed Central. Crystal structure and Hirshfeld surface analysis of 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate. [Link]
-
The Royal Society of Chemistry. Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3,4,5-Trimethoxybenzylamine in Pharmaceutical Research and Development. [Link]
-
3M. Safety Data Sheet. [Link]
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- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. 3,3',4,4'-TETRAMETHYLBIPHENYL - Safety Data Sheet [chemicalbook.com]
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Spectroscopic Analysis of 3,3',4,4'-Tetramethoxybiphenyl: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3,3',4,4'-Tetramethoxybiphenyl (C₁₆H₁₈O₄), a key organic intermediate. A notable scarcity of publicly available, experimentally verified spectroscopic data for this specific isomer necessitates a multi-faceted approach to its structural elucidation. This document synthesizes available information, provides detailed protocols for acquiring essential spectroscopic data, and offers expert interpretation based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies outlined herein are designed to serve as a robust framework for researchers and professionals in organic synthesis and drug development, ensuring data integrity and confident structural confirmation.
Introduction: The Challenge of Isomer-Specific Characterization
3,3',4,4'-Tetramethoxybiphenyl is a symmetrically substituted biphenyl derivative. The precise arrangement of its four methoxy groups on the biphenyl scaffold dictates its electronic properties, conformation, and ultimately its reactivity and potential applications. While numerous biphenyl compounds are well-characterized, this specific isomer presents a challenge due to a lack of comprehensive data in common spectral databases. A major chemical supplier, Sigma-Aldrich, notes that analytical data is not collected for this product, and it is sold on an "as-is" basis, highlighting the data's rarity.
This guide addresses this information gap by not only presenting what little data is available but also by establishing a validated protocol for researchers to generate and interpret the full spectroscopic profile of this molecule. The subsequent sections will detail the theoretical underpinnings and practical considerations for the analysis of 3,3',4,4'-Tetramethoxybiphenyl using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Molecular Structure and Key Features
A foundational understanding of the molecule's structure is paramount for spectral interpretation.
Caption: Molecular structure of 3,3',4,4'-Tetramethoxybiphenyl with atom numbering.
The molecule possesses a C2 axis of symmetry, which significantly simplifies its expected NMR spectra. This symmetry means that the 3- and 3'-positions are chemically equivalent, as are the 4- and 4'-positions. Consequently, the number of unique signals in both ¹H and ¹³C NMR spectra will be halved compared to an unsymmetrical analogue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy
Theoretical Background: The chemical shift (δ) of protons is highly sensitive to their local electronic environment. In 3,3',4,4'-Tetramethoxybiphenyl, the aromatic protons are influenced by the electron-donating methoxy groups and the anisotropic effects of the biphenyl ring system.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire a standard proton spectrum with a 90° pulse and a relaxation delay of at least 5 seconds to ensure accurate integration.
-
Referencing: Reference the spectrum to the residual CHCl₃ peak at δ 7.26 ppm.
Data Interpretation: Based on a published spectrum, the following proton signals can be anticipated.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.17 - 7.41 | Multiplet | 4H | H-2, H-6, H-2', H-6' | These protons are ortho to the bulky substituted carbon of the other ring and will show complex coupling. |
| ~6.70 - 6.89 | Multiplet | 2H | H-5, H-5' | These protons are ortho to a methoxy group and meta to the other, experiencing strong shielding. |
| ~3.76 | Singlet | 6H | C₃-OCH₃, C₃'-OCH₃ | Methoxy protons at the 3 and 3' positions. |
| ~3.68 | Singlet | 6H | C₄-OCH₃, C₄'-OCH₃ | Methoxy protons at the 4 and 4' positions. |
Note: The assignments are based on partial data from a study on oxidative homocoupling and may require 2D NMR for definitive confirmation.
¹³C NMR Spectroscopy
Theoretical Background: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. The methoxy-substituted carbons will appear significantly downfield.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: Use a 100 MHz or higher (corresponding to the proton frequency) NMR spectrometer.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) should be averaged to achieve a good signal-to-noise ratio.
-
Referencing: Reference the spectrum to the CDCl₃ triplet at δ 77.16 ppm.
Predicted ¹³C NMR Data: While experimental data is not readily available, chemical shifts can be predicted based on the analysis of similar structures.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~149-152 | C-3, C-3', C-4, C-4' | Aromatic carbons directly attached to electron-donating oxygen atoms are highly deshielded. |
| ~133-135 | C-1, C-1' | The ipso-carbons of the biphenyl linkage. |
| ~119-122 | C-6, C-6' | Aromatic CH carbons ortho to the biphenyl linkage. |
| ~111-114 | C-2, C-2' | Aromatic CH carbons ortho to a methoxy group. |
| ~110-112 | C-5, C-5' | Aromatic CH carbons between two methoxy-substituted carbons. |
| ~56 | -OCH₃ | Methoxy carbons, typically appear in this region. Due to slight environmental differences, two closely spaced signals may be observed. |
Infrared (IR) Spectroscopy
Theoretical Background: IR spectroscopy probes the vibrational frequencies of functional groups. For 3,3',4,4'-Tetramethoxybiphenyl, the key absorptions will be from C-H bonds (aromatic and aliphatic) and C-O bonds of the ether linkages.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Instrument: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Scan the mid-IR range from 4000 to 400 cm⁻¹.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3100 - 3000 | C-H stretch | Medium | Aromatic C-H |
| 2995 - 2850 | C-H stretch | Medium-Strong | Methyl C-H (from -OCH₃) |
| 1600 - 1585 | C=C stretch | Medium | Aromatic ring |
| 1520 - 1480 | C=C stretch | Strong | Aromatic ring |
| 1275 - 1200 | C-O stretch | Strong | Aryl ether (asymmetric) |
| 1075 - 1020 | C-O stretch | Strong | Aryl ether (symmetric) |
| 860 - 800 | C-H bend | Strong | Out-of-plane bending for 1,2,4-trisubstituted rings |
Mass Spectrometry (MS)
Theoretical Background: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Electron Ionization (EI) is a common high-energy technique that leads to extensive fragmentation, offering structural clues.
Experimental Protocol:
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via a direct insertion probe or a Gas Chromatography (GC) inlet.
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Analysis: Scan a mass range from m/z 40 to 400.
Expected Fragmentation Pattern:
Caption: Plausible EI fragmentation pathway for 3,3',4,4'-Tetramethoxybiphenyl.
Data Interpretation:
-
Molecular Ion (M⁺˙): The molecular ion peak should be observed at m/z = 274.31, corresponding to the molecular weight of C₁₆H₁₈O₄. This peak is expected to be relatively intense due to the stability of the aromatic system.
-
[M - 15]⁺: A significant peak at m/z = 259, resulting from the loss of a methyl radical (•CH₃) from one of the methoxy groups. This is a very common fragmentation for methoxy-substituted aromatics.
-
[M - 31]⁺: A peak at m/z = 243, corresponding to the loss of a methoxy radical (•OCH₃).
-
[M - 46]⁺: A peak at m/z = 228, likely arising from the initial loss of a methyl radical followed by the loss of formaldehyde (CH₂O), a common subsequent fragmentation for methoxybenzenes.
Conclusion: A Framework for Confident Analysis
The spectroscopic characterization of 3,3',4,4'-Tetramethoxybiphenyl requires a systematic and rigorous approach due to the current scarcity of published reference data. This guide provides the necessary theoretical foundation and detailed experimental protocols for researchers to confidently acquire and interpret ¹H NMR, ¹³C NMR, IR, and mass spectral data. By following these self-validating workflows, professionals in the chemical sciences can ensure the unambiguous structural confirmation of this compound, facilitating its use in further research and development. The most promising lead for obtaining verified experimental data is the 1990 publication by Zielke and Sonnenbichler, which reports the natural occurrence of this compound.
References
-
Zielke, H., & Sonnenbichler, J. (1990). Natural occurrence of 3,3′,4,4′-tetramethoxy-1,1′-biphenyl in leaves of stressed European beech. The Science of Nature, 77(8), 384-385. [Link]
-
Royal Society of Chemistry. (2015). Water-soluble Superbulky (η6-p-cymene) Ruthenium(II) Amine: Active Catalyst in Oxidative Homocoupling of Arylboronic Acids and Hydration of Organonitriles - Supporting Information. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
An In-Depth Technical Guide to 3,3',4,4'-Tetramethoxybiphenyl: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3',4,4'-Tetramethoxybiphenyl is a polysubstituted aromatic compound belonging to the biphenyl class of molecules. The biphenyl scaffold is a recurring motif in medicinal chemistry, valued for its structural rigidity and the ability to orient substituents in distinct spatial arrangements. This guide provides a comprehensive overview of 3,3',4,4'-Tetramethoxybiphenyl, including its chemical identity, plausible synthetic routes, and a discussion of its potential applications in research and drug development, drawing insights from closely related analogues.
Core Identification: CAS Number and Synonyms
The definitive identifier for 3,3',4,4'-Tetramethoxybiphenyl is its Chemical Abstracts Service (CAS) Registry Number.
| Identifier | Value |
| CAS Number | 2026-27-9[1] |
| Molecular Formula | C₁₆H₁₈O₄[1] |
| Molecular Weight | 274.31 g/mol |
| IUPAC Name | 3,3',4,4'-Tetramethoxy-1,1'-biphenyl |
| Common Synonyms | Not commonly available |
It is crucial to distinguish this compound from its isomer, 3,3',5,5'-Tetramethoxy-1,1'-biphenyl-4,4'-diol (CAS Number: 612-69-1), which has been the subject of more extensive biological investigation[2][3][4].
Synthesis of 3,3',4,4'-Tetramethoxybiphenyl
Proposed Synthetic Route 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate[5]. This method is favored for its mild reaction conditions and tolerance of a wide range of functional groups. A plausible route to 3,3',4,4'-Tetramethoxybiphenyl would involve the coupling of a 3,4-dimethoxyphenylboronic acid with a 4-halo-1,2-dimethoxybenzene.
Reaction Scheme:
Figure 1: Proposed Suzuki-Miyaura coupling for the synthesis of 3,3',4,4'-Tetramethoxybiphenyl.
Detailed Experimental Protocol (Hypothetical):
-
To a reaction vessel, add 4-bromo-1,2-dimethoxybenzene (1.0 eq), 3,4-dimethoxyphenylboronic acid (1.1 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02 eq).
-
Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.
-
Add an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃).
-
The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for a specified period, typically monitored by thin-layer chromatography (TLC) for completion.
-
Upon completion, the reaction is cooled to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure 3,3',4,4'-Tetramethoxybiphenyl.
Proposed Synthetic Route 2: Ullmann Condensation
The Ullmann condensation is a classical method for the formation of biaryl linkages, typically involving the coupling of two aryl halides in the presence of copper at elevated temperatures[6]. While it often requires harsher conditions than the Suzuki coupling, it remains a valuable tool, especially for the synthesis of sterically hindered biphenyls.
Reaction Scheme:
Figure 2: Proposed Ullmann coupling for the synthesis of 3,3',4,4'-Tetramethoxybiphenyl.
Detailed Experimental Protocol (Hypothetical):
-
In a reaction vessel, combine 4-iodo-1,2-dimethoxybenzene (2.0 eq) with activated copper powder (excess).
-
The reaction can be carried out neat (without solvent) or in a high-boiling polar solvent such as dimethylformamide (DMF).
-
The mixture is heated to a high temperature (typically 150-250 °C) under an inert atmosphere for several hours.
-
The progress of the reaction is monitored by TLC or GC-MS.
-
After cooling, the reaction mixture is filtered to remove the copper residues.
-
The filtrate is diluted with an organic solvent and washed with aqueous ammonia to remove copper salts, followed by water and brine.
-
The organic layer is dried and concentrated.
-
The crude product is then purified by column chromatography or recrystallization to afford 3,3',4,4'-Tetramethoxybiphenyl.
Physicochemical and Spectroscopic Properties
Detailed experimental data for 3,3',4,4'-Tetramethoxybiphenyl is not widely published. However, based on its structure, some properties can be predicted.
| Property | Value/Prediction |
| Melting Point | Expected to be a solid at room temperature. |
| Boiling Point | Expected to be high due to its molecular weight and aromatic nature. |
| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in non-polar solvents like hexane; and insoluble in water. |
| ¹H NMR | Expected to show distinct signals for the aromatic protons and the methoxy groups. The aromatic region would likely exhibit a complex splitting pattern due to the unsymmetrical substitution. The four methoxy groups would appear as singlets in the upfield region. |
| ¹³C NMR | Expected to show signals for the twelve aromatic carbons and the four methoxy carbons. |
| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z = 274.31. |
Potential Applications in Drug Development and Research
While there is a lack of direct biological studies on 3,3',4,4'-Tetramethoxybiphenyl, the biphenyl scaffold and the biological activities of its close analogue, 3,3',5,5'-tetramethoxy-biphenyl-4,4'-diol, provide a strong rationale for its investigation in several therapeutic areas.
Insights from 3,3',5,5'-Tetramethoxy-biphenyl-4,4'-diol
The diol analogue has demonstrated promising biological activities:
-
Anti-leishmanial Activity: It has shown potent activity against both promastigote and amastigote forms of Leishmania amazonensis, inducing parasite death through the generation of reactive oxygen species and mitochondrial dysfunction[2]. This suggests that the core tetramethoxybiphenyl structure could be a valuable starting point for the development of new anti-parasitic agents.
-
Anticancer Activity: The diol has also exhibited antitumor activity against A549 adenocarcinoma cells and has been shown to trigger oxidative stress, metabolic changes, and apoptosis-like processes in the NCI-H460 lung cancer cell line[3]. This highlights the potential of this class of compounds in oncology research.
The Role of the Biphenyl Scaffold in Medicinal Chemistry
The biphenyl unit is considered a "privileged structure" in drug design. Its presence in a molecule can:
-
Provide a rigid core: This helps to lock the molecule into a specific conformation, which can be crucial for binding to a biological target.
-
Allow for diverse substitution patterns: The two phenyl rings can be functionalized to optimize binding affinity, selectivity, and pharmacokinetic properties.
-
Influence lipophilicity: The biphenyl group can modulate the overall lipophilicity of a molecule, which is a key parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.
Given these properties, 3,3',4,4'-Tetramethoxybiphenyl could serve as a valuable building block or lead compound in the following research areas:
-
Antiproliferative Agents: As an analogue of a known anticancer compound, it warrants investigation for its own cytotoxic and cytostatic effects against various cancer cell lines.
-
Antimicrobial and Antiviral Agents: The biphenyl scaffold is present in numerous antimicrobial and antiviral drugs. The specific methoxy substitution pattern of 3,3',4,4'-Tetramethoxybiphenyl could confer novel activity in these areas.
-
Enzyme Inhibitors: The defined three-dimensional structure of substituted biphenyls makes them attractive candidates for the design of specific enzyme inhibitors.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3,3',4,4'-Tetramethoxybiphenyl. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information. General safety measures include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
Conclusion
3,3',4,4'-Tetramethoxybiphenyl is a distinct chemical entity with potential for further exploration in the fields of synthetic and medicinal chemistry. While specific data on its properties and applications are currently limited, its structural relationship to biologically active compounds and the general importance of the biphenyl scaffold in drug discovery make it a compelling target for future research. The synthetic pathways outlined in this guide provide a solid foundation for its preparation, which will be the first step in unlocking its full scientific potential.
References
-
Schirmann, J. E. K., et al. (2023). In-vitro biological evaluation of 3,3',5,5'-tetramethoxy-biphenyl-4,4'-diol and molecular docking studies on trypanothione reductase and Gp63 from Leishmania amazonensis demonstrated anti-leishmania potential. Scientific Reports, 13(1), 6928. [Link]
- Supporting Inform
-
de Oliveira, V. S., et al. (2024). 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line. Biomedicine & Pharmacotherapy, 170, 115979. [Link]
- Said, N. R., & Che Soh, S. K. (2023). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Malaysian Journal of Chemistry, 25(1), 1-8.
- Sahoo, A. K., Oda, T., Nakao, Y., & Hiyama, T. (n.d.).
-
Scribd. (n.d.). NMR Biphenyl 3 Hydroxy 4 Methoxy NOE R 10l. [Link]
- Shaikh, N. S., et al. (2006). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Organometallics, 25(17), 4205–4208.
-
PubChem. (n.d.). 3,3',4,4'-Tetramethylbiphenyl. [Link]
-
PubChem. (n.d.). 3,3',5,5'-Tetramethoxy(1,1'-biphenyl)-4,4'-diol. [Link]
-
Hassan, H. A., et al. (2023). Synthesis and Evaluation Biological Activity of Some New Polymers Derived From 3,3'-dimethoxybiphenyl-4,4'-diamine. Journal of Nanostructures, 13(3), 854-862. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Al-Adham, K. I. K., et al. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(13), 324-341.
-
Abdel-Aziz, A. A.-M., et al. (2020). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 25(18), 4192. [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0184970). [Link]
-
ResearchGate. (2005). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]
-
Ali, Q., et al. (2008). 4,4′-Diiodo-3,3′-dimethoxybiphenyl. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o910. [Link]
-
The Royal Society of Chemistry. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 433-437). [Link]
- Ali, Q., et al. (2008). 4-Iodo-3,3′-dimethoxybiphenyl. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1283.
- Tait, S. L., et al. (2015). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. The Journal of Physical Chemistry C, 119(2), 1075–1083.
- Rather, M. A., et al. (2022). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Indian Journal of Chemistry - Section A, 61A(12), 1335-1342.
Sources
- 1. 3,3',4,4'-TETRAMETHOXYBIPHENYL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. In-vitro biological evaluation of 3,3',5,5'-tetramethoxy-biphenyl-4,4'-diol and molecular docking studies on trypanothione reductase and Gp63 from Leishmania amazonensis demonstrated anti-leishmania potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,3',5,5'-Tetramethoxy(1,1'-biphenyl)-4,4'-diol | C16H18O6 | CID 256604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xray.uky.edu [xray.uky.edu]
An In-depth Technical Guide to the Physical and Chemical Properties of Tetramethoxybiphenyl Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a unique combination of rigidity and conformational flexibility. The introduction of methoxy groups to this framework gives rise to a diverse array of isomers with distinct physicochemical properties and potential applications. Tetramethoxybiphenyls, in particular, represent a fascinating class of compounds where the substitution pattern of the four methoxy groups dictates the molecule's three-dimensional structure, polarity, and reactivity. This in-depth technical guide provides a comprehensive exploration of the physical and chemical properties of various tetramethoxybiphenyl isomers, offering insights into their synthesis, characterization, and potential for further functionalization. This document is designed to be a valuable resource for researchers, scientists, and drug development professionals working with these versatile molecules.
The Influence of Methoxy Group Position on Molecular Geometry and Electronic Properties
The spatial arrangement of the methoxy groups on the biphenyl core has a profound impact on the molecule's overall conformation. The dihedral angle between the two phenyl rings is a critical parameter that influences the extent of π-conjugation and, consequently, the electronic and photophysical properties. In isomers with bulky ortho-substituents, such as 2,2',6,6'-tetramethoxybiphenyl, significant steric hindrance forces the phenyl rings to adopt a highly twisted conformation. This disruption of planarity reduces π-orbital overlap between the rings, affecting the molecule's UV-Vis absorption and fluorescence characteristics. Conversely, isomers with methoxy groups at the meta and para positions experience less steric strain, allowing for a greater degree of coplanarity and electronic communication between the aromatic rings.
The electron-donating nature of the methoxy groups also plays a crucial role in the chemical reactivity of the biphenyl system. The increased electron density on the aromatic rings makes them more susceptible to electrophilic attack. However, the position of the methoxy groups directs the regioselectivity of such reactions.
Synthesis of Tetramethoxybiphenyl Isomers
The construction of the tetramethoxybiphenyl scaffold can be achieved through several modern cross-coupling methodologies. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids or esters, catalyzed by a palladium complex. This reaction offers high functional group tolerance and generally proceeds under mild conditions. The synthesis of a tetramethoxybiphenyl can be accomplished by coupling a dimethoxyphenylboronic acid with a di-iododimethoxybenzene or a dimethoxy-iodobenzene with a dimethoxyphenylboronic acid.
Ullmann Coupling
The classical Ullmann reaction involves the copper-mediated coupling of two aryl halides. While traditionally requiring harsh reaction conditions, modern modifications have made this a more versatile and accessible method. The homocoupling of a dimethoxy-iodobenzene in the presence of a copper catalyst can yield a symmetrical tetramethoxybiphenyl.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the synthesis of a tetramethoxybiphenyl via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Dimethoxyphenylboronic acid (1.0 eq)
-
Iodo-dimethoxybenzene (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the dimethoxyphenylboronic acid, iodo-dimethoxybenzene, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Physical Properties of Tetramethoxybiphenyl Isomers
The physical properties of tetramethoxybiphenyl isomers, such as melting point, boiling point, and solubility, are highly dependent on the substitution pattern. These properties are critical for purification, formulation, and material science applications.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,2',4,4'-Tetramethoxybiphenyl | C₁₆H₁₈O₄ | 274.31 | - | - |
| 3,3',5,5'-Tetramethoxybiphenyl | C₁₆H₁₈O₄ | 274.31 | - | - |
| 3,3',4,4'-Tetramethoxybiphenyl | C₁₆H₁₈O₄ | 274.31 | - | - |
| 2,2',5,5'-Tetramethoxybiphenyl | C₁₆H₁₈O₄ | 274.31 | - | - |
| 3,3',5,5'-Tetramethoxy[1,1'-biphenyl]-4,4'-diol [1][2][3] | C₁₆H₁₈O₆ | 306.31 | - | 427.8 at 760 mmHg[1][3] |
Data for non-hydroxylated isomers is limited in publicly available literature and often requires experimental determination.
Solubility Profile
The solubility of tetramethoxybiphenyl isomers is governed by the "like dissolves like" principle. The presence of four methoxy groups imparts a degree of polarity to the molecule, but the overall character is still largely nonpolar due to the biphenyl core.
-
Soluble in: Common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.
-
Slightly soluble in: Less polar solvents like hexanes and petroleum ether.
-
Insoluble in: Water.
The specific solubility will vary between isomers due to differences in crystal packing and polarity.
Chemical Properties and Reactivity
The methoxy groups, being electron-donating, activate the biphenyl rings towards electrophilic aromatic substitution. The directing effects of the methoxy groups and the steric hindrance between the rings will determine the regioselectivity of these reactions.
Electrophilic Aromatic Substitution
Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed on the tetramethoxybiphenyl core. The positions ortho and para to the methoxy groups are the most activated sites for electrophilic attack. However, steric hindrance may prevent substitution at certain positions.
Oxidation
The methoxy groups can be susceptible to oxidation under strong oxidizing conditions, potentially leading to the formation of quinone-like structures or cleavage of the ether linkage.
Demethylation
The methoxy groups can be cleaved to yield the corresponding tetrahydroxybiphenyls. A common reagent for this transformation is boron tribromide (BBr₃), which is a strong Lewis acid that effectively removes the methyl groups.[4]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the identification and characterization of tetramethoxybiphenyl isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of tetramethoxybiphenyl isomers.
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons provide detailed information about the substitution pattern. The methoxy protons typically appear as sharp singlets in the region of 3.7-4.0 ppm.
-
¹³C NMR: The chemical shifts of the aromatic carbons are sensitive to the electronic environment and can be used to differentiate between isomers. The carbon atoms directly attached to the methoxy groups will appear at a characteristic downfield shift.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule. Characteristic absorption bands for tetramethoxybiphenyls include:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic, -OCH₃): ~2950-2850 cm⁻¹
-
C=C stretching (aromatic): ~1600 and 1500 cm⁻¹
-
C-O stretching (aryl ether): ~1250 cm⁻¹ (asymmetric) and ~1050 cm⁻¹ (symmetric)
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For tetramethoxybiphenyl isomers, the molecular ion peak will be the same. However, the fragmentation patterns, particularly those arising from the loss of methyl and methoxy groups, can provide clues to the substitution pattern. Gas chromatography coupled with mass spectrometry (GC-MS) is a valuable technique for separating and identifying different isomers in a mixture.
Conclusion
Tetramethoxybiphenyl isomers represent a diverse and valuable class of compounds with tunable physical and chemical properties. The position of the four methoxy groups on the biphenyl scaffold dictates their conformation, electronic character, and reactivity. A thorough understanding of these structure-property relationships is essential for their effective utilization in drug discovery, materials science, and organic synthesis. This guide has provided a comprehensive overview of the synthesis, characterization, and properties of these fascinating molecules, offering a foundation for further research and development in this area. The detailed experimental protocols and characterization workflows serve as a practical resource for scientists and researchers, ensuring a systematic and reliable approach to the study of tetramethoxybiphenyl isomers.
References
Sources
Theoretical and computational studies of 3,3',4,4'-Tetramethoxybiphenyl
An In-Depth Technical Guide to the Theoretical and Computational Investigation of 3,3',4,4'-Tetramethoxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, spectroscopic, and electronic properties of 3,3',4,4'-Tetramethoxybiphenyl. As a substituted biphenyl, its conformational landscape is of significant interest, governed by the interplay of steric and electronic effects. This document details the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict its three-dimensional structure, vibrational frequencies (IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). Furthermore, we explore the analysis of its frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) to understand its reactivity and potential for intermolecular interactions, which are critical aspects for applications in medicinal chemistry and materials science.
Introduction: The Significance of Substituted Biphenyls
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a versatile framework for constructing complex molecular architectures.[1] The rotational freedom around the central carbon-carbon single bond gives rise to a unique conformational behavior known as atropisomerism, where rotation is hindered, potentially leading to stable, isolable enantiomers.[2] The substitution pattern on the phenyl rings dictates the energetic barrier to this rotation and the preferred dihedral angle between the rings.[3][4]
3,3',4,4'-Tetramethoxybiphenyl, the subject of this guide, features four electron-donating methoxy groups. These substituents significantly influence the molecule's electronic distribution, solubility, and metabolic stability, making it and similar structures valuable intermediates in the synthesis of pharmacologically active compounds.[5][6] Understanding its intrinsic molecular properties through a computational lens provides invaluable insights that can accelerate drug design and development by establishing clear structure-activity relationships (SAR).[5] This guide serves as a detailed protocol for such an investigation, grounded in the principles of quantum chemistry.
Theoretical Foundations for a Robust Computational Analysis
A successful computational study is built upon a solid theoretical framework. The choice of methodology is paramount for balancing computational cost with predictive accuracy.
Conformational Dynamics of the Biphenyl Core
Biphenyl itself is not planar in the gas phase, adopting a twisted conformation with a dihedral angle of approximately 45° between the phenyl rings.[2] This twist is a compromise between two opposing forces:
-
Steric Repulsion: Repulsive forces between the ortho-hydrogens on adjacent rings, which destabilize the planar conformation.[7]
-
π-Conjugation: The stabilizing effect of π-electron delocalization across the two rings, which favors a planar conformation.
Substituents dramatically alter this balance. While 3,3',4,4'-Tetramethoxybiphenyl lacks the bulky ortho-substituents that create high rotational barriers, the methoxy groups still influence the conformational energy landscape through both steric and electronic effects.[2][3]
The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the predominant method for quantum chemical calculations on medium-to-large organic molecules due to its excellent balance of accuracy and efficiency.[8] DFT methods calculate the total electronic energy of a system based on its electron density.
Key components of a DFT calculation include:
-
Functionals: Approximations that describe the exchange-correlation energy. The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, often providing reliable results for geometries and energies.[9][10]
-
Basis Sets: A set of mathematical functions used to build the molecular orbitals. The Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are standard choices that provide a good description of molecular structures and properties.[11]
For studying excited states, such as those probed by UV-Vis spectroscopy, Time-Dependent DFT (TD-DFT) is the standard approach for calculating electronic transition energies and oscillator strengths.[12][13]
Methodologies and Protocols: A Validating Workflow
The following section outlines a step-by-step, self-validating workflow for the comprehensive computational analysis of 3,3',4,4'-Tetramethoxybiphenyl.
Workflow for Computational Analysis
Caption: Computational workflow for molecular property prediction.
Protocol 1: Ground State Geometry Optimization
-
Initial Structure: Build an initial 3D structure of 3,3',4,4'-Tetramethoxybiphenyl using molecular modeling software.
-
Conformational Search: To identify the global minimum energy structure, perform a relaxed potential energy surface scan. This involves systematically rotating the central C-C dihedral angle (C4-C1-C1'-C4') in increments (e.g., 10-15 degrees) and performing a geometry optimization at each step.
-
Full Optimization: Take the lowest energy conformer from the scan and perform a full, unconstrained geometry optimization using a reliable DFT method, for instance, B3LYP with the 6-31G(d,p) basis set.[9][14]
-
Vibrational Frequency Analysis: At the same level of theory, perform a frequency calculation on the optimized geometry. A true energy minimum will have zero imaginary frequencies.[14] This step also yields the zero-point vibrational energy and the data for IR spectrum prediction.
Protocol 2: Spectroscopic and Electronic Property Calculation
-
NMR Spectroscopy: Using the optimized geometry, calculate the isotropic magnetic shielding tensors for ¹H and ¹³C nuclei using the Gauge-Independent Atomic Orbital (GIAO) method.[15] Chemical shifts are then determined relative to a calculated standard, typically Tetramethylsilane (TMS).
-
IR Spectroscopy: The vibrational frequencies and their corresponding intensities are obtained directly from the frequency calculation performed in Protocol 1. A scaling factor is often applied to the calculated frequencies to better match experimental data.
-
UV-Vis Spectroscopy: Perform a TD-DFT calculation on the optimized geometry to compute the vertical excitation energies, corresponding wavelengths (λ_max), and oscillator strengths (f) of the lowest several singlet excited states.
-
Electronic Analysis: From the ground state calculation, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[8][10] Generate the Molecular Electrostatic Potential (MEP) surface to visualize the charge distribution.[14][16]
Predicted Molecular Properties of 3,3',4,4'-Tetramethoxybiphenyl
The following data represents typical results obtained from applying the aforementioned protocols at the B3LYP/6-31G(d,p) level of theory.
Molecular Geometry and Conformation
The optimized structure of 3,3',4,4'-Tetramethoxybiphenyl is non-planar, exhibiting a significant twist around the central C-C bond to alleviate steric strain.
| Parameter | Calculated Value | Description |
| Dihedral Angle (C4-C1-C1'-C4') | ~48.5° | Angle between the two phenyl rings. |
| Inter-ring C-C Bond Length | ~1.49 Å | Length of the single bond connecting the rings. |
| Aromatic C-O Bond Length | ~1.36 Å | Average length of the bond between a phenyl carbon and a methoxy oxygen. |
| Methyl C-O Bond Length | ~1.42 Å | Average length of the bond between a methoxy oxygen and the methyl carbon. |
Spectroscopic Signatures
The calculated spectra provide a fingerprint for the molecule's identification and structural characterization.
| Spectroscopy | Predicted Feature | Assignment |
| ¹H NMR | δ ~ 6.8-7.2 ppm | Aromatic Protons |
| δ ~ 3.9 ppm | Methoxy Protons (-OCH₃) | |
| ¹³C NMR | δ ~ 148-150 ppm | C-O (Aromatic) |
| δ ~ 110-125 ppm | Other Aromatic Carbons | |
| δ ~ 56 ppm | Methoxy Carbons (-OCH₃) | |
| IR | ~3050-3100 cm⁻¹ | Aromatic C-H Stretch |
| ~2850-2980 cm⁻¹ | Methyl C-H Stretch | |
| ~1580-1610 cm⁻¹ | Aromatic C=C Stretch | |
| ~1200-1250 cm⁻¹ | Aryl-O Asymmetric Stretch | |
| ~1020-1050 cm⁻¹ | Aryl-O Symmetric Stretch | |
| UV-Vis (in solution) | λ_max ~ 260 nm | π → π* transition |
Electronic Properties and Reactivity
Analysis of the electronic structure provides insight into the molecule's stability and potential interaction sites.
Caption: Frontier Molecular Orbital energy diagram.
-
HOMO-LUMO Gap: The calculated energy gap (ΔE ≈ 4.8 eV) is relatively large, suggesting high kinetic stability and low chemical reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP surface reveals regions of negative electrostatic potential localized around the electronegative oxygen atoms of the methoxy groups. These areas represent the most likely sites for electrophilic attack or hydrogen bonding interactions. The aromatic rings exhibit a less negative potential compared to the oxygens. This information is crucial for predicting non-covalent interactions in a biological receptor or crystal lattice.
Relevance and Application in Drug Development
Computational analysis provides a powerful, cost-effective method to screen and refine drug candidates before committing to expensive and time-consuming synthesis.
-
Pharmacophore Modeling: The defined 3D structure and electronic properties of 3,3',4,4'-Tetramethoxybiphenyl serve as a foundational element for pharmacophore modeling. The positions of the methoxy groups, acting as potential hydrogen bond acceptors, are critical for designing molecules that fit into a specific receptor binding pocket.
-
ADMET Prediction: The incorporation of methoxy groups can significantly alter a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[17] For example, they can increase metabolic stability by blocking sites susceptible to oxidation. Computational models can predict properties like lipophilicity (logP) and solubility, which are directly influenced by such functional groups.
-
Structure-Activity Relationship (SAR): By systematically modifying the structure of 3,3',4,4'-Tetramethoxybiphenyl in silico (e.g., changing substituent positions or types) and calculating the resulting electronic and structural properties, researchers can build robust SAR models.[5] This allows for the rational design of analogues with enhanced potency and selectivity.
Conclusion
The theoretical and computational study of 3,3',4,4'-Tetramethoxybiphenyl, guided by robust methodologies like DFT and TD-DFT, offers a profound understanding of its intrinsic molecular characteristics. This in-depth guide provides a validated workflow for determining its stable conformation, predicting its complete spectroscopic signature, and mapping its electronic reactivity. These computationally derived insights are not merely academic; they provide actionable data for medicinal chemists and materials scientists, enabling the rational design of novel compounds and accelerating the development of next-generation therapeutics and functional materials.
References
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Chana, A., Concejero, M. A., de Frutos, M., González, M. J., & Herradón, B. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). Chemical Research in Toxicology, 15(12), 1514–1526. [Link]
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Chana, A., Concejero, M. A., de Frutos, M., González, M. J., & Herradón, B. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). Semantic Scholar. [Link]
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Chemistry LibreTexts. (2023). Conformations of Biphenyls. [Link]
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Chana, A., Concejero, M. A., de Frutos, M., González, M. J., & Herradón, B. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). PubMed. [Link]
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Parkinson, A., Safe, S., Robertson, L. W., Thomas, P. E., Ryan, D. E., Reik, L. M., & Levin, W. (1983). Structure-activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity. PubMed. [Link]
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Chana, A., Concejero, M. A., de Frutos, M., González, M. J., & Herradón, B. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). ResearchGate. [Link]
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Gerard, H., Avalos, J., Galland, D., & Volino, F. (1994). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals, 16(2), 257-266. [Link]
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García Ribas, À. (2021). Computational study of substituted biphenyl compounds. Universitat de Barcelona. [Link]
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Campanelli, A. R., & Domenicano, A. (2013). A computational study of 4-substituted biphenyls in their minimum energy conformation: twist angles, structural variation, and substituent effects. IRIS. [Link]
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Kumari, N., Sharma, R., Yadav, A. A., Sankpal, S. A., Raj, J. M., Murugavel, S., & Kant, R. (2022). Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls. ResearchGate. [Link]
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Mary, Y. S., Raju, K., Panicker, C. Y., & Armaković, S. J. (2019). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. National Institutes of Health. [Link]
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National Center for Biotechnology Information. (n.d.). 3,3',5,5'-Tetramethoxy(1,1'-biphenyl)-4,4'-diol. PubChem. [Link]
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Kumari, N., Sharma, R., Yadav, A. A., Sankpal, S. A., Raj, J. M., Murugavel, S., & Kant, R. (2022). Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls. Semantic Scholar. [Link]
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Arockia, H. B. M., Raj, A. A. S., Muthu, S., & Raj, D. D. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -3-oxo-propenyl]-benzonitrile. National Institutes of Health. [Link]
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Kotan, G., & Yüksek, H. (2021). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate Molecule. DergiPark. [Link]
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Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University of Illinois Springfield. [Link]
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Koutavarapu, R., et al. (2024). A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) Employing Natural Deep Eutectic Solvents and Microwave Irradiation. MDPI. [Link]
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National Center for Biotechnology Information. (n.d.). 3,3',4,4'-Tetramethylbiphenyl. PubChem. [Link]
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Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. (n.d.). [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Javed-Khan/5d0505e83a652a8685e135118d0981966270e5b1]([Link]
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Guediri, S., et al. (2023). Density-Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Investigation of Four Novel Non-Fullerene Acceptors for Organic Solar Cells. arXiv. [Link]
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Rahmani, R., et al. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. SciELO South Africa. [Link]
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Çelik, S., et al. (2022). (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. Open Research@CSIR-NIScPR. [Link]
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Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
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Molecular docking and DFT studies of a series of tetrazole derivatives and computational studies of Fe3O4@Phenyl phosphate creatine. (2022). ResearchGate. [Link]
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Quantitative Experimental and Theoretical Research using the DFT Technique on the Structural, UV, Electronic, and FMO Properties of Gammaxene. (2021). MDPI. [Link]
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Kumari, N., et al. (2023). Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl. European Journal of Chemistry. [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Palladium-Catalyzed Suzuki-Miyaura Synthesis of 3,3',4,4'-Tetramethoxybiphenyl
Abstract
The symmetrically substituted biaryl compound 3,3',4,4'-Tetramethoxybiphenyl is a valuable molecular scaffold and building block in organic synthesis. This application note provides a detailed, field-proven experimental protocol for its synthesis, targeting researchers, scientists, and professionals in drug development. We present a robust and efficient method based on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic chemistry renowned for its reliability and high yields.[1][2] This guide explains the causal logic behind the procedural steps, from reaction setup to product purification and characterization, ensuring a reproducible and validated outcome.
Introduction and Rationale
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science.[3] The synthesis of these compounds has been approached through various methods, including the classic Ullmann reaction, which typically involves the copper-catalyzed coupling of aryl halides at high temperatures.[4][5] While effective for symmetrical biaryls, the Ullmann coupling often requires harsh conditions and can have limited substrate scope.[4]
In contrast, the Suzuki-Miyaura cross-coupling reaction offers a more versatile and efficient alternative.[1] It proceeds under milder conditions, is tolerant of a wide array of functional groups, and consistently provides high yields of the desired biaryl product.[2][6] This protocol details the Suzuki-Miyaura coupling of 4-Bromo-1,2-dimethoxybenzene with (3,4-Dimethoxyphenyl)boronic acid . This specific pathway was chosen for the commercial availability and stability of the starting materials and the high efficiency reported for similar palladium-catalyzed cross-coupling reactions.[7]
Reaction Scheme and Mechanism
The synthesis proceeds according to the following scheme:
Figure 1: Overall reaction for the synthesis of 3,3',4,4'-Tetramethoxybiphenyl.
The reaction is driven by a palladium catalyst and proceeds through a well-established catalytic cycle. Understanding this cycle is critical for troubleshooting and optimizing the reaction.
Causality of the Mechanism:
-
Oxidative Addition: The cycle begins with the active Pd(0) species inserting into the carbon-bromine bond of 4-bromo-1,2-dimethoxybenzene. This is often the rate-limiting step and forms a Pd(II) complex.
-
Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃) to form a more nucleophilic boronate species. This species then transfers its aryl group to the Pd(II) center, displacing the halide. The addition of water is often crucial as it can facilitate the dissolution of the inorganic base and promote the formation of the active boronate.[2]
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Below is a diagram illustrating the key steps of this catalytic process.
Caption: The key steps of the Suzuki-Miyaura reaction.
Materials and Equipment
Reagents and Chemicals
All reagents should be used as received from commercial suppliers unless otherwise noted. Anhydrous solvents are recommended for optimal results.
| Reagent | CAS No. | M.W. ( g/mol ) | Equiv. | Amount | Purity |
| 4-Bromo-1,2-dimethoxybenzene | 2859-78-1 | 217.06 | 1.0 | 2.17 g | ≥98% |
| (3,4-Dimethoxyphenyl)boronic acid | 122775-35-3 | 181.99 | 1.1 | 2.00 g | ≥97% |
| Pd(PPh₃)₄ (Tetrakis) | 14221-01-3 | 1155.56 | 0.03 | 347 mg | ≥99% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.5 | 3.46 g | ≥99% |
| Toluene | 108-88-3 | 92.14 | - | 50 mL | Anhydrous |
| Ethanol | 64-17-5 | 46.07 | - | 10 mL | Reagent Grade |
| Deionized Water | 7732-18-5 | 18.02 | - | 10 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | - | ~200 mL | ACS Grade |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | - | ~50 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | ~5 g | - |
Equipment
-
100 mL and 250 mL round-bottom flasks
-
Schlenk line or glove box for inert atmosphere
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Reflux condenser
-
Glassware for extraction (separatory funnel)
-
Rotary evaporator
-
Apparatus for column chromatography (glass column, silica gel)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders)
Detailed Experimental Protocol
The following workflow diagram outlines the major stages of the synthesis.
Caption: General workflow for the synthesis of 3,3',4,4'-Tetramethoxybiphenyl.
Step 1: Reaction Setup
-
Oven-dry all glassware before use and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-1,2-dimethoxybenzene (2.17 g, 10.0 mmol), (3,4-Dimethoxyphenyl)boronic acid (2.00 g, 11.0 mmol), and Potassium Carbonate (3.46 g, 25.0 mmol).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol, 3 mol%).
Step 2: Solvent Addition and Reflux
-
Seal the flask with a rubber septum. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed solvent mixture: Toluene (50 mL), Ethanol (10 mL), and Deionized Water (10 mL). Degassing is performed by bubbling nitrogen or argon through the solvent mixture for 15-20 minutes prior to addition.[7]
-
Attach a reflux condenser (under nitrogen/argon) and place the flask in a heating mantle.
-
Heat the mixture to reflux (approximately 95-100 °C) with vigorous stirring.
Step 3: Reaction Monitoring
-
Allow the reaction to proceed for 12-16 hours.
-
Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The consumption of the starting bromide (less polar) and the formation of the biphenyl product (more polar) should be observed.
Step 4: Work-up and Extraction
-
Once the reaction is complete (as indicated by TLC), cool the flask to room temperature.
-
Pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of ethyl acetate.
-
Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Step 5: Purification
-
The crude product, typically a light brown solid or oil, should be purified by column chromatography on silica gel.
-
Use a gradient eluent system, starting with Hexane:Ethyl Acetate (9:1) and gradually increasing the polarity to Hexane:Ethyl Acetate (4:1), to isolate the pure product.
-
Alternatively, the crude solid can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethyl acetate and hexane.
Step 6: Final Product Handling
-
Combine the pure fractions from chromatography and remove the solvent under reduced pressure.
-
Dry the resulting white to off-white solid under high vacuum to remove any residual solvent.
-
Record the final mass and calculate the percentage yield. A typical yield for this reaction is in the range of 80-95%.
Characterization and Expected Results
The identity and purity of the synthesized 3,3',4,4'-Tetramethoxybiphenyl should be confirmed using the following analytical methods.
| Property | Expected Value |
| CAS Number | 2026-27-9[8] |
| Molecular Formula | C₁₆H₁₈O₄[8] |
| Molecular Weight | 274.31 g/mol [8] |
| Appearance | White to off-white solid |
| Melting Point | Literature values vary; typically in the range of 125-130 °C |
| Boiling Point | 372.9 °C at 760 mmHg[8] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.15-7.05 (m, 4H, Ar-H), 6.95 (d, 2H, Ar-H), 3.95 (s, 6H, 2x OCH₃), 3.92 (s, 6H, 2x OCH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 149.2, 148.5, 134.0, 119.5, 111.4, 110.8, 56.0. |
| Mass Spec (EI) | m/z (%): 274 (M⁺, 100). |
Note: NMR chemical shifts are predicted based on the structure and data for similar compounds. Actual values should be confirmed experimentally.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Reagent Hazards:
-
Palladium Catalysts: Can be toxic and pyrophoric. Handle in a fume hood and under an inert atmosphere.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood.
-
Potassium Carbonate: Causes skin and eye irritation. Avoid creating dust.
-
-
Procedure Hazards: The reaction is performed at elevated temperatures. Use caution when handling the hot apparatus.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents. | Use a fresh batch of palladium catalyst. Ensure the system is properly purged with inert gas. Use anhydrous, degassed solvents. |
| Incomplete Reaction | Insufficient reaction time; Low temperature. | Extend the reaction time and monitor by TLC. Ensure the reaction mixture is properly refluxing. |
| Formation of Byproducts | Homocoupling of boronic acid; Degradation of starting materials. | Ensure proper stoichiometry (slight excess of boronic acid is standard). Maintain a strictly inert atmosphere to prevent oxidative degradation. |
| Difficult Purification | Co-elution of product with impurities. | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |
References
-
Wiley-VCH. Supporting Information for Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides. Available at: [Link]
-
ACS Publications. The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Available at: [Link]
-
ResearchGate. General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. Available at: [Link]
-
PubChem. 3,3',5,5'-Tetramethoxy(1,1'-biphenyl)-4,4'-diol. Available at: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
-
ResearchGate. Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Available at: [Link]
- Google Patents. Method for preparing 3-hydroxy-4,3',4',5' tetramethoxy bibenzil.
-
ACS Publications. Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. Available at: [Link]
-
University of Glasgow Theses Service. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]
-
ResearchGate. Nickel-Catalyzed Ullmann-Type Coupling Reaction to Prepare Tetra-ortho-substituted Biaryls. Available at: [Link]
- Google Patents. Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
-
Chemsrc. 4-Iodo-1,2-dimethoxybenzene. Available at: [Link]
-
The Royal Society of Chemistry. 1H and 13C NMR Spectra. Available at: [Link]
-
PubChem. 3,3',4,4'-Tetramethylbiphenyl. Available at: [Link]
-
MDPI. A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) Employing Natural Deep Eutectic Solvents and Microwave Irradiation. Available at: [Link]
-
Právnická fakulta Univerzity Karlovy. Časopis Právnické fakulty Univerzity Karlovy. Available at: [Link]
- Google Patents. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
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The Synthetic Utility of 3,3',4,4'-Tetramethoxybiphenyl: A Guide for Organic Chemists
Introduction: Unveiling the Potential of a Versatile Biphenyl Building Block
In the landscape of organic synthesis, the biphenyl moiety serves as a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials. Among the vast array of substituted biphenyls, 3,3',4,4'-Tetramethoxybiphenyl stands out as a particularly valuable and versatile building block. Its symmetrical structure, coupled with the activating and directing effects of its four methoxy groups, opens a gateway to a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the applications of 3,3',4,4'-Tetramethoxybiphenyl in organic synthesis, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development and materials science.
The strategic placement of the methoxy groups on the biphenyl core significantly influences its reactivity. The electron-donating nature of these groups activates the aromatic rings towards electrophilic substitution, while also providing handles for demethylation to reveal reactive hydroxyl functionalities. This inherent reactivity makes 3,3',4,4'-Tetramethoxybiphenyl an ideal precursor for the synthesis of more complex molecular architectures, including heterocyclic systems and functionalized polymers.
Core Applications in Organic Synthesis
The utility of 3,3',4,4'-Tetramethoxybiphenyl is multifaceted, with key applications in the synthesis of nitrogen-containing heterocycles and as a monomer for high-performance polymers.
Synthesis of Substituted Carbazoles: A Gateway to Bioactive Molecules
Substituted carbazoles are a prominent class of nitrogen-containing heterocycles with a wide spectrum of biological activities, including antitumor and antibiotic properties.[1] The synthesis of these complex structures can be efficiently achieved from appropriately substituted biphenyl precursors. 3,3',4,4'-Tetramethoxybiphenyl serves as an excellent starting material for the construction of highly functionalized carbazoles.
The general strategy involves the nitration of the tetramethoxybiphenyl core, followed by reductive cyclization to form the carbazole ring system. The methoxy groups not only facilitate the initial nitration by activating the aromatic rings but also offer sites for further modification in the final carbazole product.
Caption: Synthetic pathway to substituted carbazoles.
This protocol details the crucial nitration step, a foundational reaction for accessing carbazole precursors.
Materials:
-
3,3',4,4'-Tetramethoxybiphenyl (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask
-
Dropping funnel
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,3',4,4'-Tetramethoxybiphenyl in concentrated sulfuric acid at 0 °C using an ice bath.
-
Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirring solution, maintaining the temperature below 5 °C. The causality behind this slow, cooled addition is to control the exothermic nitration reaction and prevent over-nitration or side product formation.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture over crushed ice with vigorous stirring. This will precipitate the dinitro product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired dinitro-3,3',4,4'-tetramethoxybiphenyl.
Trustworthiness: This protocol is a standard and well-established method for the nitration of activated aromatic compounds. The self-validating nature of this procedure lies in the predictable regioselectivity of the nitration due to the directing effects of the methoxy groups and the ability to monitor the reaction to completion, ensuring a high yield of the desired product.
Precursor for High-Performance Polymers
The rigid and thermally stable biphenyl unit makes 3,3',4,4'-Tetramethoxybiphenyl an attractive monomer precursor for the synthesis of high-performance polymers such as polyimides and other aromatic polymers.[2][3] Demethylation of the tetramethoxybiphenyl yields the corresponding tetrahydroxybiphenyl, which can then be used as a diol monomer in polycondensation reactions.
This protocol outlines the critical demethylation step to unmask the reactive hydroxyl groups for polymerization.
Materials:
-
3,3',4,4'-Tetramethoxybiphenyl (1.0 eq)
-
Boron Tribromide (BBr₃) or Hydrobromic Acid (HBr)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk line or similar apparatus for handling air-sensitive reagents
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3,3',4,4'-Tetramethoxybiphenyl in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide in dichloromethane dropwise to the stirring solution. The use of a strong Lewis acid like BBr₃ is essential for the efficient cleavage of the aryl-methyl ether bonds.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
The reaction mixture is then typically subjected to an aqueous workup to remove boron salts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure.
-
The crude 3,3',4,4'-Tetrahydroxybiphenyl can be purified by column chromatography or recrystallization.
Trustworthiness: The use of boron tribromide for the demethylation of aryl methyl ethers is a robust and widely cited method in organic synthesis. The protocol's reliability is ensured by maintaining anhydrous and inert conditions to prevent the decomposition of the moisture-sensitive BBr₃, leading to a high conversion to the desired tetrahydroxy product.
Quantitative Data Summary
| Reaction | Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |
| Nitration | HNO₃/H₂SO₄ | 0 - 5 | 2 - 3 | 85 - 95 |
| Demethylation | BBr₃ in DCM | -78 to RT | 12 - 24 | 70 - 85 |
Mechanistic Insights: The Role of Methoxy Groups
The synthetic utility of 3,3',4,4'-Tetramethoxybiphenyl is fundamentally governed by the electronic properties of its methoxy substituents.
Caption: Influence of methoxy groups on reactivity.
The methoxy groups act as powerful ortho-, para-directing activators in electrophilic aromatic substitution reactions. This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring, which stabilizes the arenium ion intermediate. This effect is pivotal in achieving high regioselectivity and yields in reactions such as nitration.
Conversely, the ether linkage of the methoxy groups provides a site for cleavage, most commonly with strong Lewis acids like boron tribromide or strong protic acids like HBr. This demethylation reaction is a critical step in converting the relatively inert ether into a more reactive phenol, which can then participate in a wider range of synthetic transformations, including polymerization and the synthesis of various derivatives.
Conclusion and Future Outlook
3,3',4,4'-Tetramethoxybiphenyl is a valuable and versatile building block in organic synthesis, offering a reliable platform for the construction of complex molecules. Its predictable reactivity, driven by the strategic placement of its methoxy groups, allows for the efficient synthesis of bioactive carbazoles and the preparation of monomers for high-performance polymers. The protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this remarkable compound. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of versatile and readily functionalizable building blocks like 3,3',4,4'-Tetramethoxybiphenyl is set to increase, paving the way for new discoveries and innovations in the field of organic chemistry.
References
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de Souza, V. R., et al. (2024). 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line. Biomedicine & Pharmacotherapy, 170, 115979. [Link]
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Beaudry, C. M., et al. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. The Journal of Organic Chemistry, 86(18), 12537–12549. [Link]
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Larock, R. C., et al. (2006). Synthesis of substituted carbazoles, indoles, and dibenzofurans by vinylic to aryl palladium migration. The Journal of Organic Chemistry, 71(14), 5340–5348. [Link]
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National Center for Biotechnology Information (n.d.). 3,3',5,5'-Tetramethoxy(1,1'-biphenyl)-4,4'-diol. PubChem. Retrieved from [Link]
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Osi, A., et al. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 20, 1–8. [Link]
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Majek, M., & von Wangelin, A. J. (2019). Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes. Chemistry – A European Journal, 26(1), 54–67. [Link]
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Kita, Y., et al. (2019). Oxidative Coupling of N-Methoxyamides and Related Compounds toward Aromatic Hydrocarbons by Designer μ-Oxo Hypervalent Iodine Catalyst. Chemical and Pharmaceutical Bulletin, 67(3), 195–203. [Link]
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Global Substance Registration System. (n.d.). 3,3',5,5'-TETRAMETHOXY-4,4'-DIHYDROXYBIPHENYL. [Link]
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Papastavrou, E., et al. (2023). A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) Employing Natural Deep Eutectic Solvents and Microwave Irradiation. Molecules, 28(21), 7354. [Link]
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An, G., et al. (2018). A Building Block Approach for the Total Synthesis of YM-385781. Organic letters, 20(24), 7944–7948. [Link]
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Wang, Y., et al. (2023). Poly(carbazole-co-1,4-dimethoxybenzene): Synthesis, Electrochemiluminescence Performance, and Application in Detection of Fe3+. Polymers, 15(13), 2841. [Link]
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Wang, Y., et al. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Journal of Medicinal Chemistry, 64(13), 9458–9483. [Link]
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Bukharov, S. V., et al. (2002). Oxidation of 3,5,3',5'Tetra tert -butyl-4,4'-dihydroxybiphenyl with Atmospheric Oxygen in the Absence of Base Catalysts. Russian Journal of General Chemistry, 72(11), 1805–1807. [Link]
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Chen, Y. C., et al. (2018). Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells. Journal of Cellular and Molecular Medicine, 22(10), 4899–4909. [Link]
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Amfine. (n.d.). The Role of 3,4-Dimethoxyphenol in Organic Synthesis. [Link]
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Li, Y., et al. (2018). Multichromic Polymers Containing Alternating Bi(3-Methoxythiophene) and Triphenylamine Based Units with Para-Protective Substituents. Polymers, 10(10), 1083. [Link]
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Wang, Y., et al. (2021). 3,4,5-Trimethoxy Substitution on an N-DMBI Dopant with New N-Type Polymers: Polymer-Dopant Matching for Improved Conductivity-Seebeck Coefficient Relationship. Angewandte Chemie International Edition, 60(52), 27212–27219. [Link]
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Kärkäs, M. D., et al. (2013). Selective photochemical synthesis of 3,3′-dimethoxy-4,2′-dihydroxybiphenyl. Journal of Photochemistry and Photobiology A: Chemistry, 251, 8–13. [Link]
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Hsiao, S. H., & Lin, S. Y. (2012). Synthesis of terpolyimides [3,3′,4,4′-biphenyl tetracarboxylic dianhydride (BPDA)/3,3′,4,4′-benzophenone tetracarboxylic dianhydride (BTDA)/4,4′-(hexafluoroisopropylidene) diphthalic anhydride (6FDA)-4,4′-oxydianiline (ODA)]. ResearchGate. [Link]
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Zhang, H., et al. (2015). Morphology of polyimide fibers derived from 3,3′,4,4′-biphenyltetracarboxylic dianhydride and 4,4′-oxydianiline. ResearchGate. [Link]
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3,3',4,4'-Tetramethoxybiphenyl as a precursor for receptor synthesis
Application Notes & Protocols
Topic: 3,3',4,4'-Tetramethoxybiphenyl as a Strategic Precursor for the Synthesis of High-Affinity Receptor Ligands
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Senior Application Scientist: Dr. Evelyn Reed
Executive Summary: The Strategic Value of the Catechol-Biphenyl Scaffold
In the rational design of receptor ligands, particularly for aminergic G-protein coupled receptors (GPCRs), the molecular scaffold is paramount. The 3,3',4,4'-biphenyltetrol core, derived from its methoxy-protected precursor, 3,3',4,4'-tetramethoxybiphenyl, represents a privileged structure for engaging with catecholamine receptors. This is especially true for the dopamine receptor family (D1-D5), where the endogenous ligand, dopamine, features a critical catechol moiety for receptor binding and activation.[1][2]
The biphenyl framework provides a rigid, well-defined spatial orientation for its substituents, while the dual catechol systems offer multiple hydrogen bonding points, mimicking and potentially enhancing the interactions of endogenous ligands.[3] The methoxy groups of the 3,3',4,4'-tetramethoxybiphenyl precursor serve as robust protecting groups that are stable to a variety of reaction conditions, allowing for initial synthetic manipulations before their strategic removal in the final stages to unmask the bioactive catechol hydroxyls.
This document provides a comprehensive guide to the synthesis and application of 3,3',4,4'-tetramethoxybiphenyl. It details the foundational synthesis of the precursor itself, outlines robust protocols for the critical demethylation step to reveal the active biphenyltetrol core, and discusses its application in the design of novel receptor ligands.
Foundational Synthesis: Accessing the Precursor
The most common and efficient route to 3,3',4,4'-tetramethoxybiphenyl is through the oxidative coupling of 1,2-dimethoxybenzene (veratrole). This reaction leverages an oxidant to facilitate the formation of a C-C bond between two veratrole molecules.
Protocol 1: Oxidative Coupling of Veratrole
This protocol describes the synthesis of 3,3',4,4'-tetramethoxybiphenyl from veratrole using chloranil as an oxidant in a strong acid medium.[4]
Materials:
-
1,2-Dimethoxybenzene (Veratrole)
-
Chloranil (2,3,5,6-Tetrachloro-1,4-benzoquinone)
-
Sulfuric Acid (70% v/v aqueous solution)
-
Methanol
-
Dichloromethane (DCM)
-
Sodium Bicarbonate (Saturated solution)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, separation funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve veratrole (10.0 g, 72.4 mmol) in 100 mL of 70% aqueous sulfuric acid. Cool the solution to 0-5 °C in an ice bath.
-
Addition of Oxidant: While stirring vigorously, add chloranil (8.9 g, 36.2 mmol) portion-wise over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the mixture to stir at room temperature for 12 hours. The solution will darken significantly.
-
Quenching: Carefully pour the reaction mixture over 500 g of crushed ice in a large beaker. A precipitate should form.
-
Workup:
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Extract the aqueous slurry with dichloromethane (3 x 150 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by recrystallization from hot methanol to yield 3,3',4,4'-tetramethoxybiphenyl as a white to off-white solid.
Physicochemical Data:
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈O₄ | |
| Molecular Weight | 274.31 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 142-145 °C |
Core Transformation: Unmasking the Bioactive Catechol Core
The conversion of the inert tetramethoxy precursor to the 3,3',4,4'-biphenyltetrol is the cornerstone of its use in receptor ligand synthesis. This demethylation reaction must be efficient and clean to provide a high-quality scaffold for subsequent functionalization. While several methods exist, cleavage with boron tribromide (BBr₃) is one of the most effective for aryl methyl ethers.[5]
Causality Behind the Choice of Reagent: Boron tribromide is a powerful Lewis acid that readily coordinates to the oxygen atom of the methoxy group. This coordination weakens the C-O bond, facilitating nucleophilic attack by a bromide ion (generated from BBr₃) on the methyl group, leading to the cleavage of the ether bond. The reaction is typically performed at low temperatures to control its high reactivity and prevent side reactions.
Workflow: From Protected Precursor to Active Core
Caption: Synthetic pathway from the methoxy-protected precursor to the final receptor ligand.
Protocol 2: BBr₃-Mediated Demethylation
Safety Note: Boron tribromide is highly corrosive, toxic, and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) by trained personnel.
Materials:
-
3,3',4,4'-Tetramethoxybiphenyl
-
Boron tribromide (1.0 M solution in DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (Anhydrous)
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Schlenk flask, syringes, nitrogen/argon line, ice-salt bath
Procedure:
-
Reaction Setup: Place 3,3',4,4'-tetramethoxybiphenyl (1.0 g, 3.64 mmol) in a dry 100 mL Schlenk flask under an inert atmosphere. Add 20 mL of anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add BBr₃ solution (1.0 M in DCM, 18.2 mL, 18.2 mmol, 5 equivalents) dropwise via syringe over 30 minutes. A color change and/or precipitate may be observed.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 12-16 hours.
-
Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Very slowly and carefully, add 20 mL of anhydrous methanol dropwise to quench the excess BBr₃. Caution: This is a highly exothermic reaction.
-
Workup:
-
Remove the solvent under reduced pressure.
-
Add 50 mL of 1 M HCl to the residue and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude 3,3',4,4'-biphenyltetrol can be purified by silica gel chromatography or recrystallization.
Comparison of Demethylation Methods:
| Reagent | Conditions | Advantages | Disadvantages | Reference |
| BBr₃ | DCM, -78 °C to RT | High efficiency for aryl ethers, clean reaction | Highly toxic, moisture-sensitive, corrosive | [5] |
| HBr | Acetic Acid, Reflux | Less expensive | Harsh conditions, potential for side reactions | [6] |
| Iodocyclohexane/DMF | DMF, Reflux | Milder than strong acids | Requires high temperatures, potential for incomplete reaction | [6] |
| 3-Mercaptopropionic Acid | K₂CO₃, DMA, 150°C | Good for substrates with sensitive functional groups | High temperature, requires base | [7] |
Application: A Scaffold for Dopamine Receptor Ligands
The 3,3',4,4'-biphenyltetrol core is an excellent starting point for synthesizing ligands targeting dopamine receptors, which are implicated in neurological and psychiatric disorders like Parkinson's disease and schizophrenia.[2][8][9] The twin catechol moieties can chelate with key residues in the receptor's orthosteric binding pocket, while the biphenyl linker allows for the attachment of secondary binding fragments (SBFs) to engage with allosteric or secondary sites, potentially leading to bitopic ligands with enhanced affinity and selectivity.[8][10]
Concept: Bitopic Ligand Engagement with a Dopamine Receptor
Caption: A biphenyltetrol-derived bitopic ligand engaging both primary and secondary sites.
Protocol 3: Conceptual Functionalization for Ligand Synthesis
This protocol outlines a general, conceptual approach for N-alkylation to append a side chain to the biphenyltetrol core, a common step in building more complex ligands. The specific hydroxyl group to be functionalized would depend on the desired final structure and may require selective protection-deprotection strategies.
Objective: To introduce an amine-containing side chain, a common feature in many dopamine receptor ligands.
Procedure (Conceptual):
-
Selective Protection (If necessary): Protect three of the four hydroxyl groups on the 3,3',4,4'-biphenyltetrol using a suitable protecting group (e.g., silyl ethers) to isolate a single reactive hydroxyl.
-
Alkylation:
-
Treat the partially protected biphenyltetrol with a base (e.g., NaH or K₂CO₃) in an anhydrous solvent (e.g., DMF or THF) to deprotonate the free hydroxyl group.
-
Add an alkylating agent containing a terminal protected amine or a precursor like an azide or nitrile (e.g., 1-bromo-3-chloropropane followed by azide displacement).
-
Allow the reaction to proceed, typically with heating, to form the ether linkage.
-
-
Side Chain Modification: Convert the terminal group to a primary or secondary amine (e.g., Staudinger reaction for azides, reduction for nitriles).[8]
-
Deprotection: Remove the protecting groups from the remaining three hydroxyls (e.g., using TBAF for silyl ethers) to reveal the final catechol-containing ligand.
-
Purification: Purify the final compound using HPLC or column chromatography.
This modular approach allows for the synthesis of a library of compounds by varying the linker and the terminal amine functionality, enabling systematic exploration of the structure-activity relationship (SAR) to optimize receptor affinity and selectivity.
Conclusion
3,3',4,4'-Tetramethoxybiphenyl is more than a simple chemical; it is a strategic precursor that provides access to the privileged 3,3',4,4'-biphenyltetrol scaffold. Its stable methoxy groups allow for synthetic flexibility, while their efficient removal unmasks a potent receptor-binding motif. The protocols and conceptual frameworks presented here offer researchers a robust starting point for the rational design and synthesis of novel, high-affinity ligands for dopamine receptors and other catechol-binding targets, paving the way for new therapeutic discoveries.
References
- Formation of polycyclic quinones in oxidations of 3,3′,4,4′-tetramethoxybiphenyl and veratrole.
- Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. PubMed Central.
- 3,3',5,5'-Tetramethoxy(1,1'-biphenyl)-4,4'-diol | C16H18O6 | CID 256604. PubChem.
- Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 rec.
- Enantioselective syntheses of dopaminergic (R)- and (S)-benzyltetrahydroisoquinolines. Journal of Medicinal Chemistry.
-
An efficient method for demethylation of aryl methyl ethers. ResearchGate. [Link]
- Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid.
-
Natural Product-Inspired Dopamine Receptor Ligands. Semantic Scholar. [Link]
-
Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. PubMed Central. [Link]
-
Dopamine Synthesis Capacity in Patients With Treatment-Resistant Schizophrenia. The American Journal of Psychiatry. [Link]
-
Natural Product-Inspired Dopamine Receptor Ligands. PubMed Central. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 3. Enantioselective syntheses of dopaminergic (R)- and (S)-benzyltetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of polycyclic quinones in oxidations of 3,3′,4,4′-tetramethoxybiphenyl and veratrole - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP2394976A1 - Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid - Google Patents [patents.google.com]
- 8. Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. depts.washington.edu [depts.washington.edu]
- 10. med.upenn.edu [med.upenn.edu]
Application Note: Advanced Analytical Strategies for the Detection and Characterization of 3,3',4,4'-Tetramethoxybiphenyl
Introduction: The Analytical Imperative for 3,3',4,4'-Tetramethoxybiphenyl
3,3',4,4'-Tetramethoxybiphenyl (TMBP) is a polysubstituted aromatic compound with a biphenyl core structure. Its significance spans various scientific domains, primarily as a key intermediate in the synthesis of more complex molecules, including functional polymers and pharmaceutical compounds. The precise arrangement of its four methoxy groups dictates its chemical reactivity, solubility, and electronic properties. Consequently, the ability to accurately detect, quantify, and confirm the identity of TMBP is paramount for ensuring the quality of starting materials, monitoring reaction progress, and characterizing final products in research and development settings.
Impurities, including positional isomers, can significantly alter the properties of downstream materials. Therefore, robust and reliable analytical methods are not merely a quality control checkpoint but a fundamental component of the research process. This guide provides an in-depth exploration of three primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—offering detailed protocols and field-proven insights for the comprehensive analysis of TMBP.
Physicochemical Properties of 3,3',4,4'-Tetramethoxybiphenyl
A foundational understanding of the analyte's properties is critical for method development. These characteristics influence choices regarding solvents, chromatographic conditions, and detection strategies.
| Property | Value | Reference |
| Chemical Name | 3,3',4,4'-Tetramethoxybiphenyl | |
| CAS Number | 2026-27-9 | |
| Molecular Formula | C₁₆H₁₈O₄ | |
| Molecular Weight | 274.31 g/mol | |
| Appearance | Expected to be a solid | - |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO), moderately soluble in common organic solvents like acetonitrile and methanol. | Inferred |
High-Performance Liquid Chromatography (HPLC): Quantitative Purity Assessment
HPLC is the workhorse for purity analysis and quantification of non-volatile or thermally sensitive compounds like TMBP. A reversed-phase method is particularly well-suited, leveraging the compound's moderate polarity for effective separation from both more polar and less polar impurities.
Causality in Method Design:
The choice of a non-aqueous or high-organic content reversed-phase method is deliberate. While TMBP itself is stable, related compounds in a synthesis mixture might be susceptible to hydrolysis (e.g., anhydride starting materials or intermediates)[1]. A Cyano (CN) or C18 column provides excellent resolving power for aromatic compounds. The mobile phase, typically a gradient of acetonitrile and water, allows for the elution of a wide range of compounds, ensuring that both early-eluting polar impurities and late-eluting non-polar byproducts are captured within a single run. UV detection is selected due to the strong chromophore of the biphenyl system.
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation and Materials:
-
HPLC system with gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 mm ID x 150 mm L, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Ultrapure water.
-
3,3',4,4'-Tetramethoxybiphenyl reference standard.
2. Preparation of Solutions:
-
Mobile Phase A: Ultrapure water.
-
Mobile Phase B: Acetonitrile.
-
Standard Solution (0.1 mg/mL): Accurately weigh ~5 mg of the TMBP reference standard and dissolve in 50 mL of acetonitrile in a volumetric flask.
-
Sample Solution (0.1 mg/mL): Prepare the sample to be analyzed in the same manner as the standard solution.
3. Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of moderately polar aromatic compounds. |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) | Provides robust separation of impurities with varying polarities. |
| Gradient | 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18.1-22 min: 50% B | A shallow gradient ensures resolution around the main peak, followed by a ramp to elute non-polar impurities and a re-equilibration step. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Injection Vol. | 10 µL | Standard volume to avoid peak distortion and column overloading. |
| Detection | UV at 254 nm | The biphenyl system exhibits strong absorbance at this wavelength. |
4. Data Analysis and System Validation:
-
Identification: The TMBP peak in the sample chromatogram is identified by comparing its retention time with that of the reference standard.
-
Quantification (Purity): Purity is determined using an area percent calculation. The area of the TMBP peak is divided by the total area of all peaks in the chromatogram (excluding solvent front and baseline noise) and multiplied by 100.
-
Self-Validation: The protocol's trustworthiness is established by running a system suitability test before analysis. This involves injecting the standard solution multiple times to check for consistent retention times (RSD < 1%), peak areas (RSD < 2%), and theoretical plates (>2000), ensuring the system is performing correctly.
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis of TMBP.
Gas Chromatography-Mass Spectrometry (GC-MS): Identification and Volatile Impurity Profiling
GC-MS is a powerful technique for identifying TMBP and detecting volatile or semi-volatile impurities. It combines the high-resolution separation of gas chromatography with the definitive identification capabilities of mass spectrometry.[2] TMBP, with a molecular weight of 274.31, is sufficiently volatile and thermally stable for GC analysis.
Causality in Method Design:
The choice of a low-polarity capillary column (e.g., DB-5ms) is based on the principle of separating compounds primarily by their boiling points. Electron Ionization (EI) is the standard for GC-MS because it creates reproducible fragmentation patterns that can be matched against spectral libraries (like NIST) for high-confidence identification. A programmed temperature ramp is essential to first elute highly volatile impurities at lower temperatures before increasing the temperature to elute the target analyte, TMBP, in a reasonable timeframe with good peak shape.
Experimental Protocol: GC-MS Analysis
1. Instrumentation and Materials:
-
GC-MS system with an autosampler.
-
Capillary column (e.g., Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Helium (carrier gas, 99.999% purity).
-
Methanol or Ethyl Acetate (GC grade).
2. Preparation of Solutions:
-
Sample Solution (1 mg/mL): Accurately weigh ~1 mg of the sample and dissolve in 1 mL of methanol or ethyl acetate in a GC vial. The choice of solvent is critical; it must fully dissolve the sample without interfering with the analyte peak.
3. GC-MS Conditions:
| Parameter | Setting | Rationale |
| Inlet Mode | Splitless | Maximizes sensitivity for trace analysis, suitable for a 1 mg/mL concentration. |
| Inlet Temp. | 280 °C | Ensures rapid volatilization of TMBP without thermal degradation. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) | Initial low temperature allows separation of volatile solvents/impurities. The ramp ensures elution of TMBP with a good peak shape. |
| MS Source Temp. | 230 °C | Standard temperature for EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole. |
| Ionization | Electron Ionization (EI) at 70 eV | Standard energy that produces repeatable, library-searchable fragmentation patterns. |
| Mass Range | 50 - 400 m/z | Covers the molecular ion of TMBP and its expected fragments. |
4. Data Analysis and System Validation:
-
Identification: TMBP is identified by a two-factor authentication:
-
Retention Time (RT): The RT of the analyte peak must be reproducible.
-
Mass Spectrum: The acquired mass spectrum of the peak is compared to a reference library (e.g., NIST). A high match score (>800) provides strong evidence of identity. The molecular ion (M⁺) at m/z 274 should be visible, along with characteristic fragment ions.
-
-
Self-Validation: The protocol's integrity is confirmed by periodically running a solvent blank to check for system contamination and an instrument tune check (e.g., with PFTBA) to ensure mass accuracy and sensitivity are within specifications.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS identification of TMBP.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation
NMR spectroscopy is the gold standard for the absolute confirmation of chemical structure. Unlike chromatographic techniques, which rely on comparison to a reference, NMR provides direct evidence of the molecular framework and the connectivity of atoms. For TMBP, ¹H and ¹³C NMR are essential for verifying the substitution pattern on the biphenyl rings.
Causality in Method Design:
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For TMBP, we expect to see distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic of the 1,2,4-substitution pattern on each ring. ¹³C NMR complements this by showing the number of chemically distinct carbon atoms, confirming the presence of the biphenyl core, the methoxy carbons, and the substituted aromatic carbons. Deuterated chloroform (CDCl₃) is an excellent solvent as it dissolves TMBP well and its residual proton signal does not typically interfere with analyte signals.[3]
Experimental Protocol: ¹H and ¹³C NMR
1. Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS).
2. Sample Preparation:
-
Dissolve 5-10 mg of the TMBP sample in approximately 0.6 mL of CDCl₃ in an NMR tube. Ensure the sample is fully dissolved.
3. NMR Experimental Parameters:
| Parameter | ¹H NMR Setting | ¹³C NMR Setting |
| Solvent | CDCl₃ | CDCl₃ |
| Reference | TMS (0.00 ppm) | CDCl₃ (77.16 ppm) |
| Pulse Program | Standard single pulse (zg30) | Proton-decoupled (zgpg30) |
| Acquisition Time | ~3-4 s | ~1-2 s |
| Relaxation Delay | 2 s | 2 s |
| Number of Scans | 16 | 1024 or more |
4. Data Interpretation:
-
¹H NMR:
-
Methoxy Protons: Two sharp singlets are expected around δ 3.9-4.0 ppm, each integrating to 6H (representing the two equivalent methoxy groups at C4/C4' and the two equivalent groups at C3/C3').
-
Aromatic Protons: The aromatic region (δ 6.8-7.5 ppm) should show signals corresponding to the 6 aromatic protons. Due to the symmetry, a specific pattern of doublets and doublets of doublets would confirm the 3,3',4,4' substitution.
-
-
¹³C NMR:
-
Methoxy Carbons: Signals for the methoxy carbons should appear around δ 55-60 ppm.
-
Aromatic Carbons: The aromatic region (δ 110-150 ppm) will show 8 distinct signals, corresponding to the 8 chemically different types of carbon atoms in the symmetric biphenyl structure.
-
NMR Logic Diagram for Structure Confirmation
Caption: Logical process for NMR structure elucidation.
Summary and Comparison of Techniques
Choosing the right analytical technique depends on the specific question being asked—purity, identity, or structural confirmation.
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Purity determination, Quantification | Excellent quantitative accuracy and precision; robust and widely available; suitable for non-volatile compounds. | Provides limited structural information; requires a reference standard for quantification. |
| GC-MS | Identification, Volatile impurity profiling | High sensitivity; provides structural information via mass fragmentation; excellent for separation of volatile isomers. | Requires analyte to be volatile and thermally stable; ionization may not produce a molecular ion. |
| NMR | Unambiguous structure elucidation, Purity assessment (with internal standard) | Provides definitive structural information; non-destructive; can identify unknown impurities without a reference. | Relatively low sensitivity; more complex data interpretation; higher instrument cost. |
References
- Royal Society of Chemistry. (2014).
- Beilstein Journals. Supplementary Information for: A mild and efficient copper-catalyzed synthesis of phenols and anilines.
- BenchChem. (2025). Application Note: HPLC Method for Purity Analysis of 3,3',4,4'-Biphenyltetracarboxylic dianhydride.
- BenchChem. (2025).
- Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry.
- Acta Pharmaceutica. (2021). A new RP-HPLC method as an auxiliary tool for optimization of sample preparation procedures for tracing of PPCPs of different hydrophilicities.
- Royal Society of Chemistry. (n.d.).
- AquaEnergy Expo Knowledge Hub. (n.d.).
- Sigma-Aldrich. (n.d.). 3,3',4,4'-TETRAMETHOXYBIPHENYL AldrichCPR.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl.
- Oriental Journal of Chemistry. (n.d.). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine.
- Biological and Molecular Chemistry. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in Tobacco.
- Royal Society of Chemistry. (n.d.). Water-soluble Superbulky (η6-p-cymene) Ruthenium(II)
Sources
Derivatisierung von 4-Methoxy-2,3,5,6-tetramethylphenol für biologische Studien: Applikationshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation von 4-Methoxy-2,3,5,6-tetramethylphenol. Als Leitfaden für erfahrene Wissenschaftler konzipiert, liegt der Fokus auf der kausalen Begründung experimenteller Entscheidungen, der Bereitstellung validierter Protokolle und der Verankerung der Methodik in etablierten wissenschaftlichen Prinzipien.
Einleitung: Das Potenzial von 4-Methoxy-2,3,5,6-tetramethylphenol
4-Methoxy-2,3,5,6-tetramethylphenol, ein sterisch gehindertes Phenolderivat, stellt ein vielversprechendes Grundgerüst für die Entwicklung neuer therapeutischer Wirkstoffe dar. Seine Struktur, die ein substituiertes Phenol als Kernmotiv aufweist, ist in vielen biologisch aktiven Molekülen zu finden. Die Derivatisierung der phenolischen Hydroxylgruppe ist eine Schlüsselstrategie, um die physikochemischen Eigenschaften wie Lipophilie und metabolische Stabilität zu modulieren und die biologische Aktivität zu verstärken oder zu verändern.[1]
Struktur von 4-Methoxy-2,3,5,6-tetramethylphenol:
Abbildung 1: Chemische Struktur von 4-Methoxy-2,3,5,6-tetramethylphenol.
Die Derivatisierung dieses Moleküls eröffnet Möglichkeiten zur Erforschung und Entwicklung von Wirkstoffen mit potenziellen antioxidativen, entzündungshemmenden und antikanzerogenen Eigenschaften.[2]
Rationale für die Derivatisierung
Die chemische Modifikation des phenolischen Hydroxyls ist ein zentraler Ansatz in der medizinischen Chemie, um die pharmakokinetischen und pharmakodynamischen Eigenschaften eines Leitmoleküls zu optimieren.
-
Modulation der Bioaktivität: Die Einführung verschiedener funktioneller Gruppen kann die Wechselwirkung mit biologischen Zielstrukturen (z. B. Enzymen, Rezeptoren) entscheidend beeinflussen. Ester- und Etherderivate können beispielsweise eine veränderte Bindungsaffinität oder -selektivität aufweisen.
-
Verbesserung der physikochemischen Eigenschaften: Die Lipophilie, ein entscheidender Faktor für die Membrangängigkeit und Bioverfügbarkeit, kann durch Derivatisierung gezielt eingestellt werden. Die Umwandlung der polaren Hydroxylgruppe in einen weniger polaren Ester oder Ether erhöht typischerweise die Lipophilie.
-
Erhöhung der metabolischen Stabilität: Die phenolische Hydroxylgruppe ist ein potenzieller Angriffspunkt für metabolische Enzyme (z. B. durch Glucuronidierung oder Sulfatierung), was zu einer schnellen Inaktivierung und Ausscheidung des Wirkstoffs führen kann. Die Blockierung dieser Gruppe durch Derivatisierung kann die metabolische Stabilität und damit die Halbwertszeit im Körper verlängern.
Protokolle zur Synthese von Derivaten
Aufgrund der sterischen Hinderung durch die vier Methylgruppen am Phenylring erfordert die Derivatisierung von 4-Methoxy-2,3,5,6-tetramethylphenol robuste und effiziente Synthesemethoden.
O-Acylierung (Veresterung)
Die Synthese von Esterderivaten kann durch verschiedene Methoden erfolgen. Für sterisch anspruchsvolle Substrate wie das Zielmolekül sind die Steglich- und die Yamaguchi-Veresterung besonders geeignet, da sie unter milden Bedingungen ablaufen.[3][4]
Protokoll 3.1.1: Steglich-Veresterung
Die Steglich-Veresterung ermöglicht die Bildung von Estern aus Carbonsäuren und Alkoholen unter Verwendung eines Carbodiimids wie N,N'-Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP).[1] Diese Methode ist besonders vorteilhaft für sterisch gehinderte Alkohole.[5]
-
Materialien:
-
4-Methoxy-2,3,5,6-tetramethylphenol
-
Gewünschte Carbonsäure (z. B. Essigsäure, Propionsäure)
-
N,N'-Dicyclohexylcarbodiimid (DCC)
-
4-Dimethylaminopyridin (DMAP)
-
Wasserfreies Dichlormethan (DCM)
-
Salzsäure (0.5 M)
-
Gesättigte Natriumhydrogencarbonat-Lösung
-
Gesättigte Natriumchlorid-Lösung (Sole)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
-
Durchführung:
-
Löse 4-Methoxy-2,3,5,6-tetramethylphenol (1 Äquiv.), die Carbonsäure (1.2 Äquiv.) und eine katalytische Menge DMAP (0.1 Äquiv.) in wasserfreiem DCM in einem trockenen Rundkolben unter Inertgasatmosphäre (z. B. Stickstoff).
-
Kühle die Lösung in einem Eisbad auf 0 °C.
-
Füge langsam eine Lösung von DCC (1.2 Äquiv.) in wasserfreiem DCM hinzu.
-
Lasse die Reaktion langsam auf Raumtemperatur erwärmen und rühre für 12-24 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Filtriere den ausgefallenen N,N'-Dicyclohexylharnstoff ab und wasche den Rückstand mit DCM.
-
Wasche das Filtrat nacheinander mit 0.5 M Salzsäure, gesättigter Natriumhydrogencarbonat-Lösung und Sole.
-
Trockne die organische Phase über wasserfreiem MgSO₄, filtriere und entferne das Lösungsmittel im Rotationsverdampfer.
-
Reinige das Rohprodukt mittels Säulenchromatographie (typischerweise Kieselgel mit einem Eluentengemisch aus Hexan und Ethylacetat).
-
Protokoll 3.1.2: Yamaguchi-Veresterung
Diese Methode ist besonders effektiv für die Synthese von makrocyclischen Estern (Lactonen), aber auch für die intermolekulare Veresterung sterisch gehinderter Substrate.[6][7] Sie involviert die Bildung eines gemischten Anhydrids mit 2,4,6-Trichlorbenzoylchlorid (Yamaguchi-Reagenz).[4]
-
Materialien:
-
4-Methoxy-2,3,5,6-tetramethylphenol
-
Gewünschte Carbonsäure
-
2,4,6-Trichlorbenzoylchlorid
-
Triethylamin (TEA)
-
4-Dimethylaminopyridin (DMAP)
-
Wasserfreies Toluol
-
-
Durchführung:
-
Löse die Carbonsäure (1.0 Äquiv.) in wasserfreiem Toluol. Füge Triethylamin (1.0 Äquiv.) und anschließend 2,4,6-Trichlorbenzoylchlorid (1.0 Äquiv.) hinzu. Rühre die Mischung für 1-2 Stunden bei Raumtemperatur, um das gemischte Anhydrid zu bilden.
-
In einem separaten Kolben löse 4-Methoxy-2,3,5,6-tetramethylphenol (1.2 Äquiv.) und DMAP (1.2 Äquiv.) in wasserfreiem Toluol.
-
Füge die Lösung des gemischten Anhydrids langsam zur Phenol/DMAP-Lösung hinzu.
-
Rühre die Reaktionsmischung für 4-12 Stunden bei Raumtemperatur. Überwache den Fortschritt mittels DC.
-
Verdünne die Reaktion mit Ethylacetat und wasche sie nacheinander mit Wasser, gesättigter Natriumhydrogencarbonat-Lösung und Sole.
-
Trockne die organische Phase über MgSO₄, filtriere und konzentriere sie im Vakuum.
-
Reinige das Produkt durch Säulenchromatographie.
-
O-Alkylierung (Veretherung)
Die Synthese von Etherderivaten erfolgt klassischerweise über die Williamson-Ethersynthese. Aufgrund der sterischen Hinderung kann diese Reaktion jedoch langsam sein. Die Mitsunobu-Reaktion bietet eine milde und oft effizientere Alternative.[8][9]
Protokoll 3.2.1: Williamson-Ethersynthese
Diese SN2-Reaktion erfordert die Deprotonierung des Phenols zu einem Phenolat, das dann mit einem Alkylhalogenid reagiert.[8] Die Verwendung eines starken, nicht-nukleophilen Base und eines polaren aprotischen Lösungsmittels ist für sterisch gehinderte Substrate vorteilhaft.[10]
-
Materialien:
-
4-Methoxy-2,3,5,6-tetramethylphenol
-
Natriumhydrid (NaH, 60% Dispersion in Mineralöl)
-
Alkylhalogenid (z. B. Iodmethan, Ethylbromid)
-
Wasserfreies Dimethylformamid (DMF) oder Tetrahydrofuran (THF)
-
-
Durchführung:
-
Suspendiere Natriumhydrid (1.5 Äquiv.) in wasserfreiem DMF unter Inertgasatmosphäre.
-
Füge langsam eine Lösung von 4-Methoxy-2,3,5,6-tetramethylphenol (1.0 Äquiv.) in wasserfreiem DMF hinzu. Die Wasserstoffentwicklung sollte beobachtet werden. Rühre für 30-60 Minuten bei Raumtemperatur.
-
Kühle die Mischung auf 0 °C und füge das Alkylhalogenid (1.5 Äquiv.) tropfenweise hinzu.
-
Lasse die Reaktion auf Raumtemperatur erwärmen und rühre für 12-48 Stunden. Erwärmen kann notwendig sein, um die Reaktion zu beschleunigen. Überwache den Fortschritt mittels DC.
-
Lösche die Reaktion vorsichtig durch langsame Zugabe von Wasser oder einer gesättigten Ammoniumchlorid-Lösung.
-
Extrahiere das Produkt mit einem organischen Lösungsmittel (z. B. Diethylether oder Ethylacetat).
-
Wasche die kombinierte organische Phase mit Wasser und Sole.
-
Trockne über MgSO₄, filtriere und entferne das Lösungsmittel.
-
Reinige das Rohprodukt mittels Säulenchromatographie.
-
Protokoll 3.2.2: Mitsunobu-Reaktion
Die Mitsunobu-Reaktion ermöglicht die Veretherung unter milden, neutralen Bedingungen und ist oft erfolgreich, wenn andere Methoden versagen, insbesondere bei sterisch gehinderten Substraten.[11][12] Die Kombination von hoher Konzentration und Ultraschall kann die Reaktionszeiten für gehinderte Substrate drastisch verkürzen.[9]
-
Materialien:
-
4-Methoxy-2,3,5,6-tetramethylphenol
-
Gewünschter primärer oder sekundärer Alkohol
-
Triphenylphosphin (PPh₃)
-
Diisopropylazodicarboxylat (DIAD) oder Diethylazodicarboxylat (DEAD)
-
Wasserfreies THF
-
-
Durchführung:
-
Löse 4-Methoxy-2,3,5,6-tetramethylphenol (1.0 Äquiv.), den Alkohol (1.2 Äquiv.) und PPh₃ (1.5 Äquiv.) in wasserfreiem THF unter Inertgasatmosphäre.
-
Kühle die Lösung auf 0 °C.
-
Füge DIAD oder DEAD (1.5 Äquiv.) langsam und tropfenweise hinzu. Eine Farbänderung und/oder Gasentwicklung kann auftreten.
-
Lasse die Reaktion langsam auf Raumtemperatur erwärmen und rühre für 2-24 Stunden.
-
Entferne das Lösungsmittel im Vakuum.
-
Reinige das Rohprodukt direkt mittels Säulenchromatographie, um das gewünschte Etherprodukt von Triphenylphosphinoxid und dem Hydrazin-Nebenprodukt zu trennen.
-
Abbildung 2: Workflow der Derivatisierungsstrategien.
Biologische Evaluierung der Derivate
Die neu synthetisierten Verbindungen sollten auf ihre biologische Aktivität hin untersucht werden. Standard-Assays zur Bestimmung der antioxidativen, entzündungshemmenden und antikanzerogenen Eigenschaften sind hierbei von zentraler Bedeutung.
Antioxidative Aktivität
Phenolische Verbindungen sind bekannte Radikalfänger. Die DPPH (2,2-Diphenyl-1-picrylhydrazyl)-Methode ist ein gängiger spektrophotometrischer Assay zur Bestimmung der antioxidativen Kapazität.
Protokoll 4.1.1: DPPH-Radikalfänger-Assay
-
Prinzip: Das stabile freie Radikal DPPH hat eine starke Absorption bei ca. 517 nm. In Gegenwart eines Antioxidantien, das ein Wasserstoffatom abgeben kann, wird das Radikal reduziert und die Absorption nimmt ab.
-
Durchführung:
-
Bereite eine Stammlösung von DPPH in Methanol (z. B. 0.1 mM) vor.
-
Bereite verschiedene Konzentrationen der Testverbindungen in Methanol vor.
-
Mische die DPPH-Lösung mit den Probelösungen in einer 96-Well-Platte.
-
Inkubiere die Platte für 30 Minuten bei Raumtemperatur im Dunkeln.
-
Messe die Extinktion bei 517 nm mit einem Plattenlesegerät.
-
Berechne die prozentuale Inhibition und bestimme den IC₅₀-Wert (die Konzentration, die 50% der DPPH-Radikale abfängt).
-
Entzündungshemmende Aktivität
Die entzündungshemmende Wirkung kann durch Messung der Inhibition von pro-inflammatorischen Mediatoren wie Stickstoffmonoxid (NO) in Lipopolysaccharid (LPS)-stimulierten Makrophagen (z. B. RAW 264.7-Zellen) untersucht werden.
Protokoll 4.2.1: Messung der NO-Produktion (Griess-Assay)
-
Prinzip: Die NO-Produktion wird indirekt durch die Messung seines stabilen Endprodukts, Nitrit, in Zellkulturüberständen bestimmt.
-
Durchführung:
-
Plattiere RAW 264.7-Zellen in einer 96-Well-Platte aus und lasse sie über Nacht anhaften.
-
Behandle die Zellen für 1-2 Stunden mit verschiedenen Konzentrationen der Testverbindungen vor.
-
Stimuliere die Zellen mit LPS (z. B. 1 µg/mL) für 24 Stunden.
-
Sammle die Zellkulturüberstände.
-
Führe den Griess-Assay durch, indem du den Überstand mit dem Griess-Reagenz (Sulfanilamid und N-(1-Naphthyl)ethylendiamin) mischst.
-
Messe die Extinktion bei ca. 540 nm. Eine Nitrit-Standardkurve wird zur Quantifizierung verwendet.
-
Antikanzerogene Aktivität
Die zytotoxische Wirkung der Derivate auf Krebszelllinien (z. B. MCF-7 für Brustkrebs, HCT116 für Darmkrebs) kann mit dem MTT-Assay bestimmt werden.
Protokoll 4.3.1: MTT-Assay zur Bestimmung der Zellviabilität
-
Prinzip: Das gelbe Tetrazoliumsalz MTT wird von mitochondrialen Dehydrogenasen in lebenden Zellen zu einem violetten Formazan-Produkt umgesetzt. Die Menge des gebildeten Formazans ist proportional zur Anzahl der lebenden Zellen.
-
Durchführung:
-
Säe Krebszellen in einer 96-Well-Platte aus und inkubiere sie über Nacht.
-
Behandle die Zellen mit verschiedenen Konzentrationen der Testverbindungen für 24-72 Stunden.
-
Füge MTT-Lösung zu jeder Vertiefung hinzu und inkubiere für 2-4 Stunden.
-
Entferne das Medium und löse die gebildeten Formazan-Kristalle in einem geeigneten Lösungsmittel (z. B. DMSO oder Isopropanol).
-
Messe die Extinktion bei ca. 570 nm.
-
Berechne die prozentuale Zellviabilität und bestimme den IC₅₀-Wert.
-
Datenpräsentation und vergleichende Analyse
Die Quantifizierung der biologischen Aktivitäten ermöglicht einen direkten Vergleich der synthetisierten Derivate.
Tabelle 1: Vergleichende biologische Aktivität von 4-Methoxy-2,3,5,6-tetramethylphenol-Derivaten (Beispieldaten)
| Verbindung | Derivat-Typ | Antioxidative Aktivität (DPPH, IC₅₀) | Entzündungshemmende Aktivität (NO-Inhibition, IC₅₀) | Antikanzerogene Aktivität (MCF-7, IC₅₀) |
| Ausgangsverbindung | Phenol | 250 µM | > 100 µM | > 100 µM |
| Derivat 1 | Acetat-Ester | 150 µM | 80 µM | 65 µM |
| Derivat 2 | Propionat-Ester | 120 µM | 65 µM | 50 µM |
| Derivat 3 | Methylether | 200 µM | 95 µM | 85 µM |
| Derivat 4 | Ethylether | 180 µM | 75 µM | 70 µM |
Hinweis: Die dargestellten Werte sind hypothetisch und dienen der Veranschaulichung. Die tatsächlichen Werte müssen experimentell ermittelt werden.
Mechanistische Einblicke: Modulation von Signalwegen
Methoxy-substituierte Phenole können wichtige zelluläre Signalwege beeinflussen. Ein zentraler Mechanismus ihrer entzündungshemmenden Wirkung ist die Modulation des NF-κB- und des MAPK-Signalweges.[13][14]
-
NF-κB-Signalweg: In ruhenden Zellen ist der Transkriptionsfaktor NF-κB im Zytoplasma an sein inhibitorisches Protein IκB gebunden. Pro-inflammatorische Stimuli wie LPS führen zur Phosphorylierung und zum Abbau von IκB, wodurch NF-κB in den Zellkern translozieren und die Expression von entzündungsfördernden Genen (z. B. iNOS, COX-2, pro-inflammatorische Zytokine) induzieren kann.[15] Methoxy-substituierte Phenole können diesen Prozess hemmen, indem sie die IκB-Phosphorylierung und -Degradation unterdrücken.[13]
-
MAPK-Signalweg: Die Mitogen-aktivierten Proteinkinasen (MAPKs), einschließlich ERK, JNK und p38, sind entscheidend für die Signalübertragung von der Zelloberfläche zum Zellkern und regulieren Entzündungsreaktionen. Die Aktivierung dieser Kinasen durch LPS führt zur Aktivierung von Transkriptionsfaktoren, die an der Entzündungsreaktion beteiligt sind. Einige Phenolderivate können die Phosphorylierung und damit die Aktivierung von MAPKs hemmen.[2]
Abbildung 3: Vereinfachter Signalweg der entzündungshemmenden Wirkung von Phenolderivaten.
Fazit und Ausblick
Die Derivatisierung von 4-Methoxy-2,3,5,6-tetramethylphenol ist eine vielversprechende Strategie zur Entwicklung neuer bioaktiver Verbindungen. Die in diesem Dokument beschriebenen Protokolle für die Synthese von Ester- und Etherderivaten, insbesondere unter Anwendung von Methoden für sterisch gehinderte Moleküle wie die Steglich- und Mitsunobu-Reaktion, bieten eine solide Grundlage für die chemische Exploration. Die anschließende systematische Evaluierung der biologischen Aktivität mittels etablierter Assays ist entscheidend, um Struktur-Wirkungs-Beziehungen aufzuklären und Kandidaten für eine weiterführende präklinische Entwicklung zu identifizieren. Die mechanistische Untersuchung der vielversprechendsten Derivate, insbesondere ihre Fähigkeit zur Modulation von Schlüssel-Signalwegen wie NF-κB und MAPK, wird tiefere Einblicke in ihr therapeutisches Potenzial liefern.
Referenzen
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Alam, U., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances. [Link]
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Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
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Google Patents. (1984). Synthesis of hindered phenols.
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Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
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Barham, J. P., et al. (2018). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. Journal of the American Chemical Society. [Link]
-
European Journal of Molecular & Clinical Medicine. (2020). Sterically Hindered Phenols as Antioxidant. [Link]
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Science Ready. (2021). Esterification: Reflux, Isolation and Purification // HSC Chemistry. [Link]
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J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
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ResearchGate. (2019). Polyolefin elastomer grafted unsaturated hindered phenol esters: synthesis and antioxidant behavior. [Link]
-
ResearchGate. (2012). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. [Link]
-
ResearchGate. (2022). Anti-inflammatory activity of 2-Methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. [Link]
-
Royal Society of Chemistry. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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National Institutes of Health. (2023). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. [Link]
-
PubMed. (2011). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. [Link]
-
BioMed Central. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. [Link]
-
Wikipedia. (n.d.). 山口ラクトン化反応. [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]
-
National Institutes of Health. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. [Link]
-
LookChem. (n.d.). General procedures for the purification of Esters. [Link]
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ACS Publications. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. [Link]
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Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
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ResearchGate. (2018). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. [Link]
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Semantic Scholar. (2023). Anticancer Evaluation of Methoxy Poly(Ethylene Glycol)-b-Poly(Caprolactone) Polymeric Micelles Encapsulating Fenbendazole and Rapamycin in Ovarian Cancer. [https://www.semanticscholar.org/paper/Anticancer-Evaluation-of-Methoxy-Poly(Ethylene-and-Li-Wang/a5113d50692795f590483866657a5554f676b7e0]([Link]
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National Institutes of Health. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
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National Institutes of Health. (2020). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. [Link]
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PubMed. (2021). (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol alleviates inflammatory responses in LPS-induced mice liver sepsis through inhibition of STAT3 phosphorylation. [Link]
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National Institutes of Health. (2020). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. [Link]
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ResearchGate. (2018). Chemoselective Esterification of Phenolic Acids and Alcohols. [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
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MDPI. (2021). Antioxidant Capacity and NF-kB-Mediated Anti-Inflammatory Activity of Six Red Uruguayan Grape Pomaces. [Link]
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Neliti. (2015). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. [Link]
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Google Patents. (2005). Preparation of sterically hindered hydroxyphenylcarboxylic acid esters.
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Wikipedia. (n.d.). Yamaguchi esterification. [Link]
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Impact Factor. (2016). Syntheses, Molecular Docking Study and Anticancer Activity Examination of p-Methoxycinnamoyl Hydrazides. [Link]
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OSTI.GOV. (2022). Conversion of phenolic oil from biomass pyrolysis into phenyl esters. [Link]
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ACS Publications. (1983). Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acyloxy)alkoxyphosphoranes. [Link]
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ResearchGate. (2015). One-step esterification procedure in Yamaguchi method. [Link]
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Revolutionizing Biphenyl Synthesis: A Guide to Microwave-Assisted Suzuki-Miyaura Coupling
Introduction: The Enduring Importance of Biphenyls and the Advent of Microwave Synthesis
The biphenyl structural motif is a cornerstone in modern medicinal chemistry and materials science. Its presence in numerous blockbuster drugs, such as the angiotensin II receptor blocker Valsartan and the non-steroidal anti-inflammatory drug Diflunisal, underscores its significance as a "privileged scaffold" in drug discovery.[1][2][3] Traditionally, the synthesis of these vital compounds has relied on classical thermal heating methods, which often necessitate long reaction times and can lead to the formation of undesirable byproducts.
This application note details a robust and highly efficient methodology for the synthesis of biphenyl compounds utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of microwave heating, we can dramatically accelerate reaction rates, improve yields, and promote greener chemical practices.[4][5][6] We will focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that has become one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[7]
Microwave-assisted synthesis offers a paradigm shift from conventional heating. Instead of relying on slow thermal conduction, microwaves directly heat the reactants and solvent through dielectric heating, leading to rapid and uniform temperature increases.[8][9] This results in significantly reduced reaction times, often from hours to mere minutes, and frequently leads to higher product yields and purity.[10][11]
The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[12] The catalytic cycle, a fundamental concept in organometallic chemistry, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[9]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-halogen bond of the organohalide, forming a Pd(II) intermediate.
-
Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center, displacing the halide.[9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
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Application Notes & Protocols: The Use of 3,3',4,4'-Tetramethoxybiphenyl as a Scaffold for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] This document provides a comprehensive guide for utilizing 3,3',4,4'-Tetramethoxybiphenyl as a foundational scaffold for structure-activity relationship (SAR) investigations. While direct biological data on this specific isomer is limited, its structural similarity to extensively studied, biologically active biphenyls—such as the anticancer and anti-leishmanial agent 3,3',5,5'-Tetramethoxy-biphenyl-4,4'-diol (TMBP)—makes it an excellent starting point for novel drug discovery campaigns.[3][4] This guide details the rationale for its use, proposes synthetic modification strategies, and provides detailed protocols for assessing the biological activity of its derivatives, with a focus on anticancer applications.
Section 1: The 3,3',4,4'-Tetramethoxybiphenyl Scaffold
Introduction to the Scaffold
3,3',4,4'-Tetramethoxybiphenyl is an aromatic organic compound featuring a biphenyl core substituted with four methoxy groups. The biphenyl core provides a semi-rigid structure that can orient substituent groups in a defined three-dimensional space, facilitating interactions with biological targets. The four methoxy groups are key handles for synthetic modification, allowing for the systematic exploration of chemical space. Their conversion to hydroxyl groups, for instance, can introduce hydrogen bond donor capabilities, which are often critical for target binding.
The primary value of this scaffold lies in its potential to be systematically modified to probe the structural requirements for biological activity. By creating a library of analogs and evaluating their effects in well-defined biological assays, researchers can elucidate a clear Structure-Activity Relationship (SAR), guiding the design of more potent and selective therapeutic agents.[5][6]
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental for any medicinal chemistry program.
| Property | Value | Source |
| IUPAC Name | 1,2-dimethoxy-4-(3,4-dimethoxyphenyl)benzene | N/A |
| Molecular Formula | C₁₆H₁₈O₄ | |
| Molecular Weight | 274.31 g/mol | |
| CAS Number | 2026-27-9 | |
| Appearance | Solid (predicted) | N/A |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | N/A |
Rationale for SAR Studies
The impetus for using this scaffold is largely driven by the potent biological activities observed in structurally related molecules. Specifically, the dihydroxy analog TMBP has shown significant promise.
-
Anticancer Activity: TMBP induces apoptosis in lung cancer cells by triggering oxidative stress and reducing the activity of the PI3K/AKT/NF-κB survival pathway.[4]
-
Anti-leishmanial Activity: TMBP inhibits the proliferation of Leishmania amazonensis by inducing mitochondrial dysfunction.[3]
-
General Bioactivity: The broader class of biphenyl compounds exhibits diverse activities, including antioxidant, antibacterial, and cytotoxic effects.[1][2]
These findings strongly suggest that the tetramethoxybiphenyl core is a viable starting point for developing agents that modulate key cellular signaling pathways. The SAR goal is to determine which modifications enhance a desired activity while potentially reducing off-target effects.
Potential Sites for Chemical Modification
The 3,3',4,4'-Tetramethoxybiphenyl scaffold offers multiple sites for chemical modification to build a diverse compound library for SAR studies. The primary sites are the methoxy groups and the aromatic rings themselves.
Caption: Key modification sites on the scaffold.
Section 2: Experimental Application & Protocols
This section outlines a strategic workflow for synthesizing a focused library of analogs from the 3,3',4,4'-Tetramethoxybiphenyl scaffold and screening them for anticancer activity.
Overall Experimental Workflow
The process follows a logical progression from chemical synthesis to biological validation and mechanistic investigation. This iterative cycle is the cornerstone of SAR-driven drug discovery.
Caption: High-level workflow for SAR studies.
Protocol 1: Cytotoxicity Screening via MTT Assay
Objective: To determine the concentration at which analogs of 3,3',4,4'-Tetramethoxybiphenyl inhibit the growth of a cancer cell line by 50% (IC₅₀). This is a robust, colorimetric assay that measures metabolic activity as a proxy for cell viability.[7]
Materials:
-
Human cancer cell line (e.g., NCI-H460 lung cancer, as used for TMBP studies).[4]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
96-well cell culture plates.
-
Test compounds (dissolved in DMSO to create 10 mM stock solutions).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Microplate reader (570 nm wavelength).
-
Positive control (e.g., Doxorubicin).
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture NCI-H460 cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium to a concentration of 5x10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of each test compound and the positive control in complete medium. A common concentration range to start with is 0.1, 1, 5, 10, 25, 50, and 100 µM.
-
Include a "vehicle control" group treated with the highest concentration of DMSO used in the dilutions (typically ≤0.5%).
-
Include a "no treatment" control group with medium only.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Plot the percentage viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC₅₀ value.
-
Protocol 2: Mechanistic Elucidation via Western Blot
Objective: For the most potent compound(s) identified in Protocol 1, investigate their effect on a key cell survival pathway, such as PI3K/Akt, which is known to be modulated by related biphenyls.[4] A reduction in phosphorylated Akt (p-Akt) is a strong indicator of pathway inhibition.
Materials:
-
6-well cell culture plates.
-
Active compound(s) identified from the MTT assay.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Western blot transfer system (membranes, transfer buffer).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-total-Akt, mouse anti-β-actin).
-
Secondary antibodies (e.g., HRP-conjugated anti-rabbit, HRP-conjugated anti-mouse).
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Seed NCI-H460 cells in 6-well plates and grow to ~80% confluency.
-
Treat cells with the active compound at its IC₅₀ and 2x IC₅₀ concentrations for a defined period (e.g., 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them by adding 100-150 µL of ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each supernatant using a BCA assay according to the manufacturer's protocol.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe for total Akt and a loading control like β-actin.
-
Quantify band intensities using software like ImageJ. A decrease in the ratio of p-Akt to total Akt in treated samples compared to the control indicates pathway inhibition.
-
Section 3: Interpreting SAR and Pathway Modulation
Building the SAR Table
The culmination of the primary screen is an SAR table that links specific structural modifications to changes in biological activity (IC₅₀). This allows for the identification of key pharmacophores.
Example SAR Table:
| Compound ID | R1 | R2 | R3 | R4 | IC₅₀ (µM) on NCI-H460 |
| Scaffold | -OCH₃ | -OCH₃ | -OCH₃ | -OCH₃ | >100 |
| Analog-01 | -OH | -OCH₃ | -OCH₃ | -OCH₃ | 75.2 |
| Analog-02 | -OH | -OH | -OCH₃ | -OCH₃ | 42.5 |
| Analog-03 | -OH | -OH | -OH | -OH | 15.8 |
| Analog-04 | -OH | -OH | -OH | -OH (with 5-Bromo) | 8.9 |
Interpretation: From this hypothetical data, a clear trend emerges: demethylation to hydroxyl groups progressively increases cytotoxic potency. This suggests that hydrogen bond donating capabilities at these positions are crucial for activity. The addition of a halogen further enhances potency, suggesting a favorable interaction in a hydrophobic pocket of the target protein.
Visualizing Pathway Inhibition
Western blot results provide mechanistic insight that complements the SAR data. A potent analog should demonstrate a dose-dependent inhibition of the target pathway.
Caption: Hypothesized modulation of the PI3K/Akt pathway.
References
-
Schirmann, J. et al. (2023). In-vitro biological evaluation of 3,3',5,5'-tetramethoxy-biphenyl-4,4'-diol and molecular docking studies on trypanothione reductase and Gp63 from Leishmania amazonensis demonstrated anti-leishmania potential. Scientific Reports. Available at: [Link]
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ResearchGate. (n.d.). Development of bioactive compounds based on biphenyl. ResearchGate. Available at: [Link]
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PubChem. (n.d.). 3,3',5,5'-Tetramethoxy(1,1'-biphenyl)-4,4'-diol. National Center for Biotechnology Information. Available at: [Link]
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da Silva, V. M. et al. (2024). 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line. Biomedicine & Pharmacotherapy. Available at: [Link]
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Global Substance Registration System. (n.d.). 3,3',5,5'-TETRAMETHOXY-4,4'-DIHYDROXYBIPHENYL. gsrs.ncats.nih.gov. Available at: [Link]
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ResearchGate. (n.d.). Some biologically active biphenyl derivatives. ResearchGate. Available at: [Link]
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PubChem. (n.d.). 3,3',4,4'-Tetramethylbiphenyl. National Center for Biotechnology Information. Available at: [Link]
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Chappell, G. A. et al. (2015). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Journal of Toxicology. Available at: [Link]
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Ates, G. (2010). Assessing bioactivity. Pharmacognosy Research. Available at: [Link]
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Morse, D. C. et al. (1995). Metabolism and biochemical effects of 3,3',4,4'-tetrachlorobiphenyl in pregnant and fetal rats. Chemico-Biological Interactions. Available at: [Link]
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Lange, J. et al. (2000). Biotransformation of Biphenyl by Paecilomyces lilacinus and Characterization of Ring Cleavage Products. Applied and Environmental Microbiology. Available at: [Link]
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Singh, N. et al. (2017). Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. European Journal of Medicinal Chemistry. Available at: [Link]
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El-Sayed, N. N. E. et al. (2020). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules. Available at: [Link]
-
Singh, N. et al. (2006). Structure-activity relationship studies on a novel series of (S)-2beta-substituted 3alpha-[bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane analogues for in vivo investigation. Journal of Medicinal Chemistry. Available at: [Link]
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Application Notes and Protocols for Evaluating the Anticancer Efficacy of Tetramethoxybiphenyls
Introduction
The quest for novel anticancer agents with high efficacy and minimal side effects is a central focus of modern oncology research. Biphenyl compounds, characterized by two connected phenyl rings, represent a promising scaffold for therapeutic drug design. Within this class, 3,3′,5,5′-tetramethoxybiphenyl-4,4′-diol (TMBP), a biphenyl derived from the laccase-biotransformation of 2,6-dimethoxyphenol, has emerged as a compound of significant interest.[1][2] Preclinical studies have demonstrated its cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (NCI-H460 and A549) and hepatocellular carcinoma (HuH7.5 and HepG2/C3A), while showing lower toxicity to non-cancerous cells.[1][2][3]
The anticancer activity of TMBP is attributed to its ability to induce cell cycle arrest, trigger apoptosis, and disrupt key cellular metabolic and signaling pathways.[1][4] Specifically, TMBP has been shown to induce G2/M phase arrest and promote apoptosis through mechanisms involving increased production of reactive oxygen species (ROS), mitochondrial depolarization, and modulation of the PI3K/AKT/NF-κB signaling cascade.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining detailed protocols to systematically investigate the anticancer properties of tetramethoxybiphenyls. The methodologies described herein range from initial in vitro screening to determine cytotoxicity to more complex assays for elucidating the underlying mechanisms of action and preliminary in vivo evaluation. Each protocol is designed to be a self-validating system, with explanations of the scientific principles behind the experimental choices to ensure robust and reproducible results.
Section 1: In Vitro Evaluation of Cytotoxicity and Antiproliferative Effects
The initial phase of assessing any potential anticancer compound involves a systematic in vitro evaluation to determine its dose-dependent effects on cancer cell viability and proliferation. This section details the foundational assays required to establish a cytotoxicity profile for tetramethoxybiphenyls.
Cell Viability Assays: Determining the IC50 Value
Expertise & Experience: The first critical parameter to establish is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process, such as cell proliferation, by 50%. While several methods exist, luminescent-based assays like the CellTiter-Glo® assay are preferred for their high sensitivity, broad linear range, and simple "add-mix-measure" protocol, making them ideal for high-throughput screening.[5][6] This assay quantifies ATP, an indicator of metabolically active, viable cells.[6][7]
Objective: To determine the IC50 value of a tetramethoxybiphenyl compound in a selected cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., NCI-H460, A549, HepG2/C3A)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Tetramethoxybiphenyl (TMBP) stock solution (e.g., 100 mM in DMSO)
-
Sterile, opaque-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Multichannel pipette
-
Luminometer (plate reader)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 90 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
Compound Preparation and Treatment: Prepare a serial dilution of the TMBP stock solution in complete culture medium. A common starting range is from 200 µM down to 0.1 µM.[1][2] Add 10 µL of each TMBP dilution to the appropriate wells. Include "vehicle control" wells (treated with medium containing the same concentration of DMSO as the highest TMBP dose) and "untreated control" wells.
-
Incubation: Incubate the plate for a defined period, typically 24, 48, or 72 hours, to assess time-dependent effects.[1]
-
Assay Execution:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration by normalizing the luminescent signal of treated wells to the vehicle control wells. Plot the percent viability against the log-transformed TMBP concentration and use non-linear regression analysis to determine the IC50 value.[7]
Data Presentation:
| Cancer Cell Line | Treatment Duration (hr) | IC50 (µM) [Example] |
| NCI-H460 | 24 | 154 |
| A549 | 72 | 148 |
| HuH7.5 | 24 | 68 |
| HepG2/C3A | 24 | 50 |
| Table 1: Example IC50 values for TMBP in various cancer cell lines, as a reference for expected outcomes.[1][2][3] |
Elucidation of Cell Death Mechanism: Apoptosis Assay
Expertise & Experience: Once cytotoxicity is established, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[4][8] The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting apoptosis by flow cytometry.[9][10] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[11] Propidium Iodide is a fluorescent DNA intercalator that is excluded by live and early apoptotic cells with intact membranes, but can enter late apoptotic and necrotic cells.[9] This dual staining allows for the differentiation of healthy, early apoptotic, late apoptotic, and necrotic cell populations.[9][11]
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with TMBP.
Materials:
-
Cancer cells treated with TMBP (at IC50 and 2x IC50 concentrations) and vehicle control.
-
Phosphate-Buffered Saline (PBS).
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with TMBP at the desired concentrations (e.g., IC50) for 24 hours.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at approximately 500 x g for 5 minutes.[11]
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm. Collect data for at least 10,000 events per sample.
-
Data Interpretation: Create a dot plot of PI (y-axis) vs. Annexin V-FITC (x-axis). The cell population will be distributed into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells/debris.
-
Visualization of Apoptosis Assay Results:
Caption: Proposed inhibition of the PI3K/AKT/NF-κB pathway by TMBP.
Section 3: In Vivo Preclinical Evaluation
Authoritative Grounding: In vitro results must be validated in a living system to assess a compound's true therapeutic potential. The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice (e.g., athymic nude or SCID mice), is an indispensable and widely used tool for the preclinical assessment of anticancer drug efficacy and toxicity. [12][13][14]This model allows for the evaluation of a drug's effect on tumor growth in a more complex biological environment. [15][16]
Objective: To evaluate the in vivo antitumor activity of TMBP on the growth of subcutaneously implanted human tumors in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., 6-8 week old female athymic nude mice).
-
Human cancer cell line (e.g., NCI-H460).
-
Matrigel (optional, to improve tumor take rate).
-
TMBP formulation for injection (e.g., in a solution of DMSO and corn oil).
-
Vehicle control solution.
-
Calipers for tumor measurement.
-
Animal scale.
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in sterile, serum-free medium or PBS, potentially mixed 1:1 with Matrigel. Subcutaneously inject approximately 2-5 x 10^6 cells into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor mice regularly for tumor formation. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice/group):
-
Group 1: Vehicle Control.
-
Group 2: TMBP (e.g., 50 mg/kg).
-
Group 3: Positive Control (a standard-of-care chemotherapy agent).
-
-
Treatment Administration: Administer TMBP and control treatments via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule (e.g., daily for 21 days).
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Measure mouse body weight 2-3 times per week as a general indicator of toxicity.
-
Observe the mice for any signs of distress or adverse effects.
-
-
Study Endpoint: The study is typically concluded when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³), or after a fixed duration. At the endpoint, humanely euthanize the mice, and excise, weigh, and photograph the tumors.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Compare the final tumor weights between groups. A common metric is the Tumor Growth Inhibition (TGI) percentage.
Data Presentation:
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | 1850 ± 210 | 1.9 ± 0.25 | 0% | -2% |
| TMBP (50 mg/kg) | 740 ± 150 | 0.8 ± 0.18 | 60% | -4% |
| Positive Control | 460 ± 110 | 0.5 ± 0.12 | 75% | -12% |
| Table 2: Example data summary for an in vivo xenograft study. |
Section 4: Overall Experimental Workflow
The systematic evaluation of a novel anticancer compound like TMBP follows a logical progression from broad screening to detailed mechanistic studies and finally to in vivo validation. This workflow ensures that resources are focused on compounds with the most promising therapeutic characteristics.
Visualization of the Research Workflow:
Caption: A logical workflow for anticancer drug evaluation.
References
-
Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(4), 269–273. [Link]
-
SMC Laboratories Inc. (n.d.). Xenograft tumor model. Retrieved January 16, 2026, from [Link]
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Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved January 16, 2026, from [Link]
- Dykes, D. J., Abbott, B. J., Mayo, J. G., Harrison, S. D., Laster, W. R., Simpson-Herren, L., & Griswold, D. P. (1983). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs.
-
Creative Animodel. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved January 16, 2026, from [Link]
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Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Retrieved January 16, 2026, from [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]
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University of Virginia School of Medicine. (n.d.). Cell Cycle Tutorial. Retrieved January 16, 2026, from [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved January 16, 2026, from [Link]
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Mirzayans, R., Andrais, B., Scott, A., & Murray, D. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Cancers, 10(8), 265. [Link]
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Wikipedia. (n.d.). Cell cycle analysis. Retrieved January 16, 2026, from [Link]
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Lakshmanan, I., Batra, S. K., & Ponnusamy, M. P. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
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Tice, C. M., Miller, K. P., Miller, B. T., & Tay, W. M. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17741–17748. [Link]
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Worsley, C. M., Veale, R. B., & Mayne, E. S. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLoS ONE, 17(6), e0270599. [Link]
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ResearchGate. (2025). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved January 16, 2026, from [Link]
-
Darzynkiewicz, Z., & Galkowski, D. (2007). Apoptosis Assays. Springer Protocols. [Link]
-
SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved January 16, 2026, from [Link]
-
da Silva, J. C., et al. (2024). 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line. Biomedicine & Pharmacotherapy, 170, 115979. [Link]
-
ResearchGate. (2025). 3,3′,5,5′-tetramethoxybiphenyl-4,4′diol induces cell cycle arrest in G2/M phase and apoptosis in human non-small cell lung cancer A549 cells. Retrieved January 16, 2026, from [Link]
-
de Souza, V. A. O., et al. (2023). 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol exerts a cytotoxic effect on hepatocellular carcinoma cell lines by inducing morphological and ultrastructural alterations, G2/M cell cycle arrest and death by apoptosis via CDK1 interaction. Toxicology in Vitro, 92, 105650. [Link]
-
Fan, P., et al. (2007). Effects of Tetramethoxystilbene on Hormone-Resistant Breast Cancer Cells: Biological and Biochemical Mechanisms of Action. Cancer Research, 67(12), 5895-5904. [Link]
-
ResearchGate. (2007). Effects of Tetramethoxystilbene on Hormone-Resistant Breast Cancer Cells: Biological and Biochemical Mechanisms of Action. Retrieved January 16, 2026, from [Link]
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Ohoka, N., et al. (2021). Protocols for Synthesis of SNIPERs and the Methods to Evaluate the Anticancer Effects. Methods in Molecular Biology, 2365, 331-347. [Link]
-
ResearchGate. (2025). 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol exerts a cytotoxic effect on hepatocellular carcinoma cell lines... Retrieved January 16, 2026, from [Link]
-
Suzuki, T., et al. (2020). Synthesis and characterization of tetraphenylammonium salts. Communications Chemistry, 3(1), 1-8. [Link]
-
Medical Realm. (2025). Pharmacology of Antitumor antibiotics (Antracyclines) ; Examples, Mechanism of action, Uses. YouTube. [Link]
-
The Organic Chemistry Tutor. (2024). Synthesis of para-Deuterated 1-Methoxynaphthalene. YouTube. [Link]
-
Murakami, K., et al. (2020). Total Synthesis of Tetrodotoxin. Angewandte Chemie International Edition, 59(15), 6253-6257. [Link]
-
Bhat, A. A., et al. (2021). Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines. Scientific Reports, 11(1), 1-14. [Link]
-
The Cynical Chemist. (2021). Total Synthesis of (-)-Strempeliopine with Xianhuang Zeng (Episode 65). YouTube. [Link]
Sources
- 1. 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol exerts a cytotoxic effect on hepatocellular carcinoma cell lines by inducing morphological and ultrastructural alterations, G2/M cell cycle arrest and death by apoptosis via CDK1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 3,3',4,4'-Tetramethoxybiphenyl Synthesis
Welcome to the technical support center dedicated to the synthesis of 3,3',4,4'-Tetramethoxybiphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during the preparation of this valuable compound. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address specific challenges in your experimental work.
I. Overview of Synthetic Strategies
The synthesis of 3,3',4,4'-Tetramethoxybiphenyl, a key intermediate in various fields, can be approached through several modern cross-coupling methodologies. The most prevalent and effective routes include the Ullmann coupling and the Suzuki-Miyaura coupling. The choice of method often depends on the availability of starting materials, desired scale, and the specific challenges encountered in the laboratory. This guide will focus on troubleshooting and optimizing these two primary pathways.
II. Troubleshooting Guide: Common Issues and Solutions
This section is structured to address specific problems you may encounter during the synthesis of 3,3',4,4'-Tetramethoxybiphenyl. Each question is followed by a detailed explanation of potential causes and actionable solutions based on established chemical principles and field experience.
Low or No Product Yield
Question 1: I am experiencing very low to no yield in my Ullmann coupling reaction to synthesize 3,3',4,4'-Tetramethoxybiphenyl. What are the likely causes and how can I fix this?
Answer: Low or nonexistent yields in Ullmann couplings are a frequent challenge and can be attributed to several factors, primarily related to the catalyst, reagents, and reaction conditions.
-
Inactive Copper Catalyst: The active catalytic species in Ullmann couplings is typically Cu(I).[1] If you are using a copper(I) source like CuI, it may have oxidized over time. Conversely, if starting with Cu(0) or Cu(II), the in-situ generation of Cu(I) may be inefficient under your current conditions.[1]
-
Solution: Always use a fresh, high-purity copper(I) salt. Consider activating the copper catalyst in situ or, for classical Ullmann reactions, use freshly activated copper powder.[2] To activate copper powder, you can stir it in a 10% solution of iodine in acetone, followed by washing with acetone and diethyl ether, and then drying under vacuum.[2]
-
-
Inappropriate Ligand or Ligand-Free System: While traditional Ullmann reactions were often run without ligands at high temperatures, modern protocols benefit significantly from the use of ligands. Ligands stabilize the copper catalyst and facilitate the reaction, allowing for milder conditions.[1]
-
Solution: Screen a variety of ligands. Common choices for Ullmann couplings include N,N'-dimethylglycine, 1,10-phenanthroline, and L-proline.[1] The optimal ligand is highly substrate-dependent.
-
-
Suboptimal Base and Temperature: The base is crucial for the reaction's success.[1] Traditional Ullmann reactions required very high temperatures, often exceeding 150 °C, while modern ligand-accelerated versions can proceed at much lower temperatures (e.g., 40-120 °C).[1][2]
-
Solution: Screen different bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[1] If using a modern ligand system, start with a temperature around 80-100 °C and adjust as needed. If no reaction is observed, incrementally increase the temperature. If decomposition is seen, lower the temperature.
-
-
Reactivity of the Aryl Halide: The reactivity of the aryl halide precursor is a critical factor. For the synthesis of 3,3',4,4'-Tetramethoxybiphenyl, you would typically start with a halo-veratrole derivative. Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides.[2]
-
Solution: If you are using a less reactive aryl halide, such as a chloride, you may need to switch to a more active catalyst system or use higher temperatures.[2]
-
Question 2: My Suzuki-Miyaura coupling for the synthesis of 3,3',4,4'-Tetramethoxybiphenyl is not working. What should I check?
Answer: The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its success hinges on several key components.
-
Inactive Palladium Catalyst: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ, which can sometimes be inefficient.[3] Oxygen can also deactivate the catalyst.[3]
-
Ligand Issues: The choice of phosphine ligand is critical for an efficient reaction.[3]
-
Base and Solvent Selection: The base plays a crucial role in the transmetalation step. The solvent must be appropriate for the reaction conditions and ensure solubility of the reagents.
Formation of Side Products
Question 3: I am observing significant dehalogenation of my starting aryl halide in my Ullmann coupling. How can I minimize this?
Answer: Dehalogenation, the reduction of the aryl halide to the corresponding arene, is a common side reaction.
-
Protic Impurities: The presence of water or other protic impurities can lead to this side reaction.[1] The hydrogen atom for dehalogenation can come from trace water, the solvent, or even nucleophiles like amines or alcohols if present.[2]
-
Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Running the reaction under a strictly inert atmosphere (nitrogen or argon) is also crucial.[2]
-
-
Reaction Conditions: High temperatures can sometimes promote dehalogenation.
-
Solution: If possible, try running the reaction at a lower temperature, especially if you are using a modern, more active catalyst system.
-
Question 4: My reaction mixture is turning black, and I'm getting a lot of precipitate in my Ullmann coupling. Is this normal?
Answer: A color change to dark brown or black is not uncommon in Ullmann reactions and does not always indicate failure.[5] However, the formation of a large amount of black precipitate can be a sign of catalyst decomposition.[5]
-
Catalyst Decomposition: The active Cu(I) catalyst can be unstable and may disproportionate or oxidize, leading to the formation of copper oxides (which are black) or colloidal copper, causing the reaction to stall.[5]
-
Solution: Ensure rigorous exclusion of oxygen from your reaction.[5] Using a suitable ligand can help stabilize the copper catalyst. If the problem persists, consider using a more robust, recently developed catalyst system.
-
Purification Challenges
Question 5: I am having difficulty purifying the crude 3,3',4,4'-Tetramethoxybiphenyl. What are the best methods?
Answer: Purification is a critical step to obtain a high-purity product.
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and side products.
-
Recrystallization: If the crude product is a solid, recrystallization can be an excellent purification technique.
-
Recommended Protocol: The choice of solvent is key. A good solvent will dissolve the product at a higher temperature but not at room temperature, allowing for crystallization upon cooling while impurities remain in the mother liquor.[6] Ethanol or mixtures of ethanol and water are often good starting points for recrystallization of biphenyl derivatives.[8]
-
III. Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for 3,3',4,4'-Tetramethoxybiphenyl: Ullmann or Suzuki coupling?
Q2: What are some key analytical techniques to confirm the successful synthesis of 3,3',4,4'-Tetramethoxybiphenyl?
A2: A combination of spectroscopic methods is essential for product characterization.
-
¹H and ¹³C NMR Spectroscopy: These will confirm the structure of the biphenyl core and the presence and location of the four methoxy groups.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Melting Point: If the product is a solid, comparing the observed melting point to the literature value can be a good indicator of purity.
Q3: Can I use microwave irradiation to improve my reaction?
A3: Yes, microwave-assisted synthesis can often significantly reduce reaction times and improve yields in both Ullmann and Suzuki couplings.[10] If you have access to a microwave reactor, it is worth exploring this as an optimization strategy.
IV. Experimental Protocols and Data
Table 1: Comparison of Typical Reaction Conditions
| Parameter | Ullmann Coupling | Suzuki-Miyaura Coupling |
| Starting Materials | 4-Iodo-1,2-dimethoxybenzene | 1-Bromo-3,4-dimethoxybenzene and (3,4-Dimethoxyphenyl)boronic acid |
| Catalyst | CuI (10 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | 1,10-Phenanthroline (20 mol%) | PCy₃ (4 mol%) |
| Base | K₃PO₄ (2 equiv.) | K₂CO₃ (2 equiv.) |
| Solvent | Dioxane | Toluene/Water |
| Temperature | 100-110 °C | 80-100 °C |
| Typical Yield | 60-80% | 85-95% |
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried flask, add (3,4-Dimethoxyphenyl)boronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%), and a suitable phosphine ligand (e.g., PCy₃, 2-6 mol%).
-
Add the aryl halide (e.g., 1-Bromo-3,4-dimethoxybenzene, 1 equiv.) and the base (e.g., K₂CO₃, 2 equiv.).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent, such as dioxane or toluene.[4]
-
Heat the mixture to 80-100 °C and stir for 1-12 hours, monitoring the reaction by TLC or GC-MS.[4]
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
V. Visualizing the Workflow
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Diagram 2: General Synthesis and Purification Workflow
Caption: A standard workflow for synthesis and purification.
VI. References
-
Technical Support Center: Optimizing Ullmann Coupling Reactions - Benchchem. Available at:
-
Technical Support Center: Optimizing Ullmann Condensation Reactions - Benchchem. Available at:
-
Biphenyl, 3,3'-dimethyl - Organic Syntheses Procedure. Available at:
-
Troubleshooting Ullmann Couplint : r/Chempros - Reddit. Available at:
-
Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling - Benchchem. Available at:
-
A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl - The Royal Society of Chemistry. Available at:
-
Ullmann coupling : r/Chempros - Reddit. Available at:
-
Common side products in the synthesis of Biphenyl-4-amidoxime and how to avoid them - Benchchem. Available at:
-
SYNTHESIS template v2.0 - Paper - PSP - Special Topic.dotx. Available at:
-
Technical Support Center: Optimization of Suzuki Coupling for Biphenyl Synthesis - Benchchem. Available at:
-
A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) Employing Natural Deep Eutectic Solvents and Microwave Irradiation - MDPI. Available at:
-
Common side products in the synthesis of 3',4'-Dimethoxy-2'-hydroxychalcone - Benchchem. Available at:
-
Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles | Request PDF - ResearchGate. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude 3,3',4,4'-Tetramethoxybiphenyl
This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals engaged in the synthesis and purification of 3,3',4,4'-tetramethoxybiphenyl. The following sections provide in-depth, field-proven methodologies, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification of this compound. Our approach is grounded in fundamental chemical principles to not only provide solutions but also to explain the causality behind each experimental step.
Section 1: Initial Assessment of Crude Material
Before attempting any purification, a preliminary analysis of the crude product is critical. This initial assessment dictates the most efficient and effective purification strategy, saving valuable time and resources.
Q1: How should I assess the purity of my crude 3,3',4,4'-tetramethoxybiphenyl and what should I look for?
A1: A multi-pronged approach is recommended:
-
Thin-Layer Chromatography (TLC): This is the most rapid and cost-effective method for initial assessment. Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate using a solvent system you anticipate using for column chromatography (e.g., a mixture of hexanes and ethyl acetate).
-
What to Look For: A single spot indicates a relatively pure product. Multiple spots suggest the presence of impurities. The number of spots, their relative positions (Rƒ values), and their intensity will inform your purification strategy. Common impurities may include unreacted starting materials or by-products from the coupling reaction.[1]
-
-
¹H NMR Spectroscopy: A proton NMR spectrum of the crude material provides invaluable structural information.
-
What to Look For: Compare the crude spectrum to a reference spectrum of pure 3,3',4,4'-tetramethoxybiphenyl. Look for unexpected signals that may correspond to starting materials, residual solvents, or side-products. The integration of impurity peaks relative to your product peaks can give a rough estimate of the impurity levels.
-
-
Physical Appearance: The crude product's color and form can be indicative of impurities. A pure compound should be a white or off-white solid. Darker colors (yellow, brown) often point to polymeric by-products or degradation.[2]
Section 2: Purification by Recrystallization
Recrystallization is often the most efficient method for purifying solid organic compounds, provided a suitable solvent can be found. It is particularly effective at removing small amounts of impurities from a large amount of product.[3]
Core Principle
The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures, while impurities remain either insoluble at high temperatures or soluble at low temperatures.[3][4]
Detailed Protocol: Recrystallization of 3,3',4,4'-Tetramethoxybiphenyl
-
Solvent Selection: Based on the principle of "like dissolves like," polar aprotic solvents or alcohols are good starting points. Ethanol, methanol, or a mixture like ethanol/water or acetone/hexanes are often effective for aromatic compounds.[2] Perform small-scale solubility tests to identify the optimal solvent or solvent system.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to achieve complete dissolution. Using an excessive amount of solvent is a common cause of low recovery.[2]
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of highly colored impurities. Add a small amount (1-2% by weight) of activated charcoal to the hot solution and swirl for a few minutes.
-
Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under vacuum to remove residual solvent.
Troubleshooting and FAQs for Recrystallization
Q2: My product "oiled out" instead of forming crystals. What went wrong?
A2: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, or if the concentration of impurities is very high, causing a melting point depression.
-
Immediate Action: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.
-
Alternative Strategy: Consider a different solvent or a solvent pair. Using a solvent with a lower boiling point can sometimes prevent this issue.[5]
Q3: No crystals have formed, even after cooling in an ice bath. What should I do?
A3: This typically happens for one of two reasons: too much solvent was used, or the solution is supersaturated.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small crystal of the pure product, add it to the solution to initiate crystallization.
-
Reduce Solvent Volume: If the above methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then attempt to cool it again.
-
Q4: My yield is very low after recrystallization. How can I improve it?
A4: Low yield is a common problem and can stem from several factors.[2]
-
Checklist for Yield Improvement:
-
Solvent Amount: Did you use the absolute minimum amount of hot solvent for dissolution?
-
Cooling: Was the solution cooled sufficiently to minimize the product's solubility in the mother liquor?
-
Filtration: Did you minimize the amount of cold solvent used for washing the crystals?
-
Second Crop: You can often recover more product by concentrating the mother liquor (evaporating some solvent) and cooling it again to obtain a "second crop" of crystals. Be aware that this second crop may be less pure than the first.
-
Section 3: Purification by Column Chromatography
When recrystallization is ineffective, either due to the presence of multiple impurities with similar solubility or because the product is an oil, column chromatography is the method of choice.[6] It separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.[1][6]
Workflow for Column Chromatography
Caption: Workflow for Column Chromatography Purification.
Detailed Protocol: Column Chromatography of 3,3',4,4'-Tetramethoxybiphenyl
-
Choosing the Adsorbent and Eluent:
-
Stationary Phase: Silica gel (230-400 mesh) is standard for compounds of moderate polarity like 3,3',4,4'-tetramethoxybiphenyl.[7]
-
Mobile Phase (Eluent): Use TLC to determine the optimal solvent system. A good system will give your product an Rƒ value between 0.25 and 0.35 and show good separation from impurities. For this compound, a gradient of ethyl acetate in hexanes is a common starting point.
-
-
Packing the Column: The column must be packed uniformly to avoid cracks or channels, which lead to poor separation. The "slurry method," where the silica gel is mixed with the initial eluent before being poured into the column, is highly reliable.[6]
-
Loading the Sample: Dissolve the crude product in the minimum amount of the mobile phase or a less polar solvent (like dichloromethane). Carefully apply the solution to the top of the silica gel bed. Alternatively, for less soluble compounds, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the column ("dry loading").
-
Elution and Fraction Collection: Add the mobile phase to the top of the column and apply pressure (flash chromatography) to maintain a steady flow rate.[7] Collect the eluent in a series of numbered test tubes or flasks.
-
Analysis: Use TLC to analyze the collected fractions to determine which ones contain your pure product. Spot fractions sequentially on a TLC plate to identify the elution profile.
-
Isolation: Combine the fractions that contain only the pure product and remove the solvent using a rotary evaporator.
Troubleshooting and FAQs for Column Chromatography
Q5: My compounds are not separating well on the column; the TLC of my fractions shows overlapping spots.
A5: Poor separation is a frequent issue with several potential causes.
-
Troubleshooting Steps:
-
Check Eluent Polarity: The eluent may be too polar, causing all compounds to move too quickly. Try a less polar solvent system.
-
Column Overloading: Too much crude material was loaded onto the column for its size. A general rule of thumb is a 1:30 to 1:50 ratio of crude product to silica gel by weight.
-
Sample Band Width: The initial sample band may have been too wide. Ensure you load the sample dissolved in the absolute minimum volume of solvent.
-
Flow Rate: An excessively fast flow rate can diminish separation efficiency. Reduce the pressure.
-
Q6: The desired product is streaking or "tailing" down the column.
A6: Tailing can occur if the compound is highly polar and interacts very strongly with the silica, or if the sample is acidic or basic.
-
Solution: Adding a small amount of a modifier to the eluent can often resolve this. For example, adding ~0.5% triethylamine can help with basic compounds, while ~0.5% acetic acid can help with acidic compounds. For neutral compounds like 3,3',4,4'-tetramethoxybiphenyl, tailing is more likely due to overloading or a poorly packed column.
Q7: The product won't elute from the column.
A7: This indicates the eluent is not polar enough to move the compound.
-
Solution: Gradually increase the polarity of the mobile phase. If you started with 10% ethyl acetate in hexanes, you might slowly increase to 15%, 20%, and so on (gradient elution). This allows less polar impurities to elute first, followed by your more polar product.
Section 4: Final Purity Assessment
After purification, it is essential to confirm the identity and purity of the 3,3',4,4'-tetramethoxybiphenyl.
| Technique | Purpose | Indication of Purity |
| Melting Point | Assess purity and identity. | A sharp melting range (e.g., 1-2 °C) that matches the literature value indicates high purity. Impurities typically broaden and depress the melting range. |
| ¹H and ¹³C NMR | Confirm chemical structure and purity. | The absence of any extraneous peaks in the spectrum is a strong indicator of purity.[2] |
| HPLC | Quantify purity. | A single, sharp peak in the chromatogram. Purity can be reported as a percentage based on the peak area. |
| Mass Spectrometry | Confirm molecular weight. | A molecular ion peak that corresponds to the expected mass of C₁₆H₁₈O₄ (274.31 g/mol ) confirms the compound's identity. |
Section 5: Method Selection Guide
Choosing the right purification technique is paramount for efficiency. The following decision tree can guide your choice based on the initial assessment of your crude product.
Caption: Decision tree for selecting a purification method.
References
- BenchChem. (n.d.). Technical Support Center: Purification of High-Purity 4,4'-Biphenyldithiol.
-
PubChem. (n.d.). 3,3',5,5'-Tetramethoxy(1,1'-biphenyl)-4,4'-diol. National Center for Biotechnology Information. Retrieved from [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
PubChem. (n.d.). 3,3',5,5'-Tetramethyl-4,4'-dimethoxy-1,1'-biphenyl. National Center for Biotechnology Information. Retrieved from [Link]
-
Request PDF. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
- BenchChem. (n.d.). Purification of crude product from 3,4,5-Trimethoxybenzoyl chloride reaction.
-
PubChem. (n.d.). 3,3',4,4'-Tetramethylbiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
-
GSRS. (n.d.). 3,3',5,5'-TETRAMETHOXY-4,4'-DIHYDROXYBIPHENYL. Retrieved from [Link]
-
PubMed. (1982). Purification of polybrominated biphenyl congeners. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). Supporting Information for Synthesis and Characterization of Diporphyrin Sensitizers for Dye-Sensitized Solar Cells Experiments. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
MDPI. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Retrieved from [Link]
- Supporting Information. (n.d.). 12 - Supporting Information.
-
YouTube. (2021). Purification Methods For Crude Drugs. Retrieved from [Link]
-
ResearchGate. (2019). How to purify a synthetic compound without TLC and Column chromatography?. Retrieved from [Link]
-
Waters Corporation. (2025). LC Purification Troubleshooting Guide. Retrieved from [Link]
- BenchChem. (n.d.). Solubility Profile of 3,4-Dimethoxyphenyl Formate in Organic Solvents: A Technical Overview.
-
Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]
-
Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. Retrieved from [Link]
-
SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxybiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
-
YouTube. (2022). Ninja technique to purify organic compounds from mixture of compounds- Part 2. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Retrieved from [Link]
- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of 3,4-Dimethoxybenzenesulfonyl Chloride in Common Organic Solvents.
-
ResearchGate. (n.d.). Selective photochemical synthesis of 3,3′-dimethoxy-4,2′-dihydroxybiphenyl. Retrieved from [Link]
-
MDPI. (n.d.). Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether Complicated by Plurality of Crystalline Modifications. Retrieved from [Link]
-
PMC - NIH. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]
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Common side reactions in the synthesis of tetramethoxybiphenyls
Welcome to the technical support center for the synthesis of tetramethoxybiphenyls. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of these valuable compounds. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your research.
Troubleshooting Guide: Navigating Common Side Reactions
The synthesis of tetramethoxybiphenyls, typically achieved through cross-coupling reactions, is often accompanied by challenging side reactions that can diminish yield and complicate purification. This section provides in-depth answers to specific problems you may encounter.
Issue 1: My Suzuki-Miyaura coupling is plagued by homocoupling of the boronic acid starting material.
Q: I'm observing a significant amount of a dimeric byproduct derived from my methoxyphenylboronic acid. What causes this, and how can I prevent it?
A: The formation of a symmetrical biaryl from the homocoupling of a boronic acid is a well-known side reaction in Suzuki-Miyaura couplings.[1][2][3] This typically occurs through an oxidative pathway, which can be catalyzed by the palladium(II) species in the reaction mixture.[4] The presence of oxygen can exacerbate this issue.[4]
Root Causes and Mechanistic Insight: The generally accepted mechanism for palladium-catalyzed homocoupling involves the reaction of two molecules of the organoboronic acid with a Pd(II) salt. This process is distinct from the desired cross-coupling catalytic cycle and acts as a parasitic reaction, consuming your starting material and catalyst.
Troubleshooting Protocol:
-
Rigorous Degassing: The most critical step is to eliminate dissolved oxygen from your reaction mixture.[4]
-
Procedure: Before adding the palladium catalyst, subject your solvent and reaction mixture (containing the aryl halide, boronic acid, and base) to at least three cycles of vacuum followed by backfilling with an inert gas like argon or nitrogen. A subsurface sparge with nitrogen for 15-30 minutes is highly effective.[4]
-
-
Choice of Palladium Source: The palladium source can influence the extent of homocoupling.
-
Recommendation: Using a Pd(0) source like Pd(PPh₃)₄ or generating the active Pd(0) species in situ from a pre-catalyst can be advantageous.[5] If using a Pd(II) source like Pd(OAc)₂, ensure that the reduction to Pd(0) is efficient. Using Pd on carbon has also been shown to reduce dimer formation compared to Pd(OAc)₂.[4]
-
-
Controlled Reagent Addition:
-
Strategy: While less common for this specific side reaction, slow addition of the boronic acid can sometimes help maintain a low concentration, disfavoring the second-order homocoupling pathway relative to the cross-coupling reaction.
-
Issue 2: A major byproduct is the dehalogenated arene, not my desired biphenyl.
Q: My starting methoxy-substituted aryl halide is being converted into a simple methoxyarene. Why is this happening and what are the mitigation strategies?
A: Dehalogenation (or hydrodehalogenation) is a frequent and frustrating side reaction in palladium-catalyzed cross-coupling.[6][7][8] It occurs when the aryl halide is converted to an arene by replacing the halogen with a hydrogen atom.
Root Causes and Mechanistic Insight: This side reaction is primarily caused by the formation of a palladium-hydride (Pd-H) species.[9] This can arise from various sources in the reaction mixture, including amine bases, alcohols, or even trace water. Once formed, the Pd-H species can undergo reductive elimination with the aryl group, leading to the dehalogenated byproduct.[9] Electron-rich aryl halides, such as those with multiple methoxy groups, can be more susceptible to this side reaction.[6]
Troubleshooting Protocol:
-
Solvent and Base Selection:
-
Solvents: Solvents like DMF and dioxane may promote dehalogenation more than toluene.[6] If you are observing this side reaction, consider switching to a non-protic solvent like toluene or THF.
-
Bases: The choice of base is critical. Some bases can be a source of hydrides.[6] Inorganic bases like K₃PO₄ or K₂CO₃ are often preferred over organic amine bases if dehalogenation is an issue.[10] The absence of a base has been shown to prevent dehalogenation in some systems.[7]
-
-
Ligand Choice:
-
Recommendation: The use of bulky, electron-rich phosphine ligands can often suppress dehalogenation by promoting the desired reductive elimination pathway over the formation and reaction of Pd-H species.[6] Ligands like SPhos have been successfully used to obtain good yields of cross-coupling products where dehalogenation was previously an issue.[1][10]
-
-
Starting Material Halide:
-
Reactivity Trend: The tendency for dehalogenation often follows the order I > Br > Cl.[6][7][8] If you are using an aryl iodide and facing significant dehalogenation, switching to the corresponding aryl bromide or chloride might be beneficial, although this may require more forcing reaction conditions.[7][8]
-
Issue 3: I am observing significant amounts of the starting methoxybenzene, indicating protodeboronation.
Q: My methoxyphenylboronic acid seems to be decomposing during the reaction, leading to low yields. What is causing this?
A: The replacement of a boronic acid group with a hydrogen atom is a side reaction known as protodeboronation.[11] This reaction consumes your nucleophilic coupling partner and directly reduces the overall yield of the desired tetramethoxybiphenyl.
Root Causes and Mechanistic Insight: Protodeboronation can be catalyzed by acid, base, or even certain palladium-phosphine complexes.[5][11][12][13] Under the basic conditions typical of a Suzuki coupling, the reaction proceeds through the formation of a boronate species ([ArB(OH)₃]⁻), which then reacts with a proton source (like water) in the rate-limiting step.[11][14] The stability of arylboronic acids varies greatly depending on their substituents and the reaction pH.[11]
Troubleshooting Protocol:
-
Use of Boronic Esters:
-
Strategy: Boronic acid pinacol esters (or other esters like MIDA boronates) are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[11] They act as a "slow-release" source of the boronic acid under the reaction conditions, which can help to suppress this side reaction.[11]
-
-
Optimize the Base and Reaction Time:
-
Base: While a base is necessary to activate the boronic acid for transmetalation, prolonged exposure to strong basic conditions can accelerate protodeboronation.[15] Use the mildest base that still affords a good reaction rate (e.g., K₃PO₄ or KF instead of stronger bases like NaOH or KOH).
-
Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and work up the reaction as soon as the starting aryl halide is consumed to minimize the time the boronic acid is exposed to the basic conditions.
-
-
Ligand and Catalyst System:
-
Consideration: Recent studies have shown that bulky phosphine ligands, while beneficial for other reasons, can sometimes promote palladium-catalyzed protodeboronation.[13] If you suspect this is an issue, screening different ligands may be necessary. Highly active palladium systems can help ensure that the desired transmetalation outcompetes the protodeboronation pathway.[5]
-
Issue 4: My oxidative coupling of dimethoxyphenols is yielding a complex mixture of products.
Q: I'm trying to synthesize a tetramethoxybiphenol via oxidative homocoupling using FeCl₃, but I'm getting low yields and multiple products. How can I improve selectivity?
A: The oxidative coupling of phenols is a powerful method for forming C-C bonds but can be prone to side reactions, including the formation of undesired regioisomers (ortho-ortho, ortho-para, para-para coupling) and over-oxidation to form diphenoquinones or polymeric materials.[16][17][18][19]
Root Causes and Mechanistic Insight: The reaction proceeds via the formation of phenoxyl radicals.[20][21] The selectivity of the coupling is determined by the spin density distribution in this radical intermediate and steric factors. For a methoxyphenol, radical formation is followed by radical-radical coupling or coupling of a radical with a neutral phenol molecule.[22][23] The lack of selectivity arises when multiple positions on the phenol ring are activated and sterically accessible.
Troubleshooting Protocol:
-
Control of Stoichiometry and Addition:
-
Procedure: Use a stoichiometric amount of the oxidant (e.g., FeCl₃). Add the oxidant slowly to a solution of the phenol to maintain a low concentration of the phenoxy radical, which can disfavor polymerization and other side reactions.[17]
-
-
Solvent Choice:
-
Recommendation: The solvent can influence the selectivity of the coupling. Non-polar solvents often favor ortho-ortho coupling due to template effects, while polar solvents may lead to different isomer distributions. A screening of solvents like dichloromethane, acetonitrile, or toluene is recommended.
-
-
Temperature Control:
-
Strategy: Perform the reaction at low temperatures (e.g., 0 °C or -78 °C) to increase selectivity. Lower temperatures can help to control the reactivity of the radical intermediates and may favor one coupling pathway over others.
-
-
Use of Bulky Protecting Groups:
-
Concept: If a specific coupling regiochemistry is desired, consider temporarily installing a bulky protecting group at one of the reactive positions (e.g., a tert-butyl group ortho to the hydroxyl) to direct the coupling to the desired position. This group can be removed in a subsequent step.
-
Data Summary & Visualization
Table 1: Effect of Ligand and Base on Dehalogenation in Suzuki Coupling
| Aryl Halide | Ligand | Base | % Cross-Coupling Product | % Dehalogenation Product | Reference |
| 4-Methoxy-bromobenzene | PPh₃ | Na₂CO₃ | 75% | 20% | Hypothetical Data |
| 4-Methoxy-bromobenzene | SPhos | K₃PO₄ | 95% | <5% | [1],[10] |
| 3,5-Dimethoxy-iodobenzene | P(t-Bu)₃ | Cs₂CO₃ | 60% | 35% | Hypothetical Data |
| 3,5-Dimethoxy-bromobenzene | XPhos | K₃PO₄ | 92% | 7% | [7],[8] |
This table summarizes typical outcomes and illustrates how moving from traditional ligands/bases to modern, bulky phosphine ligands and milder inorganic bases can significantly suppress the dehalogenation side reaction.
Diagram 1: Key Side Reactions in the Suzuki-Miyaura Catalytic Cycle
Caption: Divergent pathways from the main Suzuki-Miyaura catalytic cycle leading to common side products.
Frequently Asked Questions (FAQs)
Q1: Which coupling method is generally best for synthesizing sterically hindered tetramethoxybiphenyls? A: For sterically hindered systems, the Suzuki-Miyaura coupling is often the most robust and versatile method.[24] The development of highly active catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) has made it possible to couple even ortho,ortho'-disubstituted aryl halides in high yield.[1][10] Ullmann couplings traditionally require harsh conditions (high temperatures), though modern ligand-assisted protocols have improved their scope.[25][26]
Q2: How can I effectively purify my target tetramethoxybiphenyl from the homocoupled byproduct? A: Purification can be challenging as the desired product and the homocoupled byproduct often have similar polarities.
-
Column Chromatography: Careful column chromatography on silica gel is the most common method. Use a shallow solvent gradient (e.g., starting with pure hexanes and slowly increasing the percentage of ethyl acetate or another polar solvent) to maximize separation.[1]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities. A solvent screen (e.g., ethanol, ethyl acetate/hexanes, acetone) is recommended to find conditions that selectively crystallize the desired product.
-
Preparative HPLC: For very difficult separations or to achieve very high purity, preparative reverse-phase HPLC is an excellent, albeit more resource-intensive, option.
Q3: Are there any "green" or more environmentally friendly conditions for these coupling reactions? A: Yes, significant progress has been made in developing greener Suzuki coupling conditions. This includes using water as a solvent (often in a biphasic mixture with an organic solvent like toluene), which is possible because organoboranes are relatively stable to water.[27] Additionally, research into using more sustainable and earth-abundant metal catalysts, like iron or nickel, is an active area, although palladium remains the most general and reliable catalyst for this transformation.[28]
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 31(13), 1287-1292. [Link]
-
ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. [Link]
-
Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169. [Link]
-
Manley, D. W. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-42). Royal Society of Chemistry. [Link]
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165. [Link]
-
Tcyrulnikov, S., et al. (2023). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]
-
Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. [Link]
-
Maimone, T. J., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(7), 2838-2841. [Link]
-
Vershinin, V., et al. (2021). Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes. The Journal of Organic Chemistry, 86(1), 79-90. [Link]
-
Hawkins, J. M., et al. (2002). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 6(4), 421-424. [Link]
-
ResearchGate. Oxidative Coupling of Phenols. [Link]
-
Denmark, S. E., & Smith, R. C. (2010). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic letters, 12(3), 464-467. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Vershinin, V., et al. (2021). Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes. ResearchGate. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13549-13555. [Link]
-
Maji, B., & Bolm, C. (2009). Iron(iii) chloride in oxidative C–C coupling reactions. Chemical Society Reviews, 38(11), 3041-3051. [Link]
-
Vershinin, V., et al. (2021). Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes. The Journal of Organic Chemistry, 86(1), 79-90. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
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Wikipedia. Suzuki reaction. [Link]
-
Sharma, A., et al. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
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ResearchGate. Oxidative coupling of 2-methoxy-4-methyl phenol using MTBAP. [Link]
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Myers, A. G. Research Group. The Suzuki Reaction. [Link]
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Kang, H., & Lee, E. (2022). Advances in Exploring Mechanisms of Oxidative Phenolic Coupling Reactions. Chemistry–An Asian Journal, 17(22), e202200780. [Link]
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Baudoin, O., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 8135-8169. [Link]
-
Giguere, J. R., & Kozlowski, M. C. (2022). Catalytic Oxidative Coupling of Phenols and Related Compounds. ACS Catalysis, 12(11), 6532-6549. [Link]
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University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
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Wikipedia. Oxidative coupling of phenols. [Link]
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García-Calvo, J., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1778. [Link]
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Organic Chemistry Portal. Ullmann Reaction. [Link]
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Monnier, F., & Taillefer, M. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Current Organic Synthesis, 9(3), 309-331. [Link]
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ResearchGate. (2024). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. [Link]
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Wikipedia. Ullmann reaction. [Link]
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ResearchGate. Synthesis of Biphenyls. [Link]
-
Organic Syntheses. synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. [Link]
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El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18583-18610. [Link]
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Wagler, T. R., & Sinclair, S. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 78(7), 945. [Link]
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Reddit. (2023). Gabriel synthesis troubleshooting. [Link]
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Overcoming solubility issues with 3,3',4,4'-Tetramethoxybiphenyl in experiments
Introduction
Welcome to the technical support guide for 3,3',4,4'-Tetramethoxybiphenyl. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. As a hydrophobic molecule, 3,3',4,4'-Tetramethoxybiphenyl presents unique handling requirements to ensure experimental success and data reproducibility. This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) to address these challenges directly, grounded in established physicochemical principles and laboratory-proven techniques.
Frequently Asked Questions (FAQs)
FAQ 1: What are the key physicochemical properties of 3,3',4,4'-Tetramethoxybiphenyl that influence its solubility?
Understanding the inherent properties of 3,3',4,4'-Tetramethoxybiphenyl is the first step in troubleshooting solubility issues. Its structure, characterized by a non-polar biphenyl core and four methoxy groups, dictates its behavior in different solvents.
The biphenyl structure provides a large, rigid, and hydrophobic foundation. The four methoxy (-OCH₃) groups, while containing oxygen, are not sufficient to impart significant aqueous solubility. The molecule's high melting point (164-166 °C) suggests strong crystal lattice energy, which must be overcome by the solvent for dissolution to occur. Furthermore, its calculated Log P (partition coefficient) of approximately 3.6 indicates a strong preference for lipophilic (non-aqueous) environments over hydrophilic (aqueous) ones.
In essence, you are working with a classic poorly water-soluble, crystalline organic compound. Expect it to be practically insoluble in water and aqueous buffers but soluble in various organic solvents.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈O₄ | |
| Molecular Weight | 274.31 g/mol | |
| Appearance | Solid | |
| Melting Point | 164 - 166 °C | |
| Log P (octanol/water) | ~3.6 |
FAQ 2: I'm struggling to dissolve 3,3',4,4'-Tetramethoxybiphenyl. What is the first step?
When facing solubility challenges, a systematic approach is crucial. Before attempting more complex methods, start with the fundamentals of solvent selection. The principle of "like dissolves like" is your primary guide. Given the compound's hydrophobic nature, polar protic solvents like water or ethanol alone are poor choices. You should begin with polar aprotic or non-polar organic solvents.
This workflow diagram outlines a logical troubleshooting sequence.
Caption: A logical workflow for troubleshooting solubility.
FAQ 3: What are the best starting solvents for dissolving 3,3',4,4'-Tetramethoxybiphenyl?
For creating a stock solution, polar aprotic solvents are generally the most effective and are compatible with many biological experiments after dilution.
-
First Choice: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points. They are powerful solvents capable of dissolving a wide range of poorly soluble compounds[1].
-
Second Choice: Other solvents like acetone, tetrahydrofuran (THF), or ethyl acetate can also be effective, depending on the desired concentration and downstream application[2].
The following table provides a list of common laboratory solvents, ordered by increasing polarity, to aid in your selection process. For 3,3',4,4'-Tetramethoxybiphenyl, solvents in the middle to upper-middle range of this list (e.g., THF, Acetone, DMF, DMSO) are typically the most suitable.
| Solvent | Relative Polarity |
| Hexane | 0.009 |
| Toluene | 0.099 |
| Diethyl Ether | 0.117 |
| Tetrahydrofuran (THF) | 0.207 |
| Ethyl Acetate | 0.228 |
| Acetone | 0.355 |
| Dimethylformamide (DMF) | 0.386 |
| Dimethylsulfoxide (DMSO) | 0.444 |
| Acetonitrile | 0.460 |
| Ethanol | 0.654 |
| Methanol | 0.762 |
| Water | 1.000 |
| (Data adapted from Christian Reichardt, "Solvents and Solvent Effects in Organic Chemistry")[2] |
FAQ 4: My compound dissolves in DMSO, but precipitates when added to my aqueous cell culture media or buffer. How do I fix this?
This is the most common experimental hurdle and is caused by the drastic change in solvent polarity. The technique to overcome this is known as co-solvency .[1][3] The goal is to keep the final concentration of the organic solvent in the aqueous medium as low as possible (typically <0.5% v/v for cell-based assays) to avoid solvent-induced artifacts or toxicity.
Caption: The co-solvent method for aqueous dilutions.
Detailed Protocol: Preparing an Aqueous Working Solution via Co-Solvency
-
Prepare a High-Concentration Stock: Dissolve the 3,3',4,4'-Tetramethoxybiphenyl in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved. Gentle warming (to 30-40°C) or sonication can be used if needed, but ensure the solution returns to room temperature before use.
-
Prepare the Aqueous Medium: Have your final volume of aqueous buffer or cell culture media ready in an appropriate container (e.g., a conical tube).
-
Vortex Vigorously: Begin stirring the aqueous medium vigorously using a vortex mixer. This step is critical as it ensures rapid dispersion of the concentrated stock solution.
-
Add Stock Dropwise: While the aqueous medium is vortexing, slowly add the required volume of the DMSO stock solution dropwise directly into the vortex. This rapid mixing prevents the formation of localized, supersaturated pockets of the compound that would lead to precipitation.
-
Final Mix: Continue vortexing for another 10-15 seconds after the addition is complete to ensure a homogeneous solution.
Causality: The principle of co-solvency works by using a water-miscible organic solvent to reduce the overall polarity of the aqueous solution, thereby increasing the solubility of the hydrophobic compound[3]. The vigorous mixing ensures that the compound is dispersed faster than it can aggregate and precipitate.
FAQ 5: Can I use heat or sonication to improve solubility?
Yes, these are effective physical methods for increasing the rate of dissolution.
-
Gentle Heating: Warming the solvent increases its kinetic energy, allowing solvent molecules to more effectively break down the solute's crystal lattice.
-
Protocol: Warm the solvent/solute mixture in a water bath (e.g., 30-50°C). Do not use excessive heat, as it may risk degrading the compound.
-
Trustworthiness Check: Always ensure that any compound dissolved with heat remains in solution after it cools back to room temperature. If it precipitates upon cooling, the solution was supersaturated at room temperature, and the concentration is not stable.
-
-
Sonication: Using an ultrasonic bath applies high-frequency sound waves, which create micro-cavitations in the solvent. The collapse of these bubbles generates localized energy, which helps to break apart solute particles and increase the dissolution rate[1].
-
Protocol: Place the sealed vial containing the solute and solvent into a sonicator bath. Sonicate in short bursts (e.g., 5-10 minutes) and check for dissolution.
-
FAQ 6: Since no public data exists, how can I experimentally determine the solubility of 3,3',4,4'-Tetramethoxybiphenyl in my specific solvent system?
Determining the solubility yourself is the most reliable way to establish experimental parameters. The isothermal saturation method is a standard and trustworthy technique.[4]
Detailed Protocol: Isothermal Saturation Method
-
Prepare a Supersaturated Mixture: Add an excess amount of 3,3',4,4'-Tetramethoxybiphenyl to a known volume of your chosen solvent in a sealed vial. "Excess" means that solid material is clearly visible after initial mixing.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is ideal. This allows the solvent to become fully saturated with the solute.
-
Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. To ensure complete separation of the saturated supernatant from the excess solid, centrifuge the vial at high speed (e.g., >10,000 x g for 15 minutes).
-
Sample Collection: Carefully collect a precise volume of the clear supernatant. Be extremely careful not to disturb the solid pellet at the bottom.
-
Quantification: Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of an analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer).
-
Calculation: Use a pre-established calibration curve of the compound to determine its concentration in the diluted sample. Back-calculate to find the concentration in the original undiluted supernatant. This value represents the solubility at that temperature.
This protocol provides a self-validating system, giving you precise and reliable solubility data for your specific experimental conditions.
References
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
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CUTM Courseware. (n.d.). Solubility Enhancement Technique. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet. [Link]
-
PubMed. (2023). 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress.... [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet. [Link]
-
PubChem. (n.d.). 3,3',5,5'-Tetramethoxy(1,1'-biphenyl)-4,4'-diol. [Link]
-
Journal of Molecular Structure. (n.d.). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. [Link]
-
PubChem. (n.d.). 3,3',4,4'-Tetramethylbiphenyl. [Link]
- Google Patents. (n.d.). CN102173994A - Preparation method of 3,3',4,4'-tetraamino biphenyl.
-
Organic Syntheses. (n.d.). 4,4'-dimethoxy-1,1'-biphenyl. [Link]
-
CP Lab Safety. (n.d.). Understanding Common Lab Solvents. [Link]
-
Thermo Fisher Scientific. (n.d.). 3,3',4,4'-Tetramethylbiphenyl, 98%. [Link]
-
Global Substance Registration System. (n.d.). 3,3',5,5'-TETRAMETHOXY-4,4'-DIHYDROXYBIPHENYL. [Link]
-
National Institutes of Health. (n.d.). 3,4,5-Trimethoxy-4′-methylbiphenyl - PMC. [Link]
-
Royal Society of Chemistry. (n.d.). Experimental and theoretical insights into the structure and molecular dynamics of 2,3,3′,4′-tetramethoxy-trans-stilbene – a chemopreventive agent. [Link]
- Google Patents. (n.d.). CN101987814A - Method for preparing 3,4,5-trimethoxyphenol.
Sources
Technical Support Center: Optimizing Suzuki Coupling for Methoxy-Substituted Phenylboronic Acids
Introduction: Navigating the Nuances of Electron-Rich Suzuki Couplings
The Suzuki-Miyaura cross-coupling is a powerful and versatile tool for forging carbon-carbon bonds, particularly in the synthesis of biaryl compounds crucial to pharmaceutical and materials science.[1] However, researchers often encounter challenges when working with electronically rich substrates, such as methoxy-substituted phenylboronic acids. The electron-donating nature of the methoxy group can significantly alter the reactivity of the boronic acid, leading to frustrating outcomes like low yields, catalyst deactivation, and the formation of unwanted byproducts.[2][3]
This guide is designed to serve as a dedicated technical support resource for scientists facing these specific challenges. Drawing from established literature and practical field experience, we will explore the underlying chemical principles and provide a structured approach to troubleshooting and optimizing your reaction conditions. Here, we move beyond generic protocols to offer targeted solutions for overcoming the hurdles associated with these valuable, yet sometimes temperamental, coupling partners.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with a methoxy-phenylboronic acid giving low yields?
A1: Low yields with methoxy-substituted phenylboronic acids often stem from two primary issues related to their high electron density:
-
Protodeboronation: This is a major side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[4] Methoxy groups, being electron-donating, increase the susceptibility of the aromatic ring to this undesired protonolysis.[2][4]
-
Difficult Transmetalation/Reductive Elimination: The electron-rich nature of the methoxy-aryl group can slow down key steps in the catalytic cycle. While oxidative addition may be facile, the subsequent transmetalation and final reductive elimination steps can be sluggish, leading to incomplete conversion.[5]
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is the protonolysis of the C–B bond.[4] It's a common decomposition pathway for boronic acids, especially under aqueous and/or basic conditions.[4] To minimize it:
-
Use Anhydrous Conditions: Meticulously dry your solvents and reagents. Consider using a co-solvent system like Dioxane/H₂O instead of THF/H₂O, and ensure the reaction is run under a rigorously inert atmosphere (Argon or Nitrogen).[6]
-
Choose the Right Base: A milder, non-nucleophilic base like potassium phosphate (K₃PO₄) or potassium fluoride (KF) is often preferable to stronger bases like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), which can promote this side reaction.[7][8]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA boronate ester) or a potassium trifluoroborate salt.[2][4] These derivatives are more robust and release the boronic acid slowly into the reaction medium, keeping its active concentration low and minimizing decomposition.[4]
Q3: How does the position of the methoxy group (ortho, meta, para) affect the reaction?
A3: The position is critical:
-
para-Methoxy: This substitution strongly activates the ring through resonance, making it highly susceptible to protodeboronation but generally facilitating the coupling if conditions are optimized.
-
meta-Methoxy: The effect is primarily inductive and weaker than the para- or ortho-positions. These substrates are typically less problematic.
-
ortho-Methoxy: This presents a significant steric challenge.[9] The proximity of the methoxy group can hinder the approach of the palladium complex to the boronic acid, slowing down the transmetalation step.[3][9] Furthermore, the oxygen atom can coordinate to the palladium center, which can sometimes be beneficial but may also sequester the catalyst.[9] Overcoming this requires bulkier ligands and potentially higher temperatures.[3][6]
Q4: Can I use a standard catalyst like Pd(PPh₃)₄?
A4: While Pd(PPh₃)₄ is a classic catalyst, it is often suboptimal for challenging couplings involving electron-rich boronic acids. Modern, bulky, and electron-rich phosphine ligands (often called Buchwald-type ligands) are far more effective.[6][7][10] These ligands promote the formation of monoligated palladium(0) species, which are highly active and accelerate the rate-limiting steps of the catalytic cycle.[10][11]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental failures and provides a logical path to a successful outcome.
Problem 1: Low or No Product Formation; Starting Materials Largely Unchanged
| Probable Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst | Run a control reaction with a simple, reliable substrate pair (e.g., phenylboronic acid and 4-bromotoluene). | Use a fresh palladium source and ligand. Consider using a modern, air-stable precatalyst (e.g., SPhos Pd G3, XPhos Pd G2) which is designed for high activity and easy handling.[6] |
| Sluggish Transmetalation | Analyze a reaction aliquot by LC-MS. If you see the oxidative addition product but little to no desired product, transmetalation is likely the issue. | Switch to a more electron-rich and bulky phosphine ligand like SPhos or RuPhos.[7][10] These ligands accelerate transmetalation and reductive elimination. Increase the base strength or switch to a fluoride source (KF, CsF) which can facilitate boronate formation.[7][8] |
| Oxygen Contamination | Is the reaction mixture turning black (Pd black formation)? | Ensure all solvents are thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes).[12] Maintain a positive pressure of an inert gas (Argon/Nitrogen) throughout the reaction setup and duration. |
Problem 2: Significant Formation of Protodeboronation Byproduct (e.g., Anisole)
| Probable Cause | Diagnostic Check | Recommended Solution |
| Excess Water/Proton Source | Is your base hygroscopic? Are your solvents anhydrous grade and handled under inert conditions? | Use a fresh, finely powdered, and anhydrous base like K₃PO₄.[6][7] If using a solvent mixture with water, minimize the water content (e.g., Dioxane/H₂O 10:1).[6] |
| Base-Mediated Decomposition | This is a common issue with strong bases like NaOH or Na₂CO₃.[4] | Switch to a milder base. K₃PO₄ is an excellent choice for electron-rich systems.[7] Alternatively, using KF can protect the boronic acid while still activating it for transmetalation. |
| Boronic Acid Instability | Does the byproduct form even with careful drying and a mild base? | Convert the boronic acid to its potassium trifluoroborate salt (ArBF₃K) or a pinacol boronate ester. These are significantly more stable and participate effectively in the coupling.[2] |
Problem 3: Formation of Homocoupled Byproducts (Biaryl of Boronic Acid)
| Probable Cause | Diagnostic Check | Recommended Solution |
| Presence of Oxygen | Homocoupling is often promoted by oxygen, which can re-oxidize Pd(0) to Pd(II), leading to this side reaction.[13] | Improve degassing procedures for solvents and ensure a robust inert atmosphere.[6][13] |
| Incorrect Ligand-to-Palladium Ratio | Are you using a pre-formed catalyst or generating it in situ? An incorrect ratio can lead to undesired catalytic species. | Use a well-defined precatalyst. If generating the catalyst in situ, use a ligand-to-palladium ratio of 2:1 to 2.5:1 to ensure the palladium center is properly coordinated.[7] |
Visualizing the Process
A clear understanding of the catalytic cycle and a logical troubleshooting workflow are essential for success.
Caption: Fig 1. Suzuki Cycle & Methoxy Group Influence
Caption: Fig 2. Troubleshooting Decision Tree
Optimized Protocol: Coupling of 4-Methoxyphenylboronic Acid with 4-Bromoanisole
This protocol provides a robust starting point for coupling electron-rich partners, utilizing a modern catalyst system designed to overcome common failure modes.
Materials:
-
4-Bromoanisole (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
SPhos Pd G3 precatalyst (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).[6]
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[6]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the SPhos Pd G3 precatalyst (0.01-0.02 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a 10:1 dioxane/water ratio and a final concentration of ~0.2 M with respect to the limiting reagent (4-bromoanisole).[6]
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to 80–100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4,4'-dimethoxybiphenyl.
References
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12557-12566. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Request PDF. [Link]
-
ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
MDPI. (2024). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Pharmaceuticals. [Link]
-
Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]
-
ResearchGate. (2018). Kinetics of the coupling of 4‐methoxyphenylboronic acid with bromobenzene.... [Link]
-
ResearchGate. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... [Link]
-
ResearchGate. (2020). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
CoLab. (2020). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction.... [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
PubMed. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids. Organic & Biomolecular Chemistry. [Link]
-
NIH National Library of Medicine. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis. [Link]
-
ResearchGate. (2016). The proposed mechanism for protodeboronation of arylboronic acids. [Link]
-
Organic Chemistry Portal. Protodeboronation. [Link]
-
Semantic Scholar. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids... [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids.... [Link]
-
ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids.... [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
-
NIH National Library of Medicine. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides... Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
Troubleshooting guide for the analysis of biphenyl compounds by GC-MS
An Expert's Guide to Troubleshooting Biphenyl Analysis by GC-MS
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the analysis of biphenyl compounds, including polychlorinated biphenyls (PCBs), presents unique challenges due to their chemical properties and the complexity of the matrices they are often found in. This guide is structured in a question-and-answer format to directly address the specific, practical issues you may encounter. We will delve into the causality behind these problems and provide robust, field-proven solutions to ensure the integrity and reliability of your results.
Section 1: Chromatographic Issues - Taming the Peaks
This section focuses on problems observed in the chromatogram, from peak shape to retention time, which are fundamental to achieving accurate separation.
Q1: Why are my biphenyl peaks tailing, and how can I fix it?
A: Peak tailing for biphenyls is most often caused by unwanted interactions between the analytes and active sites within the GC system. Here’s a breakdown of the causes and solutions:
-
Causality: Biphenyls possess an aromatic system rich in π-electrons. This makes them susceptible to secondary interactions, such as hydrogen bonding with active silanol (Si-OH) groups present on the surfaces of glass inlet liners, glass wool, or on the column itself if the stationary phase is degraded.[1][2] This interaction temporarily retards portions of the analyte band as it moves through the system, causing the peak to tail.
-
Troubleshooting Steps:
-
Check the Inlet Liner: The liner is the first point of contact and a common source of activity.[3] Replace the liner with a new, deactivated one. Using liners with glass wool can introduce more active sites; ensure the wool is also properly deactivated or consider a liner without wool.[2]
-
Perform Inlet Maintenance: Active sites can also develop on the metal surfaces of the injector port. Regular cleaning of the injector is crucial.
-
Condition the Column: Column bleed or sample matrix buildup can expose active sites. Bake out the column at its maximum recommended temperature for a period to remove contaminants.[1]
-
Clip the Column: If baking out doesn't resolve the issue, the front end of the column may be irreversibly contaminated. Clipping the first 0.5 to 1 meter can remove the most contaminated section.[2]
-
Verify Column Installation: Improper column installation can create "dead volume," leading to poor peak shape.[4] Ensure the column is cut cleanly and installed at the correct depth in both the injector and the MS transfer line.
-
Q2: My biphenyl peaks are fronting. What does this indicate?
A: Peak fronting is less common than tailing for biphenyls but typically points to one of two issues: column overload or temperature mismatch.
-
Causality:
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase.[1] The stationary phase can no longer adequately retain the analyte, causing a portion of the analyte band to travel ahead of the main band, resulting in a fronting peak. Wide bore columns have a higher sample capacity.[5]
-
Temperature Mismatch: If the initial oven temperature is too low relative to the solvent's boiling point, the solvent can condense on the column head, creating a thick film. As analytes partition into this film, it can lead to distorted, fronting peaks.
-
-
Troubleshooting Steps:
-
Reduce Injection Volume/Concentration: The simplest solution for overload is to dilute your sample or reduce the injection volume.[1]
-
Increase Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample reaching the column.
-
Use a Higher Capacity Column: If dilution is not an option, consider a column with a thicker film or a wider internal diameter (I.D.), as both increase sample capacity.[6]
-
Optimize Initial Oven Temperature: Ensure the initial oven temperature is appropriate for your solvent, typically slightly below the solvent's boiling point for splitless injections.
-
Q3: I'm struggling with co-elution of critical biphenyl isomers (e.g., PCBs). What are my options?
A: Co-elution is a significant challenge in biphenyl analysis, particularly for complex mixtures of PCB congeners.[7][8] Resolving this requires optimizing the separation selectivity.
-
Causality: Selectivity is the ability of the stationary phase to differentiate between analytes based on their chemical properties (e.g., polarity, shape). If two isomers interact with the phase in a nearly identical manner, they will co-elute.[9]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting biphenyls.
-
Detailed Solutions:
-
Modify Temperature Program: Decrease the ramp rate (°C/min) around the elution time of the co-eluting pair. A slower ramp increases the time analytes spend interacting with the stationary phase, which can improve separation.[10]
-
Change Stationary Phase: This is the most powerful tool for altering selectivity. While a 5% phenyl-methylpolysiloxane (e.g., DB-5ms) is a common workhorse column, other phases offer different selectivities.[8][11] For challenging PCB separations, phases with higher phenyl content or specialized "biphenyl" phases can provide the necessary resolution through enhanced π-π interactions.[12][13]
-
Use a Longer Column: Doubling the column length increases the theoretical plates and can improve resolution, but it will also increase analysis time and cost.
-
Section 2: Sensitivity and Quantification Issues
This section addresses problems related to signal intensity and measurement reliability, which are critical for trace analysis and accurate quantification.
Q4: My sensitivity for all biphenyl compounds has suddenly decreased. Where should I start looking?
A: A system-wide sensitivity loss points to a problem that affects all compounds, typically related to the injection, carrier gas flow path, or the MS detector.[14][15]
-
Causality: A reduction in the number of ions created and/or detected for a given amount of analyte will cause a drop in sensitivity. This can be due to less sample reaching the detector or the detector itself performing sub-optimally.
-
Systematic Troubleshooting Checklist:
-
Injector:
-
Check the Syringe: Ensure the syringe is drawing and dispensing the correct volume. Look for leaks or bubbles.[14]
-
Check the Septum: A leaking septum will cause loss of sample, especially for more volatile compounds. Replace it if it is visibly cored or has been in use for many injections.[16]
-
Check for Leaks: Use an electronic leak detector to check all fittings from the gas supply to the injector and the column connections.[3]
-
-
GC Column:
-
Confirm Flow: Verify that you have the correct carrier gas flow rate through the column.
-
Check Installation in MS: An improperly installed column in the MS transfer line can lead to a loss of analyte into the vacuum, reducing sensitivity.[2]
-
-
MS Detector:
-
Tune the MS: The first step is always to check the MS tune report. A failed tune or low ion abundance indicates a problem with the ion source, mass analyzer, or detector.
-
Clean the Ion Source: The ion source is where ionization occurs. Over time, it becomes coated with sample residue, which can repel ions and reduce efficiency. Cleaning the ion source is a routine maintenance task that restores sensitivity.[4]
-
Check the Electron Multiplier (EM): The EM has a finite lifetime. If the EM voltage in the tune report is consistently high, it may need to be replaced.
-
-
Q5: Why are my results not reproducible? Peak areas are varying significantly between injections.
A: Poor reproducibility is often linked to the sample introduction step or leaks in the system.[3]
-
Causality: For consistent results, a precise and identical amount of sample must be introduced onto the column for every run. Any variability in this process will directly translate to variability in peak areas.
-
Troubleshooting Steps:
-
Autosampler/Syringe Issues: This is the most common culprit.
-
Inlet Leaks: A leak at the septum or column fitting can cause a variable loss of sample vapor after injection.[16] Tighten fittings and replace the septum.
-
Inlet Discrimination: If the inlet temperature is too low, higher boiling point biphenyls may not vaporize completely or efficiently, leading to poor transfer to the column.[15][17] This can be highly variable. Ensure the inlet temperature is at least 250 °C, and potentially higher for highly chlorinated biphenyls.
-
Sample Evaporation: Check the vial caps. If not sealed properly, solvent can evaporate between injections, concentrating the sample and causing peak areas to increase over a sequence.[14]
-
Section 3: Contamination and Matrix Effects
Contaminants and sample matrix can introduce significant interference, making it difficult to identify and quantify target analytes.
Q6: I see "ghost peaks" in my blank runs. What are the likely sources?
A: Ghost peaks are peaks that appear in blank injections and are indicative of contamination somewhere in the system.
-
Causality: Contamination can originate from several sources and can either be carried over from a previous injection or continuously bleed into the system.
-
Identifying the Source:
-
Carryover: If the ghost peak is a compound from a previous, high-concentration sample, it is carryover.
-
Solution: Clean the syringe and run several solvent blanks. Increase the inlet temperature and bakeout time between runs. Use a liner with a larger internal volume to prevent backflash, where the sample expands beyond the liner's capacity and contaminates other parts of the inlet.[4]
-
-
System Contamination: If the ghost peaks are persistent and unrelated to previous samples, they are from system contamination. Common contaminants and their sources are listed in the table below.[18]
-
| Contaminant (Common Ions m/z) | Likely Source | Corrective Action |
| Siloxanes (73, 207, 281, 355) | Column bleed, Septum bleed, O-rings | Condition column, use low-bleed septa/columns.[19] |
| Phthalates (149) | Plasticizers from sample vials, gloves, solvent bottles | Use certified vials, wear powder-free gloves, use high-purity solvents. |
| Hydrocarbons (various) | Fingerprints, foreline pump oil backstreaming | Wear gloves when handling parts, perform pump maintenance.[18] |
| Biphenyls/PCBs | Ambient air, contaminated solvents or glassware | Run a method blank to assess background levels.[20] Use high-purity solvents. |
Q7: My analyte response is much lower in a sample matrix (e.g., soil extract) than in a pure solvent standard. What is happening?
A: This phenomenon is known as a matrix effect, specifically signal suppression. It is a common challenge in GC-MS analysis of complex samples.[21][22]
-
Causality: Co-extracted, non-volatile compounds from the matrix (e.g., lipids, humic acids) can deposit in the inlet liner and on the head of the column.[23] These matrix components can create active sites that trap your target biphenyl analytes, preventing them from being efficiently transferred to the column and detected. This is known as the "matrix-induced chromatographic response" issue.[23] Conversely, sometimes matrix components can coat active sites, protecting labile analytes and enhancing the signal.[24]
-
Solutions:
-
Matrix-Matched Calibration: This is the most common and effective solution. Prepare your calibration standards in a blank matrix extract that is free of your target analytes. This ensures that the standards and samples are affected by the matrix in the same way, compensating for the effect.[24]
-
Use of an Internal Standard: A properly chosen internal standard (ideally a stable isotope-labeled version of the analyte) that is added to all samples and standards before extraction can help correct for matrix effects and other variations.
-
Improve Sample Cleanup: Implement more rigorous sample cleanup procedures (e.g., solid-phase extraction (SPE), gel permeation chromatography (GPC)) to remove interfering matrix components before analysis.
-
Inlet Maintenance: Frequent replacement of the inlet liner is critical when analyzing "dirty" samples to prevent a buildup of non-volatile matrix residue.
-
Section 4: Mass Spectral Interpretation
Correctly interpreting the mass spectrum is key to confident identification.
Q8: How can I confidently identify a biphenyl compound from its mass spectrum?
A: Identification relies on matching the molecular ion and the characteristic fragmentation pattern. Biphenyl itself has a molecular weight of 154.21 g/mol .[25]
-
Key Spectral Features (Electron Ionization - EI):
-
Molecular Ion (M+•): Biphenyls, being aromatic, typically show a very stable and prominent molecular ion peak. This is often the base peak in the spectrum.[25] For chlorinated biphenyls, this will be a cluster of peaks due to the isotopes of chlorine (³⁵Cl and ³⁷Cl). The pattern of this cluster is diagnostic for the number of chlorine atoms.
-
Fragmentation:
-
Loss of H (M-1): Common but usually minor.
-
Loss of C₂H₂ (M-26): Loss of acetylene.
-
Doubly Charged Ion (M²⁺): A small peak at half the m/z of the molecular ion is characteristic of aromatic systems.
-
-
For Substituted Biphenyls: Fragmentation will be directed by the substituent. For example, a methoxy-biphenyl may show a loss of a methyl group (-CH₃, M-15) or a formaldehyde group (-CH₂O, M-30).[26] Polychlorinated biphenyls (PCBs) primarily show sequential loss of chlorine atoms (M-35, M-70, etc.).[27]
-
-
Confirmation Tools:
-
Library Matching: Compare the acquired spectrum against a commercial mass spectral library like NIST. A high match score (>800) provides good confidence.
-
Retention Index: Use retention indices to confirm identity, as mass spectra for isomers can be very similar.
-
Reference Standards: The ultimate confirmation is to run an authentic reference standard under the same conditions and verify that both the retention time and mass spectrum match perfectly.
-
Section 5: Key Experimental Protocol
Preventative maintenance is the best troubleshooting tool. The GC inlet is the source of a majority of chromatographic problems.
Protocol: Routine Inlet Maintenance (Liner and Septum Replacement)
This protocol should be performed regularly, with the frequency depending on the cleanliness of the samples being analyzed (e.g., daily for dirty samples, weekly for clean samples).
Objective: To replace the consumable parts of the inlet that are most prone to contamination and leaks, thereby preventing peak tailing, sensitivity loss, and non-reproducible results.[28]
Materials:
-
Powder-free gloves
-
New, appropriate septum
-
New, deactivated inlet liner (and O-ring if applicable)
-
Forceps or liner removal tool
-
Wrenches for the inlet retaining nut
Procedure:
-
Cool Down the Inlet: Before starting, set the inlet temperature to ambient (e.g., 40 °C) and wait for it to cool completely. This is a critical safety step.
-
Turn Off Gases (Optional but Recommended): While not always necessary, turning off the carrier gas flow to the inlet can make the process easier.
-
Remove the Septum Nut: Using the appropriate wrench, unscrew the septum retaining nut at the top of the inlet.
-
Replace the Septum: Remove the old septum using forceps. Place the new septum in position (note any top/bottom orientation) and loosely retighten the nut.
-
Remove the Inlet Retaining Nut: Unscrew the larger nut that holds the inlet liner in place.
-
Remove the Old Liner: Carefully remove the hot liner using forceps or a specialized tool. Be aware that it may still be warm. Note its orientation.
-
Install the New Liner: Wearing clean, powder-free gloves, take the new liner and O-ring (if used) and install it in the same orientation as the old one. Ensure it is seated correctly.
-
Reassemble the Inlet: Re-install the inlet retaining nut and tighten it to the manufacturer's specification (typically finger-tight plus an additional quarter-turn with a wrench). Do not overtighten, as this can break the liner.
-
Tighten the Septum Nut: Now fully tighten the septum nut.
-
Restore Gas Flow and Check for Leaks: If you turned off the carrier gas, turn it back on. Heat the inlet to its setpoint temperature. Use an electronic leak detector to confirm that there are no leaks around the septum nut or the main inlet nut.
-
Equilibrate and Condition: Allow the system to equilibrate for 15-20 minutes. It is good practice to make one or two solvent blank injections to condition the new liner and septum before running samples.
References
-
Phenomenex. (n.d.). A Practical Guide to Troubleshooting GC Systems. Retrieved from [Link]
-
Bell, D. S. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Retrieved from [Link]
-
Perez, J. H., et al. (2021). Signal Processing Methods to Interpret Polychlorinated Biphenyls in Airborne Samples. IEEE Access. Retrieved from [Link]
- Krupčík, J., et al. (1993). Possibilities and limitations of capillary gas chromatography and mass spectrometry in the analysis of polychlorinated biphenyls.
-
Robu, B., et al. (2012). Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS). ResearchGate. Retrieved from [Link]
-
Ferrario, J., et al. (1997). Background contamination by coplanar polychlorinated biphenyls (PCBs) in trace level high resolution gas chromatography/high resolution mass spectrometry (HRGC/HRMS) analytical procedures. Chemosphere. Retrieved from [Link]
-
Brittain, R. D., et al. (1997). Mass spectrometry analysis of polychlorinated biphenyls: Chemical ionization and selected ion chemical ionization using methane as a reagent gas. ResearchGate. Retrieved from [Link]
-
Crawford Scientific. (n.d.). Troubleshooting Gas Chromatography: Reduced Peak Size (Loss of Sensitivity). Retrieved from [Link]
-
Agilent Technologies. (n.d.). Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS. Retrieved from [Link]
-
Bell, D. S. (2018). Evaluation of retention and selectivity using biphenyl stationary phases. ResearchGate. Retrieved from [Link]
-
Hofmann, J., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites. Retrieved from [Link]
-
Chromatography Forum. (2016). Inlet temperature GCMS. Retrieved from [Link]
-
Burr, J. G., et al. (1968). THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES. The Journal of Physical Chemistry. Retrieved from [Link]
-
SCION Instruments. (2024). Determination of Polychlorinated Biphenyls (PCBs) in water using GC-SQMS. Retrieved from [Link]
-
Cromlab Instruments. (n.d.). Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS. Retrieved from [Link]
-
Murínová, S., et al. (2014). Identification of biodegradation products of biphenyl and 2,3-dihydroxybiphenyl (2,3-DHB). ResearchGate. Retrieved from [Link]
-
Agilent Technologies. (2022). How to Troubleshoot and Improve your GC/MS. YouTube. Retrieved from [Link]
-
NIST. (n.d.). Biphenyl. NIST Chemistry WebBook. Retrieved from [Link]
-
Phenomenex. (n.d.). Peak Shape Problems: Sensitivity Loss - GC Tech Tip. Retrieved from [Link]
-
Waters. (n.d.). Controlling Contamination. Waters Help Center. Retrieved from [Link]
-
Duca, R-C., et al. (2012). Analysis of Polychiorinated Biphenyl Residues in Human Plasma by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology. Retrieved from [Link]
-
The NELAC Institute. (n.d.). Optimizing GC/MS Hardware and Software Parameters for Peak Performance in Environmental Analyses. Retrieved from [Link]
-
Sharma, A., et al. (2019). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology. Retrieved from [Link]
-
Peng, H., et al. (2020). Detection and Quantification of Polychlorinated Biphenyl Sulfates in Human Serum. Environmental Science & Technology. Retrieved from [Link]
-
Al-Masri, M., et al. (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. NIH Public Access. Retrieved from [Link]
-
Agilent Technologies. (2019). Analysis of Polychlorinated Biphenyls on 8890-5977B GC/MSD by Following the China HJ 743-2015 Method. Retrieved from [Link]
-
Bell, D. S. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Retrieved from [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
-
Axion Labs. (2023). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Retrieved from [Link]
-
Agilent Technologies. (n.d.). What are the common contaminants in my GCMS. Retrieved from [Link]
-
Fuoco, D., et al. (2022). The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. Molecules. Retrieved from [Link]
-
Snow, N. (2022). Optimizing Splitless Injections in Gas Chromatography, Part III: Setting Up and Optimizing the Inlet. LCGC International. Retrieved from [Link]
-
Technology Networks. (n.d.). Matrix enhancement effect: A blessing or curse for gas chromatography?. Retrieved from [Link]
-
Zhang, H., et al. (2018). A Comparative Study of the Ionization Modes in GC–MS Multi-residue Method for the Determination of Organochlorine Pesticides and Polychlorinated Biphenyls in Crayfish. ResearchGate. Retrieved from [Link]
-
McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference. In GC/MS: A Practical User's Guide, Second Edition. ResearchGate. Retrieved from [Link]
-
Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
Hofmann, J., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. ResearchGate. Retrieved from [Link]
-
Phenomenex. (n.d.). Temperature Programming for Better GC Results. Retrieved from [Link]
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Technical Support Center: Optimizing Derivatization Protocols for Methoxyphenols
Welcome to the technical support center for the derivatization of methoxyphenols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common derivatization techniques. As Senior Application Scientists, we aim to explain not just the procedural steps but the underlying chemical principles to empower you to troubleshoot and optimize your analytical methods effectively.
The Rationale for Derivatization
Methoxyphenols, like many phenolic compounds, possess active hydroxyl (-OH) groups that make them polar and prone to hydrogen bonding. This inherent polarity results in low volatility and poor thermal stability, making them unsuitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4]
The core objectives of derivatization are:
-
Increase Volatility: By replacing the active hydrogen of the polar hydroxyl group with a non-polar group, the intermolecular forces are reduced, allowing the analyte to vaporize at lower temperatures.[5][6]
-
Enhance Thermal Stability: Derivatization protects the thermally labile hydroxyl group, preventing degradation in the hot GC inlet and column.[2][3]
-
Improve Chromatographic Performance: The resulting derivatives are less polar, leading to more symmetrical peak shapes, reduced tailing, and better resolution on common non-polar GC columns.[3][7]
The three most common strategies for derivatizing methoxyphenols are silylation, acylation, and alkylation.[1][2][8][9]
Core Derivatization Strategies
Caption: Step-by-step workflow for a typical silylation experiment.
Troubleshooting Silylation Reactions
Q: My chromatogram shows a broad, tailing peak for the underivatized methoxyphenol and a small derivative peak. What went wrong?
A: This indicates an incomplete reaction. Here is a decision tree to diagnose the cause:
Caption: Troubleshooting guide for incomplete silylation.
Q: I see multiple small peaks around my main derivative peak. Are these contaminants?
A: Not necessarily. This can be caused by the formation of unexpected by-products or artifacts. [1]For methoxyphenols with other functional groups (like a carboxylic acid), you might be seeing partially and fully silylated versions. Ensure your reaction conditions are robust enough to derivatize all active hydrogens. Also, verify the purity of your reagents, as old or improperly stored reagents can introduce contaminants.
Q: How can I ensure my TMS-derivatives are stable for analysis?
A: TMS derivatives are susceptible to hydrolysis. To improve stability, analyze samples as soon as possible after derivatization. [10]If storage is necessary, some studies suggest hydrolyzing the excess silylating reagent with a micro-droplet of water and then drying the sample with anhydrous sodium sulfate before capping tightly and storing at low temperatures. [11]This removes the highly reactive reagent that can promote degradation.
Acylation: For More Robust Derivatives
Acylation involves introducing an acyl group (R-C=O) to the hydroxyl moiety, forming an ester. These derivatives are generally more stable than their silyl counterparts. [4]Fluorinated acylating agents (e.g., from TFAA or PFPA) are particularly useful as they make the analyte highly responsive to Electron Capture Detectors (ECD). [7] Common Reagents:
-
Acetic Anhydride: A common, cost-effective reagent. [12][13]* Trifluoroacetic Anhydride (TFAA) / Pentafluoropropionic Anhydride (PFPA): Used to create fluorinated derivatives for enhanced detection.
Catalysts:
-
Acylation with anhydrides often requires a base catalyst like pyridine or sodium bicarbonate to proceed efficiently. [4][12]Pyridine is effective but can be difficult to remove due to its high boiling point. [12]Dried sodium bicarbonate offers a milder, more eco-friendly alternative. [12][13]
Standard Acylation Protocol (Acetic Anhydride)
-
Sample Preparation: Dry the sample completely as described for silylation.
-
Reagent Preparation: Reconstitute the sample in 100 µL of a suitable solvent (e.g., ethyl acetate).
-
Derivatization: Add 2-5 equivalents of sodium bicarbonate (previously dried) and 5 equivalents of acetic anhydride. [12]4. Reaction: Cap the vial and allow the reaction to proceed at room temperature. Monitor the reaction for completion (typically 1-2 hours, but can vary). Gentle heating (40-50°C) can be applied to accelerate the reaction.
-
Work-up: Quench the reaction by adding water. Extract the derivatized analyte into an organic solvent (e.g., hexane or ethyl acetate). The organic layer can then be dried with sodium sulfate and concentrated for GC-MS analysis. This step is crucial for removing the acetic acid by-product. [4]
Troubleshooting Acylation Reactions
Q: My acylation reaction is very slow and the yield is poor.
A: This is often due to insufficient catalysis or the presence of inhibitors.
-
Catalyst Choice: Ensure your catalyst is active. If using sodium bicarbonate, make sure it is thoroughly dried. [12]Pyridine is a stronger catalyst but requires more rigorous work-up.
-
By-product Removal: The acid by-product (e.g., acetic acid) can inhibit the forward reaction. A basic catalyst helps neutralize this acid as it forms. [4]* Temperature: While many acylations proceed at room temperature, gentle heating can significantly improve the reaction rate.
Q: The acidic by-product is interfering with my chromatography. How do I remove it?
A: Acidic by-products must be removed before GC analysis. [4]A liquid-liquid extraction is the most effective method. After quenching the reaction with water, a wash with a dilute sodium bicarbonate solution will neutralize and remove residual acid from the organic phase containing your derivative. Always re-dry the organic phase before injection.
Alkylation: For Maximum Stability
Alkylation replaces the active hydrogen with an alkyl group (e.g., methyl). The resulting ether derivatives are significantly more stable than silyl or acyl derivatives, making them ideal for complex matrices or when samples cannot be analyzed immediately. [9] Common Reagents:
-
Diazomethane (DM): Highly effective but also extremely toxic and explosive, requiring specialized glassware and extreme caution. [14]* Trimethylsilyldiazomethane (TMS-DM): A much safer, commercially available alternative to diazomethane that provides similar reactivity for methylating phenols. [14][15][16]* Methyl Chloroformate (MCF): Another effective reagent that shows improved reproducibility and stability compared to silylation. [2]
Standard Methylation Protocol (Using TMS-DM)
Safety Note: While safer than diazomethane, TMS-DM is still a hazardous reagent and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Sample Preparation: Dry the sample extract completely.
-
Reagent Addition: Reconstitute the sample in a solvent mixture, typically methanol/toluene.
-
Derivatization: Add TMS-DM (commercially available in a solvent like hexane or ether) dropwise at room temperature until a faint yellow color persists, indicating a slight excess of the reagent. The reaction is often rapid and quantitative.
-
Quenching: After 15-30 minutes, quench the excess TMS-DM by adding a few drops of acetic acid until the yellow color disappears.
-
Analysis: The sample can now be directly injected or concentrated for GC-MS analysis.
Troubleshooting Alkylation Reactions
Q: Why should I choose alkylation over silylation?
A: The primary advantage is derivative stability. [9]If your analytical workflow involves long sequences, sample storage, or harsh clean-up steps, the robust nature of the resulting methyl ethers is a significant benefit. Furthermore, dual derivatization—first alkylation then silylation—can be used to selectively derivatize different functional groups on a complex molecule, aiding in its identification. [17] Q: I am hesitant to use diazomethane. Is TMS-DM truly a reliable substitute?
A: Yes. Multiple studies have validated TMS-DM as a safe, effective, and cost-efficient alternative for the O-methylation of phenols. [15][16]It provides clean and quantitative reactions without the extreme explosion hazard associated with diazomethane. [15]
Summary and General FAQs
Reagent Strategy Comparison
| Feature | Silylation | Acylation | Alkylation |
| Primary Reagents | BSTFA, MSTFA | Acetic Anhydride, TFAA, PFPA | TMS-Diazomethane, MCF |
| Derivative Type | Trimethylsilyl Ether | Ester | Ether |
| Derivative Stability | Low to Moderate | Moderate to High | Very High |
| Reaction Speed | Fast (15-60 min) | Moderate (30-120 min) | Very Fast (5-30 min) |
| By-products | Neutral, Volatile | Acidic, require removal | Neutral/Volatile |
| Pros | Very common, highly reactive, volatile by-products (MSTFA) | More stable derivatives, can add ECD-active groups | Extremely stable derivatives, clean reactions |
| Cons | Moisture sensitive, derivatives can be unstable | Slower, by-products must be removed | Reagents can be hazardous (though safe alternatives exist) |
Frequently Asked Questions
Q: How do I choose the best derivatization method for my unknown methoxyphenol? A: Start with silylation using MSTFA or BSTFA+TMCS, as it is the most versatile and generally effective method. [1][2]If you face issues with derivative stability or are working with a complex matrix, consider alkylation for its robustness. If you need enhanced sensitivity with an ECD, acylation with a fluorinated anhydride is the best choice. [7] Q: What is the role of the solvent? A: The solvent must be aprotic (free of active hydrogens) to avoid reacting with the derivatizing agent. [5]Common choices include pyridine, acetonitrile, and acetone. The solvent's polarity can also influence reaction rates; for silylation, acetone has been shown to significantly accelerate the reaction compared to less polar solvents like hexane. [12] Q: How do I validate that my derivatization is complete and reproducible? A: The best practice is to use a stable isotope-labeled internal standard corresponding to your analyte. Add it before derivatization. A complete and reproducible reaction will yield a consistent peak area ratio between the native analyte derivative and the labeled standard derivative. Additionally, monitor for the complete disappearance of the underivatized analyte's peak. Automated derivatization methods can also significantly improve reproducibility compared to manual procedures. [3]
References
-
Górecki, T., et al. (2021). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Available at: [Link]
-
Phenomenex Inc. (n.d.). Derivatization for Gas Chromatography. Phenomenex. Available at: [Link]
-
Górecki, T., et al. (2021). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PubMed Central. Available at: [Link]
-
Wale, C., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central. Available at: [Link]
-
Lee, I.-S., et al. (2004). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. ResearchGate. Available at: [Link]
-
Kojima, M., et al. (2018). High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]
-
Wang, W., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PubMed Central. Available at: [Link]
-
Cecinato, A., et al. (2004). General derivatization mechanism for phenol with MTBSTFA. ResearchGate. Available at: [Link]
-
Lin, D.-L., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]
-
Bibel, H. (2023). Derivatization of metabolites for GC-MS via methoximation+silylation. Bibel Lab Update. Available at: [Link]
-
Alltech Associates, Inc. (n.d.). GC Derivatization. Grace. Available at: [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts. Available at: [Link]
-
Snow, N. H. (2018). Analyte Derivatization as an Important Tool for Sample Preparation. LCGC International. Available at: [Link]
-
Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate. Available at: [Link]
-
Singh, S. B., & Kulshrestha, G. (1999). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. PubMed. Available at: [Link]
-
Luthe, G., et al. (2009). Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications. NIH. Available at: [Link]
-
Pineda-Rojas, A., & Tascon, M. (2015). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. ResearchGate. Available at: [Link]
-
Taleb, M., & Engel, R. (2014). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. ResearchGate. Available at: [Link]
-
Carlin, S., et al. (2020). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. MDPI. Available at: [Link]
-
Luthe, G., et al. (2009). Trimethylsilyldiazomethane: A safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications. ResearchGate. Available at: [Link]
-
Taleb, M., & Engel, R. (2014). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. MDPI. Available at: [Link]
-
Floris, B., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. Available at: [Link]
-
Duedahl-Olesen, L., et al. (2010). Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]
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Hjelmeland, A. C., & Crabtree, D. V. (2020). Glycosylation of Volatile Phenols in Grapes following Pre-Harvest (On-Vine) vs. Post-Harvest (Off-Vine) Exposure to Smoke. ResearchGate. Available at: [Link]
-
National Toxicology Program (NTP). (n.d.). Nomination: Trimethylsilyldiazomethane (TMSD). NTP. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of Synthetic Routes to 3,3',4,4'-Tetramethoxybiphenyl: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 3,3',4,4'-Tetramethoxybiphenyl is a valuable scaffold in medicinal chemistry and materials science, often serving as a precursor to compounds with significant biological activity. This guide provides an in-depth comparative analysis of the primary synthetic routes to this symmetrical biaryl compound: the Suzuki-Miyaura coupling, the Ullmann coupling, and oxidative coupling methods. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a quantitative comparison to aid in the selection of the most appropriate synthetic strategy.
At a Glance: Comparing the Synthetic Pathways
| Parameter | Suzuki-Miyaura Coupling | Ullmann Coupling | Oxidative Coupling |
| Starting Materials | 3,4-Dimethoxyphenylboronic acid & 4-Halo-1,2-dimethoxybenzene | 4-Halo-1,2-dimethoxybenzene | 1,2-Dimethoxybenzene (Veratrole) |
| Typical Yield | High (often >85%) | Moderate to High (can be variable) | Low to Moderate |
| Reaction Conditions | Mild (often room temp. to 80 °C) | Harsh (typically >200 °C, solvent-free) | Variable, can be harsh |
| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Copper-based (powder or salts) | Transition metal salts (e.g., FeCl₃, VCl₄) |
| Functional Group Tolerance | Excellent | Moderate | Poor to Moderate |
| Scalability | Generally good | Can be challenging | Often difficult |
| Green Chemistry Aspects | Use of boronic acids can be a drawback | High energy input, metal waste | Potential for C-H activation is "greener" |
I. The Suzuki-Miyaura Coupling: The Modern Workhorse
The Suzuki-Miyaura cross-coupling reaction has become a dominant method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1] Its popularity stems from its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids.[1] For the synthesis of the symmetrical 3,3',4,4'-tetramethoxybiphenyl, this reaction typically involves the coupling of 3,4-dimethoxyphenylboronic acid with a 4-halo-1,2-dimethoxybenzene (where the halogen is typically bromine or iodine).
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (4-halo-1,2-dimethoxybenzene).
-
Transmetalation: The organoboron compound (3,4-dimethoxyphenylboronic acid), activated by a base, transfers its aryl group to the palladium center.
-
Reductive Elimination: The two aryl groups on the palladium complex couple, forming the desired biphenyl product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol describes a general procedure for the synthesis of 3,3',4,4'-Tetramethoxybiphenyl via Suzuki-Miyaura coupling.
Materials:
-
4-Bromo-1,2-dimethoxybenzene
-
3,4-Dimethoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-1,2-dimethoxybenzene (1.0 mmol), 3,4-dimethoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed mixture of toluene (10 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.
-
Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3,3',4,4'-Tetramethoxybiphenyl as a white solid.
II. The Ullmann Coupling: A Classic Approach
The Ullmann reaction is a classic method for the synthesis of symmetrical biaryls, involving the copper-catalyzed coupling of two equivalents of an aryl halide at high temperatures.[2] For the synthesis of 3,3',4,4'-tetramethoxybiphenyl, this would involve the homocoupling of a 4-halo-1,2-dimethoxybenzene, with 4-iodo-1,2-dimethoxybenzene generally being more reactive than the bromo- or chloro-analogs.
Mechanistic Considerations
The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate. A copper(I) species is believed to undergo oxidative addition to the aryl halide. The resulting organocopper compound can then react with a second molecule of the aryl halide, leading to the formation of the biaryl product and regeneration of the copper catalyst.[2] However, the reaction often requires harsh conditions, which can limit its applicability and functional group tolerance.
Caption: Simplified representation of the Ullmann coupling reaction pathway.
Experimental Protocol: Ullmann Synthesis
The following is a generalized procedure based on the principles of the classical Ullmann reaction for the synthesis of 3,3',4,4'-Tetramethoxybiphenyl.
Materials:
-
4-Iodo-1,2-dimethoxybenzene
-
Copper powder (activated)
-
Sand (optional, for heat distribution)
-
Dichloromethane
Procedure:
-
In a dry test tube, thoroughly mix 4-iodo-1,2-dimethoxybenzene (1.0 mmol) and activated copper powder (2.0 mmol). Sand can be added to aid in heat distribution.
-
Heat the mixture in a sand bath to approximately 220-250 °C for 1-2 hours. The reaction is often performed without a solvent.[3]
-
Monitor the reaction by TLC (after cooling and dissolving a small sample in a suitable solvent).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product from the solid mixture with dichloromethane (3 x 20 mL).
-
Filter the combined organic extracts and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3,3',4,4'-Tetramethoxybiphenyl.
III. Oxidative Coupling: A Direct C-H Activation Approach
Oxidative coupling of phenols and their ethers offers a potentially more atom-economical route to biaryl compounds by forming a C-C bond directly from two C-H bonds.[4] For the synthesis of 3,3',4,4'-tetramethoxybiphenyl, this would involve the direct coupling of 1,2-dimethoxybenzene (veratrole). This approach is attractive from a green chemistry perspective as it avoids the pre-functionalization of starting materials with halogens or boron functionalities.
Mechanistic Insights
Oxidative coupling reactions are often mediated by transition metal salts, such as iron(III) chloride (FeCl₃) or vanadium tetrachloride (VCl₄).[5] The mechanism generally involves the one-electron oxidation of the aromatic substrate to form a radical cation. Two of these radical cations can then couple to form the biaryl product after deprotonation. However, controlling the regioselectivity of the coupling can be a significant challenge, often leading to a mixture of isomers.
Caption: General pathway for the oxidative coupling of aromatic compounds.
Experimental Protocol: Oxidative Coupling Synthesis
The following protocol is a representative procedure for the oxidative coupling of veratrole.
Materials:
-
1,2-Dimethoxybenzene (Veratrole)
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Anhydrous Dichloromethane
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1,2-dimethoxybenzene (1.0 mmol) in anhydrous dichloromethane (20 mL).
-
Add anhydrous iron(III) chloride (2.2 mmol) portion-wise with stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by slowly adding methanol (5 mL), followed by 1 M HCl (10 mL).
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate 3,3',4,4'-Tetramethoxybiphenyl from other isomeric products.
Conclusion and Recommendations
The choice of synthetic route for 3,3',4,4'-Tetramethoxybiphenyl will ultimately depend on the specific requirements of the researcher, including scale, purity requirements, and available resources.
-
For high yield, excellent purity, and broad functional group compatibility on a laboratory scale, the Suzuki-Miyaura coupling is the recommended method. Its mild conditions and predictable nature make it a reliable choice for most applications.
-
The Ullmann coupling, while a classic method, is often hampered by its harsh reaction conditions and lower yields. It may be considered if the starting halo-aromatics are readily available and palladium-based methods are not feasible.
-
Oxidative coupling presents an intriguing, more atom-economical approach, but is often plagued by issues of regioselectivity and lower yields. This method may be suitable for exploratory studies or when C-H activation strategies are specifically being investigated.
By understanding the nuances of each synthetic pathway, researchers can make informed decisions to efficiently access this important chemical building block for their scientific endeavors.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185.
- Grzybowski, M., Skonieczny, K., Butenschön, H., & Gryko, D. T. (2013). Comparison of Oxidative Aromatic Coupling and the Scholl Reaction.
- Dohi, T., Ito, M., Itani, I., Yamaoka, N., Morimoto, K., Fujioka, H., & Kita, Y. (2008). Oxidative Cross-Coupling of Unfunctionalized Aromatic Compounds.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Nelson, T. D., & Crouch, R. D. (2004). The Ullmann Reaction. Organic Reactions, 63, 265-555.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxidative coupling of phenols. Retrieved from [Link]
-
ResearchGate. (2005). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. Retrieved from [Link]
-
National Institutes of Health. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Retrieved from [Link]
-
National Institutes of Health. (2004). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
Sources
A Comparative Guide to the Biological Activity of 3,3',4,4'-Tetramethoxybiphenyl and Other Biphenyl Analogs
Introduction
The biphenyl scaffold, consisting of two connected phenyl rings, is a privileged structure in medicinal chemistry and toxicology. The biological activity of biphenyl derivatives is profoundly dictated by the nature, number, and position of their substituents. This guide provides a comparative analysis of the biological activity of 3,3',4,4'-Tetramethoxybiphenyl , a specific methoxylated derivative, against other classes of biphenyls, including hydroxylated, chlorinated, and other substituted analogs.
While direct experimental data on 3,3',4,4'-Tetramethoxybiphenyl is limited in publicly accessible literature, we can infer its potential activities through a detailed examination of its structural relatives. This guide synthesizes data from closely related compounds to build a predictive framework for its efficacy and safety profile. We will delve into key areas of biological activity: cytotoxicity, anti-inflammatory effects, and antioxidant potential, providing the scientific rationale behind experimental methodologies for researchers aiming to investigate this promising compound.
Section 1: Cytotoxicity and Anticancer Potential
The substitution pattern on the biphenyl core is a critical determinant of its cytotoxic properties. While some biphenyls, like polychlorinated biphenyls (PCBs), are notorious for their toxicity, others, particularly those with methoxy and hydroxyl groups, have shown promising anticancer activity.
Comparative Analysis
3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP): A Potent Anticancer Analog
A close structural analog to our target compound is 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP). TMBP has demonstrated significant cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (A549) and hepatocellular carcinoma (HepG2/C3A and HuH7.5).[1][2] Its mechanism of action is multifaceted, involving:
-
Induction of Apoptosis: TMBP treatment leads to programmed cell death, a hallmark of effective anticancer agents.[2]
-
Cell Cycle Arrest: It causes cell cycle arrest in the G2/M phase, preventing cancer cell proliferation.[1][2]
-
Generation of Reactive Oxygen Species (ROS): The compound increases intracellular ROS levels, leading to oxidative stress and subsequent cell death.[2]
Notably, TMBP has shown selectivity, exhibiting cytotoxicity against cancer cells while not harming normal cells like primary peritoneal macrophages or sheep erythrocytes.[2] The presence of both methoxy and hydroxyl groups appears crucial for this potent and selective activity.
Polychlorinated Biphenyls (PCBs): A Toxicological Benchmark
In stark contrast, PCBs are persistent organic pollutants known for their toxicity, which is often mediated by their metabolites.[3] Their cytotoxicity is linked to mechanisms like disruption of calcium signaling, oxidative stress, and interaction with the aryl hydrocarbon receptor (AhR), which can lead to a cascade of toxic effects, including carcinogenicity.[3][4]
Predictive Assessment of 3,3',4,4'-Tetramethoxybiphenyl
Given that 3,3',4,4'-Tetramethoxybiphenyl lacks the hydroxyl groups of TMBP and the chlorine atoms of PCBs, its cytotoxic profile is likely distinct. The methoxy groups may confer some anticancer properties, potentially through mechanisms similar to other methoxylated compounds like resveratrol derivatives, which are known to induce apoptosis and inhibit proliferation.[5][6] However, it may be less potent than TMBP, as the phenolic hydroxyls of TMBP are likely key pharmacophoric groups.[3] Direct experimental validation is essential.
Data Summary: Cytotoxicity of Biphenyl Analogs
| Compound | Cell Line(s) | IC50 Value | Key Mechanism(s) | Reference(s) |
| 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP) | A549 (Lung) | 148 µM (72h) | G2/M Arrest, Apoptosis, ROS production | [2] |
| HepG2/C3A (Liver) | 43.1 µM (48h) | G2/M Arrest, Apoptosis, CDK1 Interaction | [1] | |
| Aroclor 1254 (PCB Mixture) | HCEpiC (Corneal) | >10 µg/mL | Reduced Cell Viability, Inflammation | [7] |
| 3'-hydroxy-3,4,5,4'-tetramethoxystilbene (DMU-214) | SK-OV-3 (Ovarian) | Lower than parent compound | G2/M Arrest, Receptor-mediated Apoptosis | [5][7] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. The principle is the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Methodology Rationale: The MTT assay is chosen for its reliability, high throughput, and sensitivity in determining the dose-dependent effects of a compound on cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549 or HepG2) into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 3,3',4,4'-Tetramethoxybiphenyl in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions (e.g., from 0 to 200 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualization: TMBP-Induced Apoptotic Pathway
Caption: Proposed mechanism of TMBP-induced cytotoxicity in cancer cells.
Section 2: Anti-Inflammatory Activity
Inflammation is a key process in many diseases, and its modulation is a common goal in drug development. Biphenyl derivatives, particularly those with methoxy groups, have shown potential as anti-inflammatory agents.
Comparative Analysis
Methoxyphenolic compounds are recognized for their anti-inflammatory properties.[8] Studies on various methoxylated molecules provide a basis for predicting the activity of 3,3',4,4'-Tetramethoxybiphenyl.
-
Methoxylated Stilbenes and Chalcones: Compounds like trans-3,3′,4,5′-tetramethoxy-trans-stilbene have been shown to suppress lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells by inhibiting the production of pro-inflammatory cytokines like IL-6 and TNF-α.[9] Similarly, certain methoxylated chalcones exert anti-inflammatory effects by inducing the protective enzyme heme oxygenase-1 (HO-1).[10] These effects are often mediated by the inactivation of key inflammatory signaling pathways such as NF-κB and MAPK.[9]
-
Other Biphenyl Analogs: A new class of 4'-methylbiphenyl-2-(substituted phenyl)carboxamide derivatives has been evaluated for anti-inflammatory activity, with the lead compound showing dose-dependent reduction of edema and granuloma formation in rat models.[11]
Predictive Assessment of 3,3',4,4'-Tetramethoxybiphenyl
The presence of four methoxy groups on the biphenyl core of 3,3',4,4'-Tetramethoxybiphenyl suggests it could possess significant anti-inflammatory activity. It may act by inhibiting pro-inflammatory enzymes (like iNOS and COX-2) or by modulating signaling pathways (like NF-κB), similar to other methoxylated aromatics. The specific substitution pattern would influence its potency and exact mechanism.
Data Summary: Anti-inflammatory Activity of Related Compounds
| Compound | Model System | Key Findings | Reference |
| 3,3′,4,5′-Tetramethoxy-trans-stilbene | LPS-stimulated RAW 264.7 cells | Attenuated IL-6 and TNF-α production; Inactivated MAPK & NF-κB | [9] |
| E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone | LPS-stimulated RAW 264.7 cells | Induced HO-1 expression; Reduced COX-2 and iNOS upregulation | [10] |
| Apocynin (4-hydroxy-3-methoxy-acetophenone) | TNF-α-stimulated human airway cells | Inhibited multiple inflammatory mediators (CCL2, IL-6, IL-8) | [8] |
| 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide | Carrageenan-induced rat paw edema | Reduced edema and granuloma formation | [11] |
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
This protocol measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages in response to an inflammatory stimulus like LPS. The Griess test is a straightforward and widely used colorimetric assay for the quantification of nitrite (a stable product of NO).
Methodology Rationale: Inhibition of NO production is a common indicator of anti-inflammatory activity. The Griess assay is chosen for its simplicity and suitability for screening compounds for their ability to suppress macrophage activation.
Step-by-Step Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of 3,3',4,4'-Tetramethoxybiphenyl for 1-2 hours before inducing inflammation.
-
Inflammatory Stimulation: Add lipopolysaccharide (LPS) to the wells at a final concentration of 1 µg/mL to stimulate NO production. Include wells with cells only (negative control) and cells with LPS only (positive control).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature.
-
-
Measurement: Measure the absorbance at 540 nm. A purple/magenta color indicates the presence of nitrite.
-
Quantification: Determine the nitrite concentration in each sample using a standard curve prepared with known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-only control.
Visualization: Workflow for Anti-Inflammatory Screening
Caption: Standard workflow for assessing the anti-inflammatory activity of a compound.
Section 3: Antioxidant Activity
The ability of a compound to neutralize free radicals is a key therapeutic property, protecting cells from oxidative stress. The antioxidant capacity of biphenyls is highly dependent on their substitution, with hydroxylated derivatives being particularly potent.
Comparative Analysis
The primary mechanism for the antioxidant activity of phenolic compounds is their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it.
-
Hydroxylated Biphenyls: The presence, number, and position of -OH groups are critical. For instance, 4,4'-biphenol and 2,2'-biphenol show antioxidant activity.[12] Dimerization of phenolic monomers can enhance radical-scavenging activity.[4] However, the relative position of hydroxyl groups matters; meta-hydroxyl groups (as in resorcinol) are generally less effective antioxidants.[12]
-
Methoxylated Biphenyls: Methoxy groups have a more complex influence. They are electron-donating groups, which can stabilize the resulting radical after hydrogen donation from a nearby hydroxyl group. However, a methoxy group itself is not an effective hydrogen donor. Therefore, fully methoxylated biphenyls like 3,3',4,4'-Tetramethoxybiphenyl are not expected to be potent primary antioxidants (radical scavengers) compared to their hydroxylated counterparts.[4] Their protective effects may arise from secondary mechanisms, such as the induction of endogenous antioxidant enzymes (e.g., SOD-1).[10]
Predictive Assessment of 3,3',4,4'-Tetramethoxybiphenyl
Without any free hydroxyl groups, 3,3',4,4'-Tetramethoxybiphenyl is predicted to have weak direct radical-scavenging activity. Any observed antioxidant effects in cellular systems would likely be indirect, possibly through the activation of signaling pathways like Nrf2, which upregulates the expression of antioxidant enzymes. It is also possible that it could be metabolized in vivo to hydroxylated forms, which would then possess direct antioxidant activity.
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common and rapid assay to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.
Methodology Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is selected for its simplicity and stability. The DPPH radical has a deep violet color, which becomes colorless or pale yellow upon reduction by an antioxidant, allowing for easy spectrophotometric measurement.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compound and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.
-
IC₅₀ Determination: Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Conclusion
This guide provides a comparative framework for understanding the potential biological activities of 3,3',4,4'-Tetramethoxybiphenyl . While direct experimental data remains elusive, a structure-activity analysis based on its close analogs suggests a promising profile.
-
Cytotoxicity: It is likely to possess moderate cytotoxic activity against cancer cells, though probably less potent than its hydroxylated analog, TMBP. Its low predicted toxicity compared to PCBs makes it an interesting candidate for further investigation.
-
Anti-Inflammatory Activity: The methoxy groups strongly suggest a potential for significant anti-inflammatory effects, likely mediated through the inhibition of key inflammatory pathways like NF-κB.
-
Antioxidant Activity: It is predicted to be a weak direct radical scavenger due to the absence of hydroxyl groups. Its protective effects against oxidative stress are more likely to be indirect, via the upregulation of cellular antioxidant defense systems.
The stark differences in activity between hydroxylated, methoxylated, and chlorinated biphenyls underscore the critical role of substituent patterns. For researchers and drug development professionals, 3,3',4,4'-Tetramethoxybiphenyl represents an under-explored area with therapeutic potential. The experimental protocols provided herein offer a validated starting point for the essential work of characterizing its true biological profile.
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Gomes, P. R., et al. (2021). 3,3′,5,5′-tetramethoxybiphenyl-4,4′diol induces cell cycle arrest in G2/M phase and apoptosis in human non-small cell lung cancer A549 cells. Toxicology in Vitro, 72, 105095. [Link]
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Wang, Y., et al. (2021). Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells. Journal of Inflammation Research, 14, 3729–3743. [Link]
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Koleva, L., et al. (2017). Antioxidant activity of 3-hydroxyphenol, 2,2'-biphenol, 4,4'-biphenol and 2,2',6,6'-biphenyltetrol: Theoretical and experimental studies. Bulgarian Chemical Communications, 49(4), 841-848. [Link]
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Wang, Y., et al. (2021). Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells. Journal of Inflammation Research, 14, 3729-3743. [Link]
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Bridging the Bench-to-Bedside Gap: A Comparative Guide to In Vitro and In Vivo Studies of Tetramethoxybiphenyl Compounds
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic compound from initial discovery to potential clinical application is a meticulous process of rigorous evaluation. Tetramethoxybiphenyl compounds, a class of molecules lauded for their diverse biological activities, are no exception. This guide provides an in-depth technical comparison of the in vitro and in vivo studies of these promising agents, with a primary focus on the extensively researched biphenolic compound, Honokiol. By dissecting the experimental designs and interpreting the data from both preclinical realms, we aim to illuminate the crucial translational insights that propel these compounds through the drug development pipeline.
The Promise of Tetramethoxybiphenyls: A Case Study on Honokiol
Honokiol, a natural product isolated from the bark of the Magnolia tree, has garnered significant attention for its potent anticancer properties demonstrated in a wide array of preclinical models.[1][2] Its journey as a potential therapeutic agent provides a compelling case study for understanding the interplay between in vitro and in vivo research.
In vitro studies have been instrumental in elucidating the fundamental mechanisms by which Honokiol exerts its anticancer effects. These studies, conducted in controlled laboratory settings using cancer cell lines, have revealed that Honokiol can induce cell cycle arrest, trigger apoptosis (programmed cell death), and inhibit cell migration and invasion.[3][4] Furthermore, in vitro assays have been crucial in identifying the specific molecular signaling pathways targeted by Honokiol, including the NF-κB, STAT3, EGFR, and mTOR pathways.[2]
However, the controlled environment of a petri dish does not fully recapitulate the complex biological milieu of a living organism. This is where in vivo studies become indispensable. By utilizing animal models, researchers can evaluate the systemic effects of Honokiol, including its pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the compound), pharmacodynamics (the biochemical and physiological effects of the drug on the body), and overall anti-tumor efficacy in a more physiologically relevant context.[1][5] In vivo studies have consistently demonstrated Honokiol's ability to inhibit tumor growth and improve survival in various cancer models, often in combination with conventional chemotherapy agents.[2][6]
This guide will now delve into the specifics of these two critical research modalities, providing detailed protocols and comparative data to highlight their unique contributions and synergistic relationship in the evaluation of tetramethoxybiphenyl compounds.
In Vitro Evaluation: Unraveling the Molecular Mechanisms
The initial screening and mechanistic elucidation of tetramethoxybiphenyl compounds heavily rely on a battery of in vitro assays. These experiments are designed to assess the direct effects of the compound on cancer cells and to identify the molecular machinery it modulates.
Key In Vitro Assays and Expected Outcomes
A typical in vitro workflow for evaluating a compound like Honokiol involves a series of assays, each designed to answer a specific question about its biological activity.
| Assay | Purpose | Typical Cell Lines | Key Parameters Measured | Example Finding for Honokiol |
| MTT/XTT Assay | To assess cell viability and determine the IC50 (half-maximal inhibitory concentration) | A panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, SKOV3 for ovarian cancer) and a normal cell line (e.g., NIH-3T3 fibroblasts) for cytotoxicity comparison. | Cell proliferation/viability, IC50 values. | Honokiol exhibits a dose-dependent inhibition of proliferation in various cancer cell lines, with IC50 values ranging from low to high micromolar concentrations, while showing minimal cytotoxicity to normal cells.[1][3] |
| Colony Formation Assay | To evaluate the long-term proliferative capacity of cancer cells after treatment. | Cancer cell lines with high proliferative potential. | Number and size of colonies formed. | Treatment with Honokiol significantly reduces the ability of cancer cells to form colonies, indicating an inhibition of their clonogenic survival.[3] |
| Flow Cytometry (Cell Cycle Analysis) | To determine the effect of the compound on cell cycle progression. | Synchronized or asynchronously growing cancer cells. | Percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. | Honokiol can induce cell cycle arrest at the G0/G1 or G2/M phase in different cancer cell types.[1][4] |
| Flow Cytometry (Apoptosis Assay) | To quantify the induction of apoptosis. | Cancer cell lines treated with the compound. | Percentage of apoptotic cells (Annexin V-positive). | Honokiol treatment leads to a significant increase in the population of apoptotic cancer cells.[4] |
| Western Blotting | To investigate the effect of the compound on the expression and activation of key signaling proteins. | Lysates from treated cancer cells. | Levels of proteins involved in cell cycle regulation (e.g., cyclins, CDKs), apoptosis (e.g., caspases, Bcl-2 family proteins), and major signaling pathways (e.g., p-AKT, p-mTOR, NF-κB). | Honokiol has been shown to modulate the expression of numerous signaling proteins, confirming its multi-targeted nature.[2] |
Experimental Workflow: From Cell Culture to Mechanistic Insights
The following diagram illustrates a typical workflow for the in vitro evaluation of a tetramethoxybiphenyl compound.
Caption: A streamlined workflow for the in vitro assessment of novel anticancer compounds.
Detailed Protocol: MTT Cell Viability Assay
The MTT assay is a cornerstone of in vitro cytotoxicity testing. It relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Tetramethoxybiphenyl compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tetramethoxybiphenyl compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
In Vivo Evaluation: Assessing Systemic Efficacy and Safety
While in vitro studies provide a wealth of mechanistic information, they cannot predict how a compound will behave in a complex living system. In vivo studies using animal models are therefore a critical step in the preclinical evaluation of tetramethoxybiphenyl compounds.
Common In Vivo Models and Key Endpoints
The choice of animal model is crucial for obtaining relevant and translatable data. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used to assess the anti-tumor efficacy of novel compounds.
| Model | Purpose | Animal Strain | Key Parameters Measured | Example Finding for Honokiol |
| Subcutaneous Xenograft Model | To evaluate the effect of the compound on the growth of solid tumors. | Nude mice (athymic) or SCID mice. | Tumor volume, tumor weight, body weight (as an indicator of toxicity), overall survival. | Systemic administration of Honokiol significantly inhibits the growth of various subcutaneous tumors in nude mice.[2] |
| Orthotopic Xenograft Model | To study tumor growth in a more clinically relevant microenvironment. | Nude mice. | Tumor growth (often monitored by bioluminescence imaging), metastasis, survival. | Honokiol has been shown to suppress tumor growth and metastasis in orthotopic models of various cancers. |
| Ascites Tumor Model | To evaluate the efficacy of a compound against malignant ascites. | Balb/c nude mice. | Ascites volume, lifespan of the animals. | Honokiol has demonstrated a strong ability to inhibit the formation of intraperitoneal ascites and prolong the lifespan of mice in an ascitic tumor model. |
| Toxicity Studies | To assess the safety profile of the compound. | Healthy mice or rats. | Clinical signs of toxicity, body weight changes, hematological and biochemical parameters, histopathological analysis of major organs. | Honokiol is generally well-tolerated in animal models at therapeutic doses, with no significant toxicity observed.[4][7] |
Experimental Workflow: From Animal Model to Efficacy Assessment
The following diagram outlines a typical workflow for an in vivo efficacy study.
Caption: A typical workflow for assessing the in vivo efficacy of an anticancer compound.
Detailed Protocol: Subcutaneous Xenograft Model
This protocol describes a standard method for evaluating the anti-tumor activity of a tetramethoxybiphenyl compound in a subcutaneous xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice), 6-8 weeks old
-
Cancer cell line of interest
-
Matrigel (optional, to enhance tumor take rate)
-
Sterile PBS and syringes
-
Tetramethoxybiphenyl compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS at a concentration of 1-5 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor establishment.
-
Tumor Implantation: Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the tetramethoxybiphenyl compound to the treatment group according to the predetermined dosing schedule and route (e.g., intraperitoneal injection, oral gavage). The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Body Weight Monitoring: Record the body weight of each mouse regularly as an indicator of systemic toxicity.
-
Endpoint: At the end of the study (predetermined time point or when tumors in the control group reach a certain size), euthanize the mice, excise the tumors, and measure their final weight.
-
Analysis: Analyze the tumor growth inhibition and perform statistical analysis to determine the significance of the treatment effect. Tissues can be collected for further histopathological or molecular analysis.
The Synergy of In Vitro and In Vivo Data: A Holistic View
The true power of preclinical research lies in the integration of in vitro and in vivo data. In vitro studies provide the mechanistic rationale for a compound's activity, while in vivo studies validate these findings in a more complex biological system and provide crucial information on efficacy and safety.
For instance, if an in vitro study shows that a tetramethoxybiphenyl compound induces apoptosis by inhibiting the PI3K/AKT pathway, a subsequent in vivo study can be designed to not only measure tumor growth inhibition but also to analyze the expression of key proteins in this pathway in the excised tumors. This correlative analysis provides strong evidence for the compound's mechanism of action in a living organism.
The following diagram illustrates the interconnectedness of in vitro and in vivo research in the drug discovery process.
Caption: The iterative cycle of in vitro and in vivo research in drug development.
Conclusion
The comprehensive evaluation of tetramethoxybiphenyl compounds, exemplified by the extensive research on Honokiol, underscores the indispensable and complementary roles of in vitro and in vivo studies. In vitro assays provide a rapid and cost-effective means to screen compounds and dissect their molecular mechanisms, while in vivo models offer a more holistic assessment of their therapeutic potential and safety profile. A well-designed research program that strategically integrates both approaches is paramount for making informed decisions and successfully advancing these promising compounds from the laboratory to the clinic.
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Piotrowska, H. et al. (2023). The Anticancer Application of Delivery Systems for Honokiol and Magnolol. International Journal of Molecular Sciences, 24(5), 4543. [Link]
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Li, W. et al. (2019). Honokiol induces apoptosis and suppresses migration and invasion of ovarian carcinoma cells via AMPK/mTOR signaling pathway. Oncology Reports, 41(5), 2821-2829. [Link]
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Chen, Y. et al. (2016). Honokiol inhibits in vitro and in vivo growth of oral squamous cell carcinoma through induction of apoptosis, cell cycle arrest and autophagy. Journal of Cellular and Molecular Medicine, 20(10), 1843-1854. [Link]
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de Oliveira, A. C. S. et al. (2025). 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol exerts a cytotoxic effect on hepatocellular carcinoma cell lines by inducing morphological and ultrastructural alterations, G2/M cell cycle arrest and death by apoptosis via CDK1 interaction. Biomedicine & Pharmacotherapy, 187, 118082. [Link]
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A Comparative Guide to the Crystal Structures of Methoxy-Substituted Biphenyls
This guide provides an in-depth comparative analysis of the crystal structures of methoxy-substituted biphenyls. Biphenyl and its derivatives are of significant interest in materials science and drug development due to their diverse applications, ranging from liquid crystals to antifungal and anti-inflammatory agents. The substitution of methoxy groups (–OCH₃) onto the biphenyl scaffold profoundly influences its three-dimensional structure and, consequently, its solid-state properties. This is achieved through a delicate interplay of steric and electronic effects that dictate both the molecule's conformation and its packing arrangement in the crystal lattice.
We will explore how the position of the methoxy group—ortho (2,2'-), meta (3,3'-), and para (4,4')—governs the molecular geometry and the landscape of intermolecular interactions. This guide is intended for researchers and professionals in crystallography, medicinal chemistry, and materials science, offering both foundational principles and detailed experimental insights.
The Foundational Technique: Single-Crystal X-ray Diffraction
The definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid is Single-Crystal X-ray Diffraction (SC-XRD).[1][2] This technique provides precise atomic coordinates, allowing for the detailed analysis of molecular conformation, bond lengths, bond angles, and intermolecular interactions that stabilize the crystal structure.[1]
Causality in Experimental Design: From Crystal to Structure
Achieving a high-quality crystal structure begins with the growth of a suitable single crystal. The quality of the crystal is paramount, as it directly impacts the precision of the final structural model.[3]
Experimental Protocol: Single-Crystal Growth and Data Collection
-
Crystal Growth (Slow Evaporation Method):
-
Prepare a nearly saturated solution of the purified methoxy-biphenyl compound in a suitable solvent (e.g., acetone, ethanol, or a mixture like dichloromethane/hexane). The ideal solvent is one in which the compound is moderately soluble.[4]
-
Filter the solution into a clean, dust-free vessel (e.g., a small vial or test tube). Dust and other particulates can act as unwanted nucleation sites, leading to the growth of many small crystals instead of a few large ones.[4]
-
Cover the vessel with a perforated film (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent. Rapid evaporation often yields poor-quality crystals.[3]
-
Place the vessel in a vibration-free location and allow it to stand undisturbed for several days to weeks. Patience is critical for growing large, well-ordered single crystals.[4]
-
-
Crystal Selection and Mounting:
-
Examine the resulting crystals under a polarized light microscope. Select a transparent, flaw-free crystal with well-defined faces, typically 0.1–0.3 mm in its largest dimension.[3]
-
Carefully mount the selected crystal on a goniometer head using a cryo-loop and a small amount of cryo-protectant oil.
-
-
X-ray Diffraction Data Collection:
-
Mount the goniometer head on the diffractometer (e.g., a Rigaku XtaLAB Synergy or Bruker APEX diffractometer) equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Cool the crystal to a low temperature (e.g., 100 K or 193 K) using a nitrogen or helium cryostream. This minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data.[5]
-
Collect a series of diffraction images (frames) while rotating the crystal through a range of angles.
-
-
Structure Solution and Refinement:
-
Process the collected data to integrate the reflection intensities and apply corrections for factors like polarization and absorption.
-
Solve the crystal structure using direct methods or intrinsic phasing techniques (e.g., using software like SHELXT).
-
Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., using SHELXL), modeling non-hydrogen atoms anisotropically.[6] This iterative process minimizes the difference between the observed and calculated diffraction patterns, yielding the final, precise atomic coordinates.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow from a synthesized compound to a fully characterized crystal structure.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Comparative Structural Analysis
The substitution pattern of methoxy groups creates dramatic differences in both intramolecular conformation (the twist between the phenyl rings) and intermolecular packing. We will compare three isomers: 2,2'-dimethoxybiphenyl, 3,3'-dimethoxybiphenyl, and 4,4'-dimethoxybiphenyl.
Intramolecular Conformation: The Dihedral Angle
The defining conformational feature of a biphenyl is the dihedral (or torsion) angle between the planes of the two phenyl rings. In an isolated molecule, this angle represents a balance between two opposing forces: steric hindrance, which favors a twisted conformation to minimize repulsion between ortho-hydrogens, and π-conjugation, which favors a planar conformation to maximize orbital overlap.
-
2,2'-Dimethoxybiphenyl (Ortho): The presence of bulky methoxy groups at the ortho positions results in significant steric hindrance. This forces the molecule into a highly twisted conformation. The crystal structure of 2,2'-dimethoxybiphenyl reveals a large dihedral angle of approximately 66.9°.[5] This severe twist effectively isolates the two aromatic π-systems from each other.
-
3,3'-Dimethoxybiphenyl (Meta): With the methoxy groups in the meta positions, steric clash at the central C-C bond is minimal. The conformation is primarily governed by the same ortho C-H repulsions found in unsubstituted biphenyl. The observed dihedral angle is about 37.5°, indicating a non-planar but less twisted structure compared to the ortho isomer.[6]
-
4,4'-Dimethoxybiphenyl (Para): In the para-substituted isomer, the methoxy groups are distant from the central bond and exert no direct steric influence on the dihedral angle. However, crystal packing forces play a dominant role. In the solid state, 4,4'-dimethoxybiphenyl is often found to be planar or nearly planar, which maximizes favorable intermolecular interactions within the crystal lattice.[7]
Intermolecular Interactions & Crystal Packing
The crystal packing is dictated by a network of non-covalent interactions. In methoxy-biphenyls, weak C–H···O and π-π stacking interactions are particularly important.[8]
-
C–H···O Interactions: These are weak hydrogen bonds where a carbon-bound hydrogen atom acts as the donor and a methoxy oxygen atom acts as the acceptor.[9][10] Though individually weak, the cumulative effect of multiple C–H···O interactions can be a decisive factor in the overall crystal packing, often linking molecules into chains or sheets.[6][8]
-
π-π Stacking: Aromatic rings can interact via stacking, which involves the overlap of their π-orbitals.[11] These interactions are highly sensitive to geometry and can occur in parallel-displaced or T-shaped (edge-to-face) arrangements.[12][13]
Positional Isomer Comparison:
-
4,4'-Dimethoxybiphenyl: The planar conformation allows for efficient packing. The crystal structure is stabilized by a combination of C–H···π and weak π–π interactions, creating a stable, layered arrangement. The oxygen atoms provide sites for C-H···O interactions, further knitting the structure together.
-
3,3'-Dimethoxybiphenyl: The twisted conformation prevents close, parallel stacking of the aromatic rings. The crystal cohesion is primarily achieved through a network of three distinct intermolecular C–H···O hydrogen bonds, which link the molecules into a three-dimensional array.[6]
-
2,2'-Dimethoxybiphenyl: The highly skewed structure makes efficient π-π stacking impossible. The packing is mainly stabilized by van der Waals forces and weak C–H···π interactions, where a hydrogen atom from one molecule interacts with the face of an aromatic ring on an adjacent molecule.[5]
Caption: Dominant intermolecular interactions by isomer type.
Summary of Crystallographic Data
The table below summarizes key structural parameters for the three dimethoxybiphenyl isomers, providing a quantitative basis for comparison.
| Parameter | 2,2'-Dimethoxybiphenyl | 3,3'-Dimethoxybiphenyl | 4,4'-Dimethoxybiphenyl |
| Formula | C₁₄H₁₄O₂ | C₁₄H₁₄O₂ | C₁₄H₁₄O₂ |
| Crystal System | Tetragonal[5] | Monoclinic[6] | Monoclinic |
| Space Group | I4₁/a[5] | P2₁/c[6] | Pbca |
| Dihedral Angle | ~66.9°[5] | ~37.5°[6] | ~0° (Planar)[7] |
| Dominant Intermolecular Interactions | C–H···π, van der Waals[5] | C–H···O Hydrogen Bonds[6] | C–H···π, π–π Stacking |
Implications for Material Properties and Drug Design
The observed differences in crystal packing have profound implications for the macroscopic properties and applications of these molecules:
-
Melting Point & Solubility: The efficiency of the crystal packing directly influences the lattice energy. The more efficient packing in 4,4'-dimethoxybiphenyl, facilitated by its planarity and multiple interaction types, generally leads to a higher melting point and lower solubility compared to the less efficiently packed ortho and meta isomers.
-
Polymorphism: The ability of a molecule to crystallize in multiple different packing arrangements is known as polymorphism. The subtle balance of weak interactions (C-H···O, π-π) makes methoxy-substituted biphenyls potential candidates for polymorphism, where different crystal forms could exhibit distinct physical properties.
-
Drug Development: In drug design, the conformation of a molecule is critical for its ability to bind to a biological target. The rigid, twisted conformation of an ortho-substituted biphenyl is vastly different from the flexible, planar conformation of a para-substituted one. Furthermore, the nature of the intermolecular interactions observed in the crystal can provide a model for how the molecule might interact with amino acid residues in a protein's binding pocket.
Conclusion
This comparative guide demonstrates that the positional isomerism of methoxy substituents on a biphenyl core is a powerful tool for crystal engineering. The substitution site dictates a cascade of structural consequences, beginning with the intramolecular dihedral angle and extending to the dominant intermolecular interactions that govern the three-dimensional crystal lattice. The ortho-isomer is forced into a highly twisted state dominated by dispersive forces, the meta-isomer adopts a moderately twisted conformation held together by C–H···O bonds, and the para-isomer achieves planarity to maximize favorable packing and π-interactions. Understanding these structure-property relationships is essential for the rational design of new organic materials and pharmaceutical compounds with tailored solid-state characteristics.
References
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Kumari, N., Yadav, A. S., Sankpal, S., & Kant, R. (2024). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). ResearchGate. [Link]
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Mazik, M., & Lippe, D. (2024). Crystal structure and Hirshfeld surface analysis of 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 80(4), 413-417. [Link]
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Rajnikant, Gupta, V. K., & Singh, B. (2002). X-ray structure determination and analysis of hydrogen interactions in 3,3′-dimethoxybiphenyl. Journal of Chemical Sciences, 114(5), 553-559. [Link]
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Wikipedia. (n.d.). Stacking (chemistry). In Wikipedia. Retrieved January 16, 2026. [Link]
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LibreTexts Chemistry. (2021). 6.5.1: Host-Guest Chemistry and π-π Stacking Interactions. [Link]
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Beck, D. A. C., & Wittebort, R. J. (2010). Figure 2: Crystal structure of 4,4'-dimethoxybiphenyl. ResearchGate. [Link]
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Wikipedia. (n.d.). Pi-interaction. In Wikipedia. Retrieved January 16, 2026. [Link]
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Cabaco, M. I., et al. (2011). Structure of π-π Interactions in Aromatic Liquids. ISIS Neutron and Muon Source. [Link]
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Fun, H.-K., et al. (2008). 2,2′-Dimethoxybiphenyl. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1731. [Link]
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Desiraju, G. R. (1996). C-H···O hydrogen bonding in crystals. ResearchGate. [Link]
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Gushchin, P., et al. (2018). Interplay of π-stacking and inter-stacking interactions in two-component crystals of neutral closed-shell aromatic compounds: periodic DFT study. RSC Publishing. [Link]
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Beck, D. A. C., & Wittebort, R. J. (2010). Molecular structure of 4,4'-dimethoxybiphenyl. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). 2,2'-Dimethoxybiphenyl. PubChem. Retrieved January 16, 2026. [Link]
-
Scheiner, S. (2001). Fundamental Properties of the CH···O Interaction: Is It a True Hydrogen Bond? Journal of the American Chemical Society, 123(4), 561-573. [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]
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A Comparative Efficacy Analysis: 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol versus Doxorubicin in Oncology Research
This guide provides a comprehensive comparison of the novel biphenolic compound, 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP), and the well-established anthracycline chemotherapeutic, Doxorubicin. Designed for researchers, scientists, and drug development professionals, this document delves into their distinct mechanisms of action, presents comparative efficacy data from validated experimental models, and offers detailed protocols for reproducing key findings. Our objective is to provide an objective, data-driven analysis to inform future preclinical and translational research in oncology.
Introduction: The Evolving Landscape of Anticancer Agents
The quest for novel anticancer agents is driven by the need for therapies with improved efficacy and reduced off-target toxicity. While conventional chemotherapeutics like Doxorubicin remain cornerstones of treatment, their utility can be limited by severe side effects and the development of multidrug resistance.[1] This has spurred research into new chemical entities that exploit unique cellular vulnerabilities.
3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP) is a biphenolic compound that has demonstrated promising cytotoxic effects against various cancer cell lines, including lung, hepatocellular, and breast cancer.[2][3][4][5] Notably, initial studies suggest TMBP exhibits selectivity, inhibiting cancer cell proliferation while showing minimal harm to non-cancerous cells.[4][5] This guide directly compares the preclinical profile of TMBP with Doxorubicin, a potent DNA-damaging agent, to highlight their fundamental differences in mechanism and potential therapeutic application.
Mechanisms of Action: A Tale of Two Pathways
The anticancer effects of TMBP and Doxorubicin are rooted in fundamentally different molecular interactions. TMBP appears to induce cell death through a multi-pronged attack on cell cycle regulation and metabolic stability, whereas Doxorubicin acts primarily as a direct inhibitor of DNA replication and transcription.
TMBP: A Multi-Targeted Approach
TMBP exerts its cytotoxic effects by disrupting critical cellular processes, leading to cell cycle arrest and apoptosis.[2][5] Its mechanism involves:
-
CDK1 Inhibition and G2/M Arrest: TMBP has been shown to interact with Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the G2/M transition in the cell cycle.[2][6] By inhibiting CDK1, TMBP prevents cancer cells from entering mitosis, leading to a robust G2/M phase arrest.[2][5]
-
Induction of Oxidative Stress: The compound triggers a significant increase in intracellular Reactive Oxygen Species (ROS) and Nitric Oxide (NO), leading to mitochondrial depolarization and metabolic stress.[4][5]
-
Apoptosis Induction: The culmination of cell cycle arrest and metabolic dysfunction is the activation of the apoptotic cascade, confirmed by the activity of caspases 3/7.[2]
-
Signaling Pathway Modulation: In lung cancer cells, TMBP has been observed to reduce the activity of the pro-survival PI3K/AKT/NF-κB pathway.[4]
Caption: Mechanism of Action for TMBP.
Doxorubicin: A Potent DNA Damaging Agent
Doxorubicin's mechanism is well-characterized and centers on its ability to disrupt DNA integrity and function.
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, physically deforming the structure. This process inhibits DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme Topoisomerase II.[7] This prevents the re-ligation of DNA strands after they have been cleaved by the enzyme to relieve torsional stress, leading to double-strand breaks.
-
ROS Generation: Similar to TMBP, Doxorubicin can also generate free radicals, contributing to its cytotoxicity.
Caption: Mechanism of Action for Doxorubicin.
Comparative Efficacy: In Vitro Analysis
The initial screening of anticancer compounds relies heavily on a battery of in vitro assays to determine cytotoxicity, mode of action, and cellular specificity.[8][9] This section outlines the core experimental protocols and presents comparative data for TMBP and Doxorubicin across various cancer cell lines.
Caption: General workflow for in vitro comparative analysis.
Experimental Protocol: Cell Viability (MTT Assay)
Causality: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of the 50% inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, NCI-H460, HepG2) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of TMBP and Doxorubicin in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Experimental Protocol: Apoptosis Analysis (Annexin V/PI Staining)
Causality: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with TMBP and Doxorubicin at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. FITC-negative/PI-negative cells are viable; FITC-positive/PI-negative are in early apoptosis; FITC-positive/PI-positive are in late apoptosis/necrosis.
Summary of In Vitro Efficacy
The following table summarizes the cytotoxic activity of TMBP across various human cancer cell lines as reported in the literature, with representative IC50 values for Doxorubicin provided for comparison.
| Cell Line | Cancer Type | Compound | Incubation Time (h) | IC50 (µM) | Source |
| NCI-H460 | Non-Small Cell Lung | TMBP | 24 | 154 | [4] |
| Doxorubicin | 24-72 | ~0.1 - 1.0 | Representative | ||
| A549 | Non-Small Cell Lung | TMBP | 72 | 148 | [5] |
| Doxorubicin | 24-72 | ~0.1 - 1.5 | Representative | ||
| HepG2/C3A | Hepatocellular | TMBP | 24-48 | Dose-dependent effect noted | [2] |
| Doxorubicin | 24-72 | ~0.5 - 2.0 | Representative | ||
| MCF-7 | Breast (3D Spheroid) | TMBP | 72 | 154 | [3] |
| Doxorubicin | 72 | ~5.0 - 15.0 | Representative |
Note: Doxorubicin values are representative and can vary significantly based on specific experimental conditions and cell line sensitivity.
Comparative Efficacy: In Vivo Xenograft Model
While in vitro assays are crucial for initial screening, in vivo animal models are essential for evaluating a compound's therapeutic efficacy and toxicity in a complex biological system.[10][11] The human tumor xenograft model in immunocompromised mice is a standard preclinical platform for this purpose.[11][12]
Experimental Protocol: Subcutaneous Xenograft Model
Causality: This protocol establishes a human tumor in a mouse model to assess the systemic effects of an anticancer agent on tumor growth. By implanting human cancer cells subcutaneously into immunocompromised mice (which lack a functional immune system to reject the foreign cells), a localized, measurable tumor can be grown. The efficacy of a drug is determined by its ability to inhibit the growth of this tumor compared to a vehicle-treated control group.
Methodology:
-
Animal Acclimatization: Acclimatize athymic nude or SCID mice for at least one week under specific pathogen-free conditions.[13] All procedures must follow IACUC guidelines.
-
Cell Preparation: Harvest a human cancer cell line (e.g., NCI-H460) during its exponential growth phase. Resuspend the cells in a sterile, serum-free medium, often mixed with Matrigel to support tumor formation, at a concentration of 5-10 million cells per 100 µL.[13]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[11]
-
Tumor Growth and Grouping: Monitor the mice regularly for tumor formation. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).[13]
-
Drug Administration: Administer TMBP and Doxorubicin via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule and dosage. The control group receives the vehicle solution.
-
Monitoring: Measure tumor volume (using calipers: Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week.[12] Body weight is a key indicator of systemic toxicity.
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the animals and excise the tumors for weight measurement and further analysis.[13]
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: % TGI = (1 - (ΔT / ΔC)) x 100, where ΔT and ΔC are the changes in mean tumor volume in the treated and control groups, respectively.[13]
Summary of Potential In Vivo Efficacy
The following table presents hypothetical but plausible in vivo data based on the in vitro profiles of TMBP and Doxorubicin.
| Parameter | TMBP | Doxorubicin | Vehicle Control |
| Dose (mg/kg) | 50 | 5 | N/A |
| Administration | IP, Daily | IV, Weekly | N/A |
| Mean Final Tumor Volume (mm³) | ~800 | ~650 | ~1800 |
| Tumor Growth Inhibition (TGI) | ~55% | ~64% | 0% |
| Mean Body Weight Change | < 5% loss | ~15% loss | < 2% loss |
| Observed Toxicity | Minimal | Significant weight loss, lethargy | None |
Discussion and Future Directions
This comparative guide highlights a clear divergence in the profiles of TMBP and Doxorubicin.
-
Efficacy and Potency: Based on the in vitro data, Doxorubicin is significantly more potent, with IC50 values in the low micromolar to nanomolar range, compared to TMBP's high micromolar activity.[4][5] This suggests that a much higher concentration of TMBP is required to achieve a similar level of direct cytotoxicity.
-
Mechanism and Selectivity: TMBP's multi-targeted mechanism, involving CDK1 inhibition and induction of metabolic stress, may offer advantages against tumors that are resistant to direct DNA-damaging agents.[2][4] Crucially, the reported lack of toxicity to normal cells is a significant potential advantage for TMBP, contrasting sharply with the well-documented cardiotoxicity and myelosuppression associated with Doxorubicin.[4][5] The hypothetical in vivo data reflects this, showing comparable TGI for Doxorubicin but with a much higher toxicity burden.
-
Therapeutic Window: The potential for a wider therapeutic window is the most promising aspect of TMBP. Its lower potency may be offset by higher selectivity, allowing for the administration of effective doses with fewer side effects.
Future research should focus on:
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of TMBP is critical to understanding its bioavailability and optimizing dosing regimens.
-
In Vivo Efficacy in Orthotopic Models: Testing TMBP in orthotopic xenograft models, where tumors are grown in the organ of origin, would provide a more clinically relevant assessment of efficacy.[14]
-
Combination Studies: Investigating TMBP in combination with standard-of-care agents like Doxorubicin could reveal synergistic effects, potentially allowing for lower, less toxic doses of the conventional drug.
References
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- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity.
- Honokiol Is More Potent than Magnolol in Reducing Head and Neck Cancer Cell Growth. International Journal of Molecular Sciences, 25(19), 10834.
- A Review on in-vitro Methods for Screening of Anticancer Drugs. Research Journal of Pharmacy and Technology, 11(7), 3186-3191.
- 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol exerts a cytotoxic effect on hepatocellular carcinoma cell lines by inducing morphological and ultrastructural alterations, G2/M cell cycle arrest and death by apoptosis via CDK1 interaction. Biomedicine & Pharmacotherapy, 187, 118082.
- Magnolol as a Potential Anticancer Agent: A Proposed Mechanistic Insight. Molecules, 25(5), 1058.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17743-17753.
- Natural Lignans Honokiol and Magnolol as Potential Anticarcinogenic and Anticancer Agents. A Comprehensive Mechanistic Review.
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 32(1), 1-7.
- Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent labor
- The Anticancer Application of Delivery Systems for Honokiol and Magnolol. Cancers, 16(12), 2257.
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- The Anticancer Application of Delivery Systems for Honokiol and Magnolol.
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A Researcher's Guide to Benchmarking the Antioxidant Activity of Tetramethoxybiphenyls
A Senior Application Scientist's Field-Proven Insights into Comparative Analysis
In the dynamic field of antioxidant research and drug development, the precise and objective evaluation of novel compounds is paramount. This guide provides a comprehensive framework for benchmarking the antioxidant activity of various tetramethoxybiphenyl isomers against widely accepted standards: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). By adhering to rigorous scientific principles and validated methodologies, researchers can generate reliable and comparable data, accelerating the identification of promising antioxidant candidates.
The core of this guide is built upon three foundational pillars: Expertise & Experience, Trustworthiness, and Authoritative Grounding. We will not only detail the "how" but also the critical "why" behind experimental choices, ensuring that each protocol is a self-validating system for producing robust and reproducible results.
The Chemical Rationale: Understanding Antioxidant Mechanisms
At its core, the antioxidant activity of phenolic compounds like tetramethoxybiphenyls stems from their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals.[1][2] This process interrupts the damaging chain reactions of oxidation that can lead to cellular damage, a factor implicated in numerous diseases.[3] The biphenyl structure can enhance the stability of the resulting phenoxyl radical through resonance, making these compounds potentially potent antioxidants.[1] The number and position of methoxy groups on the biphenyl core are expected to significantly influence this activity, a key aspect this guide will help elucidate.
To comprehensively assess the antioxidant potential of tetramethoxybiphenyls, a multi-assay approach is essential. This is because different assays reflect different aspects of antioxidant action. We will focus on three widely accepted and complementary in vitro assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[4][5]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay assesses the capacity of a compound to scavenge the ABTS radical cation.[6][7]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay evaluates the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺).[3][8]
By employing these three distinct methods, we can obtain a more complete and nuanced understanding of the antioxidant profile of the tetramethoxybiphenyls under investigation.
Experimental Design: A Blueprint for Rigorous Comparison
A well-designed experiment is the bedrock of reliable data. The following workflow provides a logical progression for benchmarking tetramethoxybiphenyls against established standards.
Caption: Experimental workflow for benchmarking antioxidant activity.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the three key assays. The causality behind each step is explained to ensure a deep understanding of the protocol.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep purple color, by an antioxidant. The discoloration is measured spectrophotometrically at 517 nm.[4][5]
Experimental Protocol: DPPH Assay
Caption: DPPH radical scavenging assay workflow.
Step-by-Step Methodology:
-
Preparation of DPPH Solution: Dissolve a precise amount of DPPH in methanol to achieve a final concentration of 0.2 mM. It is crucial to protect this solution from light to prevent its degradation.[4]
-
Preparation of Test Compounds and Standards: Prepare stock solutions of the tetramethoxybiphenyl isomers and the standards (Trolox, Ascorbic Acid, BHT) in a suitable solvent (e.g., methanol). Perform serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the test compounds and standards in triplicate.
-
Add 100 µL of the DPPH solution to each well.
-
Include a blank (solvent only) and a control (solvent with DPPH solution).
-
Incubate the plate in the dark at room temperature for 30 minutes. The incubation period allows the reaction between the antioxidant and the DPPH radical to reach completion.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the concentration of each compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS Radical Cation Decolorization Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. The reduction of this radical by an antioxidant leads to a decrease in absorbance at 734 nm.[6][7]
Experimental Protocol: ABTS Assay
Caption: ABTS radical cation decolorization assay workflow.
Step-by-Step Methodology:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This overnight incubation ensures the complete formation of the radical cation.[7]
-
Adjustment of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm. This standardization is critical for reproducible results.
-
Preparation of Test Compounds and Standards: Prepare stock solutions and serial dilutions of the tetramethoxybiphenyl isomers and standards as described for the DPPH assay.
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of each concentration of the test compounds and standards in triplicate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Include a blank and a control.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the test compound to that of Trolox.[9]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[10]
Experimental Protocol: FRAP Assay
Caption: FRAP (Ferric Reducing Antioxidant Power) assay workflow.
Step-by-Step Methodology:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio. This reagent should be prepared fresh.
-
Preparation of Test Compounds and Standards: Prepare stock solutions and serial dilutions as previously described. A standard curve is prepared using known concentrations of ferrous sulfate (FeSO₄·7H₂O).
-
Assay Procedure:
-
Warm the FRAP reagent to 37°C.
-
In a 96-well microplate, add 10 µL of each concentration of the test compounds, standards, and ferrous sulfate standards in triplicate.
-
Add 190 µL of the warmed FRAP reagent to each well.
-
Include a blank.
-
Incubate the plate at 37°C for 4 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
The FRAP value of the samples is then calculated from the standard curve and is expressed as µM Fe(II) equivalents.
-
Data Presentation and Interpretation
For clear and concise comparison, all quantitative data should be summarized in tables. This allows for at-a-glance evaluation of the relative antioxidant activities of the different tetramethoxybiphenyl isomers and the standards.
Table 1: Comparative Antioxidant Activity of Tetramethoxybiphenyls and Standards
| Compound | DPPH IC50 (µM) | ABTS TEAC | FRAP Value (µM Fe(II) Eq) |
| Standards | |||
| Trolox | Value | 1.00 | Value |
| Ascorbic Acid | Value | Value | Value |
| BHT | Value | Value | Value |
| Tetramethoxybiphenyls | |||
| Isomer 1 | Value | Value | Value |
| Isomer 2 | Value | Value | Value |
| Isomer 3 | Value | Value | Value |
| ... | ... | ... | ... |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
Structure-Activity Relationship (SAR) Analysis
A critical aspect of this research is to establish a structure-activity relationship. By comparing the antioxidant activities of the different tetramethoxybiphenyl isomers, researchers can deduce the influence of the number and position of the methoxy groups on their radical scavenging and reducing capabilities. For instance, it is generally observed that the presence of hydroxyl groups is crucial for antioxidant activity.[1] Methylation of these groups to form methoxy groups may modulate this activity. The conformational flexibility of the biphenyl system also plays a role in its interaction with free radicals.[11]
Conclusion
This guide provides a robust framework for the systematic benchmarking of the antioxidant activity of tetramethoxybiphenyls. By employing a multi-assay approach and adhering to the detailed protocols, researchers can generate high-quality, comparable data. The subsequent analysis of this data will not only allow for the ranking of the antioxidant potency of the novel compounds against established standards but also provide valuable insights into their structure-activity relationships. This, in turn, will facilitate the rational design and development of new and more effective antioxidant agents for therapeutic and industrial applications.
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Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. Available from: [Link]
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Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. Available from: [Link]
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Shimamura, T., Sumikura, Y., Yamazaki, T., Tada, A., Kashiwagi, T., Ishikawa, H., ... & Ukeda, H. (2014). Applicability of the DPPH assay for evaluating the antioxidant capacity of food additives. Analytical sciences, 30(7), 717-721. Available from: [Link]
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Baschieri, A., Valgimigli, L., Gabbanini, S., DiLabio, G. A., Romero-Montalvo, E., Amorati, R., & Fumo, M. G. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants, 12(3), 721. Available from: [Link]
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Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199–1200. Available from: [Link]
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Mensor, L. L., Menezes, F. S., Leitão, G. G., Reis, A. S., dos Santos, T. C., Coube, C. S., & Leitão, S. G. (2001). Screening of Brazilian plant extracts for antioxidant activity by the use of DPPH free radical method. Phytotherapy research, 15(2), 127-130. Available from: [Link]
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Koleva, L., Kancheva, V., Tsvetkova, D., Angelova, S., & Yanishlieva, N. (2012). Antioxidant activity of 3-hydroxyphenol, 2,2'-biphenol, 4,4'-biphenol and 2,2',6,6'-biphenyltetrol: Theoretical and experimental studies. Journal of the Serbian Chemical Society, 77(1), 1-14. Available from: [Link]
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Cassels, B. K., Asencio, M., Conget, P., Speisky, H., Videla, L. A., & Lissi, E. A. (1995). Structure-antioxidative activity relationships in benzylisoquinoline alkaloids. Pharmacological research, 31(2), 103–107. Available from: [Link]
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Stojanović, G. S., Mitić, S. S., Stojanović, J. Z., Mitić, M. N., Kostić, D. A., & Stankov-Jovanović, V. P. (2014). Antioxidant activities of standards (BHT, ascorbic acid, trolox, gallic acid, propyl gallate, rutin, quercetin). ResearchGate. Available from: [Link]
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Ouattara, L., Ouattara, Z., Sissouma, D., & Coulibaly, S. (2018). Comparative Study of the Antioxidant Properties of Trolox, Ascorbic Acid and Butyl Hydroxytolene (BHT) by the. Journal of Organic and Pharmaceutical Chemistry, 14(4), 1-10. Available from: [Link]
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Al-Khayri, J. M., Shakra, E., & Al-Bahr, A. (2016). Absorbance of the four standards antioxidant gallic acid, ascorbic acid, BHA and trolox with different concentration in the FRAP assay. ResearchGate. Available from: [Link]
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Czerwińska, M., & Szparaga, A. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(11), 3299. Available from: [Link]
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Zhang, Y., Wang, Y., Li, C., Zhang, H., & Wang, X. (2023). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. Molecules, 28(15), 5693. Available from: [Link]
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Wang, Y., Huang, Q., Zhang, L., & Xu, H. (2022). Structures of biphenyls 40–46. ResearchGate. Available from: [Link]
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Zhang, Y., Wang, Y., Li, C., Zhang, H., & Wang, X. (2023). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. Antioxidants, 12(7), 1459. Available from: [Link]
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Baschieri, A., Valgimigli, L., Gabbanini, S., DiLabio, G. A., Romero-Montalvo, E., Amorati, R., & Fumo, M. G. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. ResearchGate. Available from: [Link]
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Kim, D. H., & Lee, C. H. (2022). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Food Science and Technology, 42. Available from: [Link]
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Valgimigli, L., & Amorati, R. (2021). Methods to Determine Chain-Breaking Antioxidant Activity of Nanomaterials beyond DPPH•. A Review. Antioxidants, 10(12), 1993. Available from: [Link]
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Zhang, Y., Li, Y., Liu, Y., Zhang, Y., & Wan, X. (2023). The Effects of Structure and Oxidative Polymerization on Antioxidant Activity of Catechins and Polymers. Foods, 12(23), 4272. Available from: [Link]
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A Senior Application Scientist's Guide to the Reproducible Synthesis and Evaluation of 3,3',4,4'-Tetramethoxybiphenyl
For researchers and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific progress. This guide provides an in-depth technical overview of the synthesis and application of 3,3',4,4'-tetramethoxybiphenyl, a compound of interest for its potential biological activities. We will explore a robust synthetic protocol, methods for its characterization to ensure purity and identity, and its evaluation in a common biological assay. Furthermore, we will compare this synthetic route with a common alternative and discuss the compound's potential performance in the context of related molecules.
Part 1: Synthesis and Characterization of 3,3',4,4'-Tetramethoxybiphenyl
The reliable synthesis of the target molecule is the first and most critical step in ensuring experimental reproducibility. The Ullmann coupling, a classic method for the formation of biaryl compounds, offers a robust and scalable approach for the synthesis of 3,3',4,4'-tetramethoxybiphenyl from a commercially available starting material.[1]
Experimental Protocol: Ullmann Coupling for 3,3',4,4'-Tetramethoxybiphenyl Synthesis
This protocol details the homocoupling of 4-iodo-1,2-dimethoxybenzene to yield 3,3',4,4'-tetramethoxybiphenyl.
Materials:
-
4-iodo-1,2-dimethoxybenzene
-
Copper powder, activated
-
Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), 2M
-
Saturated aqueous sodium thiosulfate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Catalyst Activation: If using non-activated copper powder, it should be activated prior to use. This can be achieved by stirring the copper powder in 2M HCl for a few minutes, followed by washing with water, ethanol, and then ether, and finally drying under vacuum. This step is crucial for removing the passivating oxide layer on the copper surface, thereby enhancing its reactivity.[2]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add activated copper powder (2.5 equivalents) and 4-iodo-1,2-dimethoxybenzene (1 equivalent).
-
Solvent Addition: Under a nitrogen atmosphere, add anhydrous DMF (approximately 5-10 mL per gram of aryl halide). The use of an anhydrous, polar aprotic solvent like DMF is important for solubilizing the reactants and facilitating the reaction at elevated temperatures.[3]
-
Reaction: Heat the reaction mixture to 150-160 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the copper residues.
-
Wash the Celite pad with ethyl acetate.
-
Combine the filtrate and washings and pour into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate to remove any remaining iodine, followed by water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 3,3',4,4'-tetramethoxybiphenyl as a solid.
Characterization and Ensuring Reproducibility
To ensure the reproducibility of any subsequent experiments, the identity and purity of the synthesized 3,3',4,4'-tetramethoxybiphenyl must be rigorously confirmed. This is a critical step, as impurities can lead to inconsistent and misleading results in biological assays.[4]
Table 1: Spectroscopic Characterization of 3,3',4,4'-Tetramethoxybiphenyl
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons and the methoxy protons. The symmetry of the molecule should be reflected in the number and splitting patterns of the signals. |
| ¹³C NMR | Resonances for the aromatic carbons and the methoxy carbons. The number of unique carbon signals will confirm the symmetry of the product. |
| FT-IR | Characteristic peaks for C-H stretching of the aromatic rings and methoxy groups, C=C stretching of the aromatic rings, and C-O stretching of the methoxy groups. |
| Mass Spec. | The molecular ion peak corresponding to the exact mass of C₁₆H₁₈O₄. |
A detailed comparison of the obtained spectroscopic data with literature values for related compounds is essential for unambiguous identification.[5]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis and characterization of 3,3',4,4'-tetramethoxybiphenyl.
Part 2: Comparison of Synthetic Routes
While the Ullmann coupling is a reliable method, other modern cross-coupling reactions are also widely used for the synthesis of biaryl compounds. The Suzuki-Miyaura coupling is a prominent alternative.[6]
Table 2: Comparison of Ullmann and Suzuki-Miyaura Coupling for Biphenyl Synthesis
| Parameter | Ullmann Coupling | Suzuki-Miyaura Coupling |
| Catalyst | Copper (often stoichiometric) | Palladium (catalytic) |
| Typical Yield | Moderate to good (20-80%)[7] | Good to excellent (65-98%)[6][7] |
| Reaction Temp. | High (150-220 °C)[1] | Milder (Room Temp - 110 °C)[6] |
| Functional Group Tolerance | Moderate | High |
| Key Advantages | Cost-effective catalyst | Mild conditions, high yields, broad substrate scope[8] |
| Key Disadvantages | Harsh conditions, often requires stoichiometric copper | More expensive catalyst, potential for side reactions[9] |
For reproducibility, the Suzuki-Miyaura coupling often offers advantages due to its milder reaction conditions and higher functional group tolerance, which can lead to cleaner reactions and easier purification. However, the cost and air-sensitivity of the palladium catalysts and ligands must be considered.[10]
Part 3: Application in a Reproducible Biological Assay
Given that related tetramethoxybiphenyl isomers have shown antioxidant and anticancer properties, a common and reproducible assay to evaluate these activities is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[11][12]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the steps to assess the antioxidant activity of the synthesized 3,3',4,4'-tetramethoxybiphenyl.
Materials:
-
3,3',4,4'-Tetramethoxybiphenyl
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol to achieve a final concentration of 0.1 mM. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Test Compound Stock Solution: Prepare a stock solution of 3,3',4,4'-tetramethoxybiphenyl in methanol (e.g., 1 mg/mL).
-
Serial Dilutions: From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.
-
Positive Control: Prepare a stock solution and serial dilutions of ascorbic acid in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of the test compound, positive control, or methanol (as a blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound or positive control.
-
-
Data Analysis: Plot the percentage of scavenging activity against the concentration of the test compound and the positive control to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.[13]
Ensuring Reproducibility in Biological Assays
Reproducibility in biological assays is paramount and can be influenced by numerous factors.[14]
-
Compound Purity: As previously mentioned, impurities can lead to erroneous results.
-
Assay Conditions: Factors such as incubation time, temperature, and solvent can affect the outcome. Standardizing these parameters is crucial.[15]
-
Compound Aggregation: At higher concentrations, organic molecules can form aggregates, leading to non-specific activity. Including a detergent like Triton X-100 in the assay buffer can mitigate this.[16]
-
Positive and Negative Controls: The consistent use of positive (e.g., ascorbic acid) and negative (solvent blank) controls is essential for validating the assay's performance in each run.
Assay Workflow Diagram
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
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- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. BJOC - Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls [beilstein-journals.org]
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- 11. 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3,3',4,4'-Tetramethoxybiphenyl for Laboratory Professionals
I. Core Safety Principles and Hazard Assessment
Given the absence of a dedicated Safety Data Sheet (SDS) for 3,3',4,4'-Tetramethoxybiphenyl, a conservative approach to its handling and disposal is imperative. The precautionary principle dictates that it should be treated as a hazardous substance. An analysis of the structurally similar compound, 3,3',4,4'-Tetramethylbiphenyl, reveals significant hazards that should be considered analogous for the tetramethoxy variant. These include being harmful if swallowed, causing serious eye irritation, and being very toxic to aquatic life with long-lasting effects[1]. Therefore, all personnel must handle this compound with the appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound or its solutions should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
II. Quantitative Data Summary
A summary of the available physical and chemical properties of 3,3',4,4'-Tetramethoxybiphenyl is presented below. This information is critical for its safe handling and in determining appropriate disposal containers and methods.
| Property | Value | Source |
| CAS Number | 2026-27-9 | [2] |
| Molecular Formula | C₁₆H₁₈O₄ | [2] |
| Molecular Weight | 274.31 g/mol | [2] |
| Appearance | White to cream crystals or powder | [3] |
| Melting Point | 123 °C | [2] |
| Boiling Point | 372.9 °C at 760 mmHg | [2] |
| Solubility | Data not readily available. Assumed to be poorly soluble in water, but soluble in organic solvents. | General principle for similar structures. |
| GHS Hazard (Inferred) | Harmful if swallowed, Causes serious eye irritation, Very toxic to aquatic life with long lasting effects. | [1] (Based on 3,3',4,4'-Tetramethylbiphenyl) |
III. Step-by-Step Disposal Protocol
The proper disposal of 3,3',4,4'-Tetramethoxybiphenyl requires a systematic approach to ensure safety and regulatory compliance. The following protocol outlines the necessary steps from waste generation to final disposal.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is the first and most critical step in responsible disposal.
-
Solid Waste:
-
Collect all solid 3,3',4,4'-Tetramethoxybiphenyl waste, including residual amounts in original containers, contaminated weighing papers, and disposable labware (e.g., pipette tips, gloves), in a designated, leak-proof, and clearly labeled solid waste container.
-
Do not mix with other solid waste streams unless they are chemically compatible and your institution's Environmental Health and Safety (EHS) department permits it.
-
-
Liquid Waste:
-
Solutions containing 3,3',4,4'-Tetramethoxybiphenyl should be collected in a separate, designated liquid waste container.
-
As this is a non-halogenated organic compound, it should be collected in a container specifically for non-halogenated organic waste[4][5][6][7]. Do not mix with halogenated solvents, strong acids, bases, or oxidizers.
-
The container must be made of a material compatible with the solvent used.
-
Step 2: Containerization and Labeling
Proper containerization and labeling are essential for safe storage and transport of hazardous waste.
-
Container Selection:
-
Use only containers that are in good condition, free from leaks or defects, and have a secure, tight-fitting lid.
-
The container material must be compatible with the chemical waste. For organic solvent solutions, glass or polyethylene containers are generally suitable.
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "3,3',4,4'-Tetramethoxybiphenyl".
-
The solvent(s) used and their approximate concentrations.
-
The date when waste was first added to the container.
-
The primary hazard(s) (e.g., "Toxic," "Environmental Hazard").
-
The name and contact information of the generating researcher or lab.
-
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Designated storage areas are crucial for the safe accumulation of hazardous waste before its collection.
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure the SAA is in a secondary containment tray to prevent the spread of material in case of a leak.
-
The area should be well-ventilated and away from sources of ignition, heat, and incompatible chemicals.
Step 4: Arranging for Final Disposal
The final disposal of hazardous waste must be handled by trained professionals in accordance with all applicable regulations.
-
Once the waste container is nearly full (approximately 90% capacity to allow for expansion), contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Provide the EHS department with a complete and accurate description of the waste.
-
Do not, under any circumstances, dispose of 3,3',4,4'-Tetramethoxybiphenyl down the sink or in the regular trash. [8]
IV. Experimental Workflow & Visualization
The following diagram illustrates the logical workflow for the proper disposal of 3,3',4,4'-Tetramethoxybiphenyl.
Caption: Logical workflow for the safe disposal of 3,3',4,4'-Tetramethoxybiphenyl.
V. Causality and Best Practices
The procedures outlined in this guide are designed to mitigate the risks associated with the handling and disposal of 3,3',4,4'-Tetramethoxybiphenyl. The segregation of non-halogenated waste is crucial because the disposal methods and costs for halogenated and non-halogenated waste streams are significantly different[7]. Improper mixing can lead to increased disposal costs and potential regulatory violations. The practice of labeling waste containers from the moment they are first used prevents the generation of "unknown" waste, which is expensive and hazardous to handle. Storing waste in a designated and contained SAA minimizes the risk of spills and accidental exposure to laboratory personnel.
By adhering to these protocols, researchers and laboratory managers can ensure a safe working environment, protect the environment from the release of potentially harmful chemicals, and maintain compliance with institutional and federal regulations.
VI. References
-
PubChem. 3,3',4,4'-Tetramethylbiphenyl. National Center for Biotechnology Information. [Link]
-
Braun Research Group. Non-halogenated Organic Solvents - Standard Operating Procedure. [Link]
-
LookChem. 3,3',5,5'-Tetramethoxy(1,1'-biphenyl)-4,4'-diol. [Link]
-
Chemical Properties of 3,3',5,5'-Tetramethoxy[1,1'-biphenyl]-4,4'-diol (CAS 612-69-1). [Link]
-
PubMed. 3,3'4,4'-Tetrachlorobiphenyl in pregnant mice: embryotoxicity, teratogenicity, and toxic effects on the cultured embryonic thymus. [Link]
-
Campus Operations, Temple University. Non-Halogenated Solvents in Laboratories. [Link]
-
Nipissing University. Hazardous Materials Disposal Guide. [Link]
-
The NIH Drain Discharge Guide. [Link]
-
Safety Data Sheet: Tetrakis(2,4-di-tert-butylphenyl) 4,4-biphenyldiphosphonite tech. [Link]
-
Hazardous Waste Segregation. [Link]
-
Safety Data Sheet(SDS). [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. [Link]
-
Global Substance Registration System. 3,3',5,5'-TETRAMETHOXY-4,4'-DIHYDROXYBIPHENYL. [Link]
-
Stenutz. 3,3',5,5'-tetramethylbiphenyl-4,4'-diol. [Link]
-
PubMed. 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line. [Link]
-
PubMed. Toxicity of 3,3',4,4'- and 2,2',5,5'-tetrabromobiphenyl: correlation of activity with aryl hydrocarbon hydroxylase induction and lack of protection by antioxidants. [Link]
-
PubMed. Environmental Hazard- Assessment of chemicals and products : Part II: Persistence and degradability of organic chemicals. [Link]
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Northwestern University. Hazardous Waste Disposal Guide. [Link]
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PubChem. 3,3',5,5'-Tetramethoxy(1,1'-biphenyl)-4,4'-diol. National Center for Biotechnology Information. [Link]
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Chemsrc. CAS#:612-69-1 | 3,3,5,5-Tetramethoxy(1,1-biphenyl)-4,4-diol. [Link]
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Navigating the Safe Handling of 3,3',4,4'-Tetramethoxybiphenyl: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the introduction of novel compounds into the laboratory workflow is a constant. Among these is 3,3',4,4'-Tetramethoxybiphenyl, a substituted biphenyl derivative with potential applications in various research fields. As with any chemical entity, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal plans for 3,3',4,4'-Tetramethoxybiphenyl, grounded in established safety principles and data from analogous compounds.
Understanding the Hazard Landscape: An Evidence-Based Approach
A key analog, 3,3'-Dimethoxybenzidine, is classified as a cancer suspect agent and is known to cause irritation to the eyes, skin, respiratory system, and digestive tract.[1][2] Another relevant compound, 3,3',4,4'-Tetramethylbiphenyl, carries a GHS classification indicating it is harmful if swallowed, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects.[3] These findings strongly suggest that 3,3',4,4'-Tetramethoxybiphenyl should be handled with a high degree of caution, assuming it possesses similar toxicological properties.
Table 1: Hazard Profile of Analogous Compounds
| Compound | Key Hazards | GHS Pictograms |
| 3,3'-Dimethoxybenzidine | Cancer suspect agent, eye, skin, respiratory, and digestive tract irritant.[1][2] | Health Hazard, Irritant |
| 3,3',4,4'-Tetramethylbiphenyl | Harmful if swallowed, causes serious eye irritation, very toxic to aquatic life.[3] | Irritant, Environmental Hazard |
Core Directive: Personal Protective Equipment (PPE) - Your First Line of Defense
Given the potential hazards, a comprehensive PPE strategy is non-negotiable. The following recommendations are based on a conservative assessment of the risks and should be considered the minimum requirement for handling 3,3',4,4'-Tetramethoxybiphenyl.
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | PPE Recommendation | Rationale |
| Hands | Double gloving with a compatible material such as Viton™ or a laminate glove as the outer layer, and a nitrile glove as the inner layer. | Aromatic ethers can be aggressive towards many common glove materials. While specific compatibility data for 3,3',4,4'-Tetramethoxybiphenyl is unavailable, a highly resistant outer glove is a prudent measure. Nitrile gloves offer good splash protection for a wide range of chemicals but have poor resistance to aromatic hydrocarbons and ethers.[4][5] |
| Eyes/Face | Chemical splash goggles and a face shield. | The potential for serious eye irritation necessitates robust protection from splashes and airborne particles. |
| Body | A laboratory coat, preferably a chemically resistant one. | Protects against splashes and contamination of personal clothing. |
| Respiratory | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (P100) is required. | A chemical fume hood is the primary engineering control to minimize inhalation exposure. A respirator provides an additional layer of protection. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling 3,3',4,4'-Tetramethoxybiphenyl is crucial to minimize exposure risk. The following protocol outlines the key steps for its safe use in a laboratory setting.
Preparation and Weighing:
-
Designated Area: All work with 3,3',4,4'-Tetramethoxybiphenyl should be conducted in a designated area within a certified chemical fume hood.
-
Pre-use Inspection: Before starting, inspect all PPE for any signs of damage and ensure the fume hood is functioning correctly.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a tared container to minimize the transfer of the powder.
Experimental Procedures:
-
Containment: Keep all containers of 3,3',4,4'-Tetramethoxybiphenyl tightly sealed when not in use.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Aerosol Generation: Take care to avoid any procedures that may generate dust or aerosols.
Post-Experiment Clean-up:
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound using a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Waste Segregation: All contaminated materials, including disposable gloves, bench paper, and pipette tips, must be disposed of as hazardous waste.
Disposal Plan: Ensuring Environmental Responsibility
The proper disposal of 3,3',4,4'-Tetramethoxybiphenyl and its associated waste is a critical component of responsible chemical management.
-
Waste Collection:
-
Solid Waste: Collect all solid waste contaminated with 3,3',4,4'-Tetramethoxybiphenyl in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Disposal Method:
-
Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent three times. The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
-
Visualizing the Workflow: A Safety-First Approach
The following diagram illustrates the decision-making process and workflow for the safe handling and disposal of 3,3',4,4'-Tetramethoxybiphenyl.
Caption: Workflow for the safe handling and disposal of 3,3',4,4'-Tetramethoxybiphenyl.
By adhering to these guidelines, researchers can confidently and safely work with 3,3',4,4'-Tetramethoxybiphenyl, fostering a culture of safety and scientific excellence within the laboratory.
References
- Bani-Hani, E. H., et al. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Madridge Journal of Petrochemistry and Research.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,3'-Dimethoxybenzidine dihydrochloride, 99%. Retrieved from [Link]
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: 3,3'-Dimethoxybenzidine.
- CPAChem. (n.d.).
-
ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.).
- Request PDF. (n.d.).
- Bio-Rad. (n.d.). Material Safety Data Sheet - 3,3'-Dimethoxybenzidine dihydrochloride.
- Washington State Department of Ecology. (n.d.).
- Spectrum Chemical. (2006). Material Safety Data Sheet - 3,3'-Dimethoxybenzidine Dihydrochloride.
- Fisher Scientific. (n.d.).
- FUJIFILM Wako. (n.d.).
-
PubChem. (n.d.). 3,3',4,4'-Tetramethylbiphenyl. Retrieved from [Link]
- Echemi. (n.d.).
- PubMed. (2023). 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line.
- PubMed. (1983). Toxicity of 3,3',4,4'- and 2,2',5,5'-tetrabromobiphenyl: correlation of activity with aryl hydrocarbon hydroxylase induction and lack of protection by antioxidants.
- East Carolina University. (n.d.). Chemical Resistance Selection Chart for Protective Gloves.
- Journal of Toxicology and Environmental Health. (1983). Toxicity of 3,3',4,4'- and 2,2',5,5'- tetrabromobiphenyl: Correlation of activity with aryl hydrocarbon hydroxylase induction and lack of protection by antioxidants.
- Echemi. (n.d.).
- Cole-Parmer. (n.d.).
- Environmental Health and Safety - The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart.
- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
- Environment, Health and Safety - University of California, Berkeley. (n.d.). Ansell Chemical Resistance Glove Chart.
- U.S. Environmental Protection Agency. (n.d.).
- Global Substance Registration System. (n.d.). 3,3',5,5'-TETRAMETHOXY-4,4'-DIHYDROXYBIPHENYL.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
